2,6-Dichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-72-6 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,6-Dichloroquinoline (CAS: 1810-72-6)
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound identified by CAS number 1810-72-6.[1][2] Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, spectroscopic profile, established synthetic methodologies, and key chemical reactions. Furthermore, it explores the compound's significant role as a versatile building block in the synthesis of pharmacologically active agents and advanced materials. The guide concludes with essential safety, handling, and toxicological information to ensure its responsible use in a laboratory setting.
Molecular Structure and Physicochemical Properties
This compound is a halogenated aromatic heterocycle. Its structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring, with chlorine substituents at the 2- and 6-positions. This substitution pattern profoundly influences the molecule's reactivity and utility as a chemical intermediate.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound (C₉H₅Cl₂N).
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1810-72-6 | [1][2][3] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | White to light yellow/tan solid, powder, or crystal | [4][5][6] |
| Melting Point | 161-164 °C | [4][7] |
| Boiling Point | 172 °C at 13 mmHg | [4][6] |
| Purity | Typically available at ≥97% | [2] |
| InChI Key | LPDFGLZUUCLXGM-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While detailed spectra are proprietary to manufacturers, the expected characteristics are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals in the aromatic region corresponding to the five protons on the quinoline core. ¹³C NMR would display nine distinct signals for the carbon atoms.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak (M⁺) around m/z 197 and 199.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=C and C=N stretching within the aromatic heterocyclic system and C-Cl bonds.
Synthesis Methodologies
This compound is typically synthesized via chlorination of a suitable quinoline precursor. While multiple routes exist, a common and illustrative laboratory-scale approach involves the chlorination of a hydroxyquinoline. Another documented method involves the reaction of 2-vinylanilines with diphosgene.[8]
The chlorination of a hydroxylated precursor is a foundational reaction in heterocyclic chemistry. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is effective for converting hydroxyl groups (or their tautomeric keto forms) on nitrogen-containing heterocycles into chlorides. This transformation is crucial as the resulting chloro-substituent is an excellent leaving group for subsequent nucleophilic substitution reactions.
Diagram 2: General Synthetic Workflow for Dichloroquinolines
Caption: A representative workflow for the synthesis of dichloro-heterocycles.
Experimental Protocol: Synthesis via Chlorination
This protocol is adapted from established methods for the chlorination of related hydroxy-heterocycles, such as 2-hydroxy-6-chloroquinoxaline.[9][10]
Objective: To synthesize this compound from 6-chloro-2-hydroxyquinoline.
Materials:
-
6-chloro-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 6-chloro-2-hydroxyquinoline (1 equivalent). This entire setup must be in a well-ventilated fume hood.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 2-3 equivalents). POCl₃ is corrosive and reacts violently with water; handle with extreme care.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step that generates HCl gas and must be performed in a fume hood.
-
Isolation: The solid product will precipitate from the aqueous solution. Collect the crude solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral (tested with pH paper).
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[9]
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its two chlorine atoms, which serve as leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2-position, making the C2-Cl bond particularly susceptible to nucleophilic attack. The C6-Cl on the benzene portion is less activated but can still participate in reactions under more forcing conditions or with specific catalysts.
This differential reactivity allows for selective and sequential functionalization, making this compound a valuable scaffold in synthetic chemistry.
Diagram 3: Reactivity of this compound
Caption: Major application areas stemming from the reactivity of this compound.
Core Applications:
-
Pharmaceutical Development: The quinoline core is a well-established pharmacophore found in numerous drugs, most notably antimalarials like chloroquine.[11][12] this compound serves as a key intermediate in the synthesis of novel drug candidates, particularly in the development of new antimalarial and antibacterial agents.[6][13][14] Its structure allows for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
-
Agrochemicals: It is employed in the formulation of pesticides and herbicides, contributing to crop protection.[6][13] The dichlorinated scaffold can be elaborated to produce molecules with potent biological effects against agricultural pests and weeds.
-
Material Science: The compound is explored for its potential in creating advanced materials, including specialized polymers and coatings, due to its rigid, aromatic structure.[13]
Safety, Handling, and Toxicology
As a halogenated heterocyclic compound, this compound requires careful handling to minimize exposure. It is classified as an irritant and may cause respiratory irritation.[1]
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Source: Aggregated GHS information from multiple suppliers.[1] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Storage: Store in a tightly sealed container in a cool, dry place with an inert atmosphere.[4]
Toxicological Information: To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[16] The available data suggests it is an irritant, and prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[16] There is no data available to indicate it is a carcinogen.[16]
Conclusion
This compound (CAS 1810-72-6) is a high-value chemical intermediate with significant applications in pharmaceutical discovery, agrochemical development, and material science. Its utility is defined by the strategic placement of two chlorine atoms, which allows for versatile chemical modifications through nucleophilic substitution. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage this powerful molecular scaffold in their work.
References
- Vertex AI Search. (n.d.). This compound - Local Food. Retrieved January 9, 2026.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Capot Chemical Co., Ltd. (2008). MSDS of 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.
- Alfa Chemistry. (n.d.). CAS 1810-72-6 this compound. Retrieved January 9, 2026.
- Amerigo Scientific. (n.d.). This compound (97%).
- A2B Chem. (n.d.). 1810-72-6 | MFCD03427194 | this compound. Retrieved January 9, 2026.
- Aaron Chemicals. (n.d.). 1810-72-6 | MFCD03427194 | this compound. Retrieved January 9, 2026.
- Fisher Scientific. (n.d.). CAS RN 1810-72-6. Retrieved January 9, 2026.
- ChemSynthesis. (n.d.). This compound.
- Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloroquinoxaline.
- Arborpharmchem. (n.d.). CAS No. 1810-72-6 this compound. Retrieved January 9, 2026.
- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.
- Lee, B. S., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of organic chemistry, 67(22), 7884-7886.
- El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Kaur, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- da Cruz, L. F., et al. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher.
Sources
- 1. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. capotchem.cn [capotchem.cn]
physical properties of 2,6-dichloroquinoline
An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloroquinoline
Abstract
This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound (CAS No. 1810-72-6). Designed for researchers, chemists, and professionals in drug development and material science, this document consolidates essential data, including physicochemical constants, spectroscopic signatures, and established analytical protocols. By explaining the causality behind experimental methodologies and grounding all data in authoritative references, this guide serves as a critical resource for the safe handling, characterization, and application of this important heterocyclic intermediate.
Introduction: Significance of this compound
This compound is a halogenated aromatic heterocycle built upon a quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound, with chlorine atoms at both the electron-deficient pyridine ring and the electron-rich benzene ring, imparts a unique reactivity profile, making it a versatile and valuable precursor in organic synthesis.
Its primary significance lies in its role as a key building block for more complex molecules. Researchers in pharmaceutical development utilize this compound as an intermediate in the synthesis of novel antimalarial and antibacterial agents.[1] Beyond medicine, it finds applications in the agrochemical sector for creating pesticides and herbicides and in material science for the development of advanced polymers.[1] A thorough understanding of its physical properties is therefore a prerequisite for its effective and safe use in these critical research and development fields.
Physicochemical Properties
The fundamental physical properties of a compound are critical for its identification, purification, and application in synthetic chemistry. The following data has been compiled from verified sources.
Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₅Cl₂N[1]
-
Molecular Weight: 198.05 g/mol [1]
-
CAS Number: 1810-72-6[1]
-
Appearance: White to light yellow or tan crystalline powder.[2]
-
Structure:
Core Physical Data Summary
The principal thermodynamic and physical constants for this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions, from reaction temperature settings to purification strategies like distillation or recrystallization.
| Property | Value | Source(s) |
| Melting Point | 161-164 °C | [1] |
| Boiling Point | 292.3 °C (at 760 mmHg) | [3] |
| 172 °C (at 13 mmHg) | [4] | |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [4] |
| LogP (Predicted) | 3.3 | [3] |
Spectroscopic & Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, which are vital for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental proton NMR data has been reported in deuterated chloroform (CDCl₃). The spectrum is characterized by five distinct signals in the aromatic region, consistent with the five protons on the quinoline core.
-
Experimental Data (CDCl₃):
-
δ 8.03 ppm (d, 1H, J=8.6 Hz, H4)
-
δ 7.97 ppm (d, 1H, J=9.0 Hz, H8)
-
δ 7.81 ppm (d, 1H, J=2.3 Hz, H5)
-
δ 7.68 ppm (dd, 1H, J=9.0 Hz, J=2.3 Hz, H7)
-
δ 7.42 ppm (d, 1H, J=8.6 Hz, H3)
-
-
Interpretation: The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The observed coupling constants (J values) are typical for ortho- and meta-relationships between protons on the quinoline ring, allowing for definitive assignment of each proton.
-
Aromatic Carbons (C-H): Expected in the range of 120-140 ppm .
-
Quaternary Carbons (C-Cl, C-N=, C-C): Expected in the range of 140-155 ppm . The carbons directly attached to the electronegative chlorine (C2, C6) and nitrogen atoms will be shifted further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorptions are:
-
C=N Stretch: A sharp, medium-intensity band around 1620-1580 cm⁻¹ .
-
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ .
-
C-Cl Stretch: Strong bands in the fingerprint region, typically around 850-750 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The primary peak will be at m/z = 197 (for C₉H₅³⁵Cl₂N).
-
Isotopic Peaks: Isotopic peaks at m/z = 199 (M+2, from one ³⁷Cl) and m/z = 201 (M+4, from two ³⁷Cl) will be present in a characteristic ratio, confirming the presence of two chlorine atoms.
-
Key Fragment: A significant fragment is often observed at m/z = 162 , corresponding to the loss of a chlorine atom ([M-Cl]⁺).[3]
Solubility Profile and Crystallographic Data
Solubility
Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. However, based on its molecular structure—a largely nonpolar aromatic system with a polar nitrogen atom—a qualitative solubility profile can be predicted:
-
Water: Expected to be insoluble or sparingly soluble.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility.
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, THF): Expected to have good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility.
For precise quantitative determination, a standardized protocol is required (see Section 5.2).
Crystal Structure
As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). This analytical technique, were the data available, would provide the definitive solid-state conformation, bond lengths, bond angles, and intermolecular packing interactions (e.g., π-stacking), which are crucial for understanding polymorphism and solid-state behavior.
Standardized Experimental Protocols
The trustworthiness of physical property data hinges on the use of validated, reproducible methodologies. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Melting Point Determination (Capillary Method)
This protocol is adapted from OECD Test Guideline 102 . This method provides the melting range, which is an indicator of purity.
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm. Pack the sample firmly by tapping the tube.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10 °C below the expected melting point (i.e., ~150 °C).
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two points is the melting range.
Protocol: Solubility Determination (Flask Method)
This protocol is adapted from OECD Test Guideline 105 for substances with solubility greater than 0.01 g/L.
-
System Equilibration: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., ethanol).
-
Stirring: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (a preliminary test may be needed, but 24 hours is often adequate).
-
Phase Separation: Cease agitation and allow the mixture to stand at the same temperature for another 24 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in units of g/L or mg/mL.
Characterization Workflow & Data Integration
Effective characterization of a chemical sample requires a logical flow of experiments where each result informs the next. The following diagram illustrates a standard workflow for the comprehensive physical and structural verification of a this compound sample.
Caption: Logical workflow for the characterization of this compound.
Safety, Handling, and Storage
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
Conclusion
This guide has detailed the essential physical and spectroscopic properties of this compound. The provided data on its thermal properties, spectroscopic fingerprints, and predicted solubility, combined with standardized protocols for their experimental verification, offers a robust framework for researchers. By leveraging this information, scientists and developers can confidently identify, handle, and utilize this compound as a precursor in the synthesis of high-value compounds for the pharmaceutical, agrochemical, and material science industries.
References
- iChemical. (n.d.). This compound, CAS No. 1810-72-6.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607502, this compound.
- OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
- S. K. Kim, D. Y. Kim, J. N. Kim. (1999). A Convenient Synthesis of Chloroquinolinesulfonyl Chlorides from Dichloroquinolines. HETEROCYCLES, Vol. 51, No. 6.
- OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
Sources
An In-depth Technical Guide to 2,6-Dichloroquinoline: Synthesis, Characterization, and Reactivity
This technical guide provides a comprehensive overview of 2,6-dichloroquinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, provides validated synthetic protocols, details its spectroscopic signature, and explores the chemical principles governing its reactivity. The focus is on delivering field-proven insights and explaining the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.
Core Molecular Attributes of this compound
This compound is a substituted aromatic heterocycle built upon a quinoline core. The presence of two electron-withdrawing chlorine atoms significantly influences its chemical properties and reactivity, making it a versatile scaffold for further chemical modification. Its fundamental attributes are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₅Cl₂N | [PubChem][1] |
| Molecular Weight | 198.05 g/mol | [PubChem][1] |
| CAS Number | 1810-72-6 | [PubChem][1] |
| Appearance | White to tan crystalline powder | Echemi |
| Melting Point | 161-164 °C | Sigma-Aldrich |
Synthesis of this compound: A Validated Protocol
The most established and reliable method for synthesizing this compound is through the direct chlorination of a quinolinone precursor, specifically 6-chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-2(1H)-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The choice of phosphorus oxychloride is predicated on its ability to convert the hydroxyl/amide functional group at the C2 position into an excellent leaving group, which is subsequently displaced by a chloride ion. The reaction proceeds via an electrophilic attack by the phosphorus atom on the oxygen of the quinolinone, forming a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion (from POCl₃ itself), leading to the formation of the 2-chloro-substituted product and the release of a phosphorus-based byproduct. The chlorine atom at the C6 position remains unaffected as it is on the stable benzene ring and not activated towards this type of substitution.
Caption: Workflow for the synthesis of this compound via chlorination.
Detailed Experimental Protocol
This protocol is a self-validating system, adapted from established procedures for the chlorination of related hydroxy-heterocycles.[2]
Materials:
-
6-Chloro-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-2-hydroxyquinoline. Expertise Note: Ensure all glassware is scrupulously dried. POCl₃ reacts violently with water, which would not only be hazardous but would also consume the reagent and reduce yield.
-
Addition of Reagent: In a well-ventilated fume hood, carefully and slowly add an excess of phosphorus oxychloride to the flask (typically 3-5 molar equivalents relative to the starting material). The reaction is often exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring. Maintain the reflux for 2-4 hours. Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; it must be performed in an efficient fume hood.
-
Neutralization & Precipitation: The acidic aqueous mixture is then slowly neutralized with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7. The solid product, this compound, will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Spectroscopic Characterization
The structural identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. The data presented here serve as a benchmark for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom results in a downfield shift of the protons and carbons, particularly those in close proximity.
1H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region (δ 7.0-8.5 ppm) will show five distinct proton signals.
-
H3 & H4: These protons on the pyridine ring will appear as doublets, coupled to each other. H4 is typically further downfield than H3.
-
H5, H7, H8: These protons on the benzene ring will exhibit a more complex splitting pattern. H5 and H7 will likely appear as doublets or doublet of doublets due to coupling with their neighbors. H8 will also be a doublet. The exact chemical shifts are influenced by the C6-chloro substituent.
13C NMR (Predicted, 100 MHz, CDCl₃): The spectrum will display nine distinct signals for the nine carbon atoms.
-
C2 & C6: The carbons directly bonded to the chlorine atoms will be significantly deshielded and their signals will appear downfield.
-
Quaternary Carbons (C4a, C8a): These carbons at the ring junction will also be identifiable.
-
CH Carbons: The remaining five carbons bearing protons will appear in the characteristic aromatic region.
Note: While experimental spectra from a peer-reviewed journal are the gold standard, high-quality predicted spectra based on established increments provide a reliable reference for structural confirmation.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Key Fragmentation Pathways: The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
-
Molecular Ion (M⁺): A strong molecular ion peak is observed at m/z 197 (for ³⁵Cl₂) and 199 (for one ³⁵Cl and one ³⁷Cl).[1]
-
Loss of Chlorine (M-Cl)⁺: A significant fragment is observed at m/z 162, corresponding to the loss of a chlorine radical. This is a common fragmentation pathway for halogenated aromatic compounds.[1]
-
Loss of HCN: Subsequent fragmentation of the [M-Cl]⁺ ion can involve the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), a characteristic fragmentation for quinoline and other nitrogen-containing heterocycles.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms, particularly the one at the C2 position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the chlorine at the C6 position. This enhanced reactivity is a cornerstone of its application in building more complex molecules.
Causality of Reactivity:
-
Activation by Nitrogen: The C2 position is alpha to the ring nitrogen. The electronegative nitrogen atom polarizes the C2-Cl bond and can stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack. This stabilization is not available to the C6 position.
-
Intermediate Stabilization: When a nucleophile attacks the C2 position, the resulting anionic intermediate (Meisenheimer complex) is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. This lowers the activation energy for the reaction, making it kinetically favorable.
This regioselective reactivity allows for the sequential functionalization of the quinoline core, making this compound an excellent building block. For instance, reaction with an amine nucleophile will selectively displace the C2 chlorine, leaving the C6 chlorine available for subsequent reactions, such as palladium-catalyzed cross-coupling.[3][4]
Caption: Generalized mechanism for SₙAr on this compound.
Role as a Kinase Inhibitor Scaffold
The quinoline ring is a "privileged scaffold" in medicinal chemistry, frequently found in the core structure of kinase inhibitors. Kinase inhibitors are a critical class of targeted cancer therapies. While specific drugs directly synthesized from this compound are not as prominently documented as those from related quinazolines, its value lies in its potential as a starting material for libraries of compounds aimed at kinase targets. The C2 position can be functionalized with various amine-containing groups to interact with the hinge region of a kinase's ATP-binding pocket, while the C6 position can be modified to improve potency, selectivity, or pharmacokinetic properties.
Conclusion
This compound is a high-value chemical intermediate defined by its stable, yet selectively reactive, structure. A thorough understanding of its synthesis via chlorination of 6-chloro-2-hydroxyquinoline provides a reliable pathway to its production. Its spectroscopic signatures, particularly in NMR and mass spectrometry, offer clear benchmarks for its identification and quality control. The cornerstone of its synthetic utility, the regioselective reactivity of the C2-chloro group in nucleophilic aromatic substitution, empowers chemists to use it as a foundational building block for complex molecular architectures, particularly in the rational design of potential therapeutic agents like kinase inhibitors. This guide provides the foundational, technically-grounded knowledge required for its effective application in a research and development setting.
References
- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
- Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. [Link]
- SN2 nucleophilic substitution reaction push and pull transition st
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
- Synthesis route of target compounds. Reagents and conditions: a thiourea, absolute ethanol, reflux, 3 h.
- This compound.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
- Process for preparing 2,6-dicholoroquinoxaline.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- Quinoline, 4,7-dichloro-. NIST WebBook. [Link]
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
- 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]
- quizartinib.
- Quizartinib.
- Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
Sources
- 1. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
solubility of 2,6-dichloroquinoline in organic solvents
An In-depth Technical Guide on the Solubility of 2,6-Dichloroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of public, quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides robust, step-by-step experimental protocols for its determination. The guide synthesizes theoretical concepts with practical, field-proven methodologies to empower researchers to accurately predict, measure, and apply the solubility characteristics of this compound in various organic solvents. We explore the interplay of its physicochemical properties with solvent characteristics and introduce predictive frameworks such as Hansen Solubility Parameters. This document is designed to be a self-contained resource for optimizing reaction conditions, developing purification strategies, and guiding formulation development.
Introduction: The Significance of this compound
This compound is a substituted heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[2] Its quinoline core is a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the development of antimalarial and antibacterial drugs.[1][3] The specific substitution pattern of two chlorine atoms at the 2 and 6 positions significantly influences its electronic properties, reactivity, and, crucially, its solubility.
Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility dictates bioavailability and is a key parameter in formulation. In chemical synthesis, it governs the choice of reaction media, affects reaction kinetics, and is fundamental to designing effective crystallization and purification processes. As such, a thorough grasp of its behavior in different organic solvents is not merely academic but a prerequisite for efficient and successful research and development.
Physicochemical Properties of this compound
A molecule's physical and chemical properties are the primary determinants of its solubility. The structure of this compound, featuring a largely nonpolar aromatic system and two electronegative chlorine atoms, results in a molecule with moderate polarity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | [4] |
| Molecular Weight | 198.05 g/mol | [2][4] |
| Appearance | White to orange to tan crystal or powder | [5] |
| Melting Point | 161-164 °C | [4][6] |
| XLogP3 (Predicted) | 3.3 | [2][5] |
| Topological Polar Surface Area | 12.9 Ų | [2][5] |
The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XLogP3 value of 3.3 indicates a significant hydrophobic character, suggesting poor solubility in water but favorable solubility in many organic solvents.[2][5]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This adage is scientifically grounded in the nature of intermolecular forces between solute and solvent molecules. For dissolution to be favorable, the energy released from new solute-solvent interactions must be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.
Role of Polarity and Intermolecular Forces
The solubility of this compound is governed by a balance of forces:
-
Dispersion Forces (van der Waals): Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene. The large, electron-rich aromatic system of this compound allows for significant dispersion interactions.
-
Dipole-Dipole Forces: The chlorine substituents and the nitrogen atom induce a permanent dipole moment in the molecule, allowing it to interact with polar solvents like dichloromethane and acetone.
-
Hydrogen Bonding: this compound contains a nitrogen atom that can act as a hydrogen bond acceptor.[5] Therefore, it is expected to show some solubility in protic solvents like ethanol and methanol, where it can accept a hydrogen bond from the solvent's hydroxyl group.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[9][10] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is smaller than the interaction radius (R₀) of the solute, dissolution is predicted.[9] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[12] Based on its structure, it would be expected to have a moderately high δd, a moderate δp, and a low-to-moderate δh. This profile suggests good solubility in solvents like THF, chloroform, and acetone.
Caption: Logical workflow for predicting the solubility of this compound.
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]
The Equilibrium Shake-Flask Method: A Protocol
This protocol provides a self-validating system for generating accurate solubility data. The key principle is to create a saturated solution at a specific temperature, separate the dissolved solute from the excess solid, and quantify the concentration of the solute in the solution.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Vials with screw caps
Protocol Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
-
Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is highly temperature-dependent.[7]
-
Equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[7]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove all undissolved micro-particles.
-
-
Quantification (Gravimetric Method):
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Weigh the vial containing the dried this compound residue.
-
Calculate the solubility using the masses of the dissolved solute and the solvent.
-
-
Calculation of Solubility:
-
Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)
-
Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Illustrative Data and Solvent Selection
While comprehensive experimental data is not publicly available, the principles discussed allow for the creation of an illustrative guide for solvent selection. Researchers can use the protocols in this guide to populate such a table for their specific needs.
Table 2: Template for Experimental Solubility of this compound at 25°C
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Experimental Solubility ( g/100 mL) |
| Hexane | Nonpolar | 0.1 | 1.9 | Low | User to determine |
| Toluene | Nonpolar | 2.4 | 2.4 | Low-Moderate | User to determine |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High | User to determine |
| Acetone | Polar Aprotic | 5.1 | 20.7 | High | User to determine |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | User to determine |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Moderate-High | User to determine |
| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate | User to determine |
| Methanol | Polar Protic | 5.1 | 32.7 | Moderate | User to determine |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | User todetermine |
| Water | Polar Protic | 10.2 | 80.1 | Very Low | User to determine |
Conclusion
This technical guide provides a robust framework for understanding and determining the . By combining theoretical principles with detailed, actionable experimental protocols, we have created a resource for researchers to generate the precise data needed for their work. The provided methodologies are designed to ensure scientific integrity and reproducibility, enabling the optimization of synthetic routes, purification techniques, and formulation strategies involving this important chemical intermediate. An empirical approach, as detailed here, remains the gold standard for obtaining the reliable solubility data essential for advancing research and development.
References
- This compound - Local Food. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- This compound | C9H5Cl2N | CID 607502. (n.d.). PubChem.
- This compound - 1810-72-6, C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Hansen solubility parameter. (n.d.). Wikipedia.
- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC.
- Hansen Solubility Parameters. (n.d.).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing.
- Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. (2024, July 28). Hebei Weimiao.
- Introduction to the Hansen Solubility Parameters 5381 2019. (2019, October 30). YouTube.
Sources
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. youtube.com [youtube.com]
- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
2,6-dichloroquinoline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. The focus is on its fundamental physicochemical properties—specifically its melting and boiling points—which are critical indicators of purity and identity in research and development settings. This document delves into the theoretical underpinnings of these properties, provides validated experimental protocols for their determination, and explores the compound's broader applications, particularly within the pharmaceutical and agrochemical industries.
Introduction to this compound
This compound is a heterocyclic aromatic compound characterized by a quinoline core substituted with two chlorine atoms. This structural motif makes it a highly versatile building block in organic synthesis. Its ability to undergo further functionalization at the chlorine-substituted positions renders it an invaluable precursor for the development of a wide array of more complex molecules. Consequently, this compound serves as a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.[1] Accurate characterization of its physical properties is the first step in ensuring the quality and reliability of these downstream applications.
Physicochemical and Safety Data
A precise understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic chemistry. The key properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1810-72-6 | [2][3][4] |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1][2][5] |
| Appearance | Light yellow to brown powder or crystal | [1] |
| Melting Point | 160 - 164 °C | [1][2][3][6][7] |
| Boiling Point | 292.3 °C at 760 mmHg 172 °C at 13 mmHg | [1][2][4][6] |
Safety and Hazard Information:
This compound is classified as an irritant. Researchers must adhere to appropriate safety protocols when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]
-
Recommended PPE: Eyeshields, gloves, and a type N95 dust mask are recommended.[3]
The Scientific Principles of Phase Transitions
The melting and boiling points are fundamental thermal properties that define the transition between a substance's solid, liquid, and gaseous states. These constants are not merely benchmarks; they are critical indicators of a compound's identity and purity.
Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9] This phenomenon, known as melting point depression, makes it a highly reliable method for assessing the purity of a solid organic compound.
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[10][11][12] Like the melting point, the boiling point is a characteristic physical property that can be used for identification. However, it is highly sensitive to changes in external pressure. Therefore, it is crucial to record the barometric pressure when determining a boiling point.[10][13] Impurities can also affect the boiling point, typically causing an elevation.
Experimental Determination Protocols
The following sections detail standardized, field-proven methodologies for the accurate determination of the melting and boiling points of this compound.
Melting Point Determination (Capillary Method)
This is the most common and accurate method for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[14]
-
Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be approximately 1-2 mm.[8]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus.[14]
-
Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 20°C below this approximate temperature.[9]
-
Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[9]
-
Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ – T₂.[14]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale/Thiele Tube Method)
This method is ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted to perform this procedure.
Methodology:
-
Sample Preparation: Place a small amount of this compound into a small test tube (e.g., a 6x50 mm Durham tube) and gently heat it until it melts. The liquid should fill the tube to a depth of about 1-2 cm.
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the liquid sample with the open end down.[13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11][13]
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged. Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring uniform heating.[11][13]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[11][15]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[11][13]
Caption: Workflow for Micro Boiling Point Determination.
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile chemical intermediate. The two chlorine atoms act as reactive handles, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups, thereby building molecular complexity.
-
Pharmaceutical Development: It is a crucial building block in medicinal chemistry, particularly for developing antimalarial and antibacterial agents.[1][16] The quinoline scaffold is a well-known pharmacophore present in many approved drugs, and chloro-substituted derivatives are key precursors in their synthesis.[17]
-
Agrochemicals: In the agrochemical sector, this compound is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[1][16]
-
Material Science: The compound's rigid, aromatic structure is also exploited in material science for the synthesis of advanced polymers and coatings.[16]
-
Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods.[16]
Conclusion
This compound is a compound of significant industrial and academic importance. Its melting point of 160-164 °C and boiling point of 292.3 °C at 760 mmHg are critical parameters that confirm its identity and purity. The standardized protocols outlined in this guide provide a reliable framework for verifying these properties in a laboratory setting. A thorough understanding of these fundamental characteristics, coupled with stringent safety practices, is essential for leveraging this versatile intermediate in the fields of drug discovery, agrochemical synthesis, and materials science.
References
- This compound, CAS No. 1810-72-6. iChemical. [Link]
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
- This compound. Local Food. [Link]
- Determination of Boiling Point (B.P). vijaynazare.weebly.com. [Link]
- Melting point determin
- Measuring the Melting Point. Westlab Canada. [Link]
- 6.
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.
- Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
- Micro Boiling Point Determin
- This compound. ChemSynthesis. [Link]
- experiment (1) determination of melting points.
- 2,6-Dichloroquinoxaline, 97% 18671-97-1 India. Ottokemi. [Link]
- This compound. PubChem, NIH. [Link]
- Synthesis of 2,6-dichloroquinoxaline. PrepChem.com. [Link]
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- 2,6-Dichloroquinoxaline. PubChem, NIH. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CAS No. 1810-72-6 - iChemical [ichemical.com]
- 3. This compound 97 1810-72-6 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chymist.com [chymist.com]
- 16. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Structural Elucidation of 2,6-Dichloroquinoline: A Technical Guide for Researchers
Introduction: The Significance of 2,6-Dichloroquinoline in Modern Chemistry
This compound is a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing properties of the chlorine substituents, imparts unique chemical and physical characteristics. As a key building block, it serves as a scaffold for the synthesis of a diverse range of compounds with potential biological activities, including antimalarial, antibacterial, and anticancer properties. The precise characterization of this molecule is paramount for ensuring the purity, consistency, and efficacy of its downstream applications. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Isomeric Considerations
The fundamental structure of this compound consists of a quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The chlorine atoms are substituted at positions 2 and 6. Understanding this substitution pattern is crucial for the correct assignment of spectroscopic signals, as different isomers would yield distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of a suitable deuterated solvent is the first critical step in NMR analysis. For this compound, which is a solid at room temperature, solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices due to their ability to dissolve a wide range of organic compounds. The predicted ¹H NMR data presented here is in DMSO-d₆, a common choice for heterocyclic compounds.[1]
Broadband decoupling in ¹³C NMR is a standard technique employed to simplify the spectrum by removing the coupling between carbon and proton atoms. This results in a spectrum where each unique carbon atom is represented by a single peak, greatly facilitating spectral interpretation.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The predicted spectrum in DMSO-d₆ provides a valuable reference for the expected chemical shifts and coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.04 | Doublet (d) | 7.8 |
| H-4 | 7.97 | Doublet (d) | 8.8 |
| H-5 | 7.81 | Doublet (d) | 1.9 |
| H-7 | 7.68 | Doublet of Doublets (dd) | 9.8, 2.9 |
| H-3 | 7.42 | Doublet (d) | 8.8 |
| Data sourced from iChemical[1] |
The downfield shifts of these protons are indicative of their attachment to an electron-deficient aromatic system. The distinct multiplicities and coupling constants arise from the spin-spin interactions between neighboring protons, allowing for the precise assignment of each signal.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected in the proton-decoupled spectrum. The carbons directly attached to the electronegative chlorine and nitrogen atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum.
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 135 - 140 |
| C-5 | 128 - 132 |
| C-6 | 132 - 136 |
| C-7 | 126 - 130 |
| C-8 | 125 - 129 |
| C-3 | 122 - 126 |
| C-4a | 127 - 131 |
| C-8a | 147 - 152 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the aromatic rings and the carbon-chlorine bonds.
Expertise & Experience: Sample Preparation for Solid-State IR
For solid samples like this compound, the KBr pellet method is a classic and reliable technique. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a transparent disk. This ensures that the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum. An alternative is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.
Characteristic IR Absorption Bands
While a specific experimental spectrum with a full peak list is best sourced from a dedicated database like the Spectral Database for Organic Compounds (SDBS), the expected characteristic absorption bands for this compound are as follows:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations. |
| 1600 - 1450 | C=C Stretch | Aromatic ring carbon-carbon stretching. Multiple bands are expected in this region. |
| 1400 - 1000 | In-plane C-H Bending | Bending vibrations of the aromatic C-H bonds. |
| 900 - 675 | Out-of-plane C-H Bending | Characteristic "oop" vibrations that can be indicative of the substitution pattern. |
| 850 - 550 | C-Cl Stretch | Carbon-chlorine stretching vibrations. The presence of two C-Cl bonds may lead to multiple absorptions in this region. |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment.
-
Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Impact (EI) is a common ionization technique for relatively small, thermally stable organic molecules like this compound.
Expertise & Experience: Understanding Electron Impact (EI) Ionization
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. The molecular ion peak is crucial as it directly provides the molecular weight of the compound.
Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak (M⁺˙) will appear as a cluster of peaks.
| m/z | Ion | Interpretation |
| 197 | [C₉H₅³⁵Cl₂N]⁺˙ | Molecular ion (M⁺˙) with two ³⁵Cl isotopes (most abundant).[2] |
| 199 | [C₉H₅³⁵Cl³⁷ClN]⁺˙ | M+2 peak, molecular ion with one ³⁵Cl and one ³⁷Cl.[2] |
| 201 | [C₉H₅³⁷Cl₂N]⁺˙ | M+4 peak, molecular ion with two ³⁷Cl isotopes. |
| 162 | [C₉H₅³⁵ClN]⁺˙ | Fragment ion resulting from the loss of a chlorine radical (M - Cl).[2] |
| 127 | [C₉H₅N]⁺˙ | Fragment ion from the loss of both chlorine atoms. |
The relative intensities of the M⁺˙, M+2, and M+4 peaks (approximately 9:6:1 ratio) are a definitive indicator of a molecule containing two chlorine atoms.
Caption: Simplified fragmentation pathway of this compound.
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the aromatic system and carbon-halogen bonds through their characteristic vibrational frequencies. Finally, mass spectrometry provides the definitive molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This multi-faceted approach ensures the highest level of confidence for researchers and professionals working with this important chemical entity.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607502, this compound.
- iChemical (2024). This compound, CAS No. 1810-72-6.
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Sources
An In-depth Technical Guide to the Safe Handling of 2,6-Dichloroquinoline
This guide provides essential safety protocols and handling precautions for 2,6-dichloroquinoline, a heterocyclic compound utilized in pharmaceutical research and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.
Understanding the Hazard Profile of this compound
This compound (CAS No: 1810-72-6) is a solid, crystalline substance that presents several health hazards upon exposure.[1][2] A thorough understanding of its toxicological and hazardous properties is the foundation of safe laboratory practice.
1.1. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. This compound is classified as an irritant and may cause respiratory irritation.[1][3][4]
The primary hazard statements associated with this compound are:
These classifications underscore the necessity of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of its dust or fumes.
1.2. Physical and Chemical Properties
A grasp of the physical and chemical characteristics of this compound is crucial for its appropriate storage and handling.
| Property | Value | Source |
| Molecular Formula | C9H5Cl2N | [3] |
| Molecular Weight | 198.05 g/mol | [3] |
| Appearance | White to orange to tan crystal or powder | [1] |
| Melting Point | 161-164 °C | [2][4] |
| Boiling Point | 172 °C at 13 mmHg | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure at its source and protects the individual.
2.1. Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, particularly when dealing with the solid powder or creating solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where this compound is handled.[5]
2.2. Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][7]
-
Skin Protection:
-
Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[4][7]
Caption: Hierarchy of PPE for mitigating exposure routes.
Standard Operating Procedure for Safe Handling
Adherence to a detailed Standard Operating Procedure (SOP) is critical for minimizing risk.
3.1. Preparation and Weighing
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.
-
Weighing: When weighing the solid, use a draft shield or conduct the process in a balance enclosure within the fume hood to prevent the dispersal of fine powder.
-
Aliquotting: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.2. Storage and Incompatibilities
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Accidental Release and Emergency Procedures
Prompt and correct response to accidental spills or exposures is crucial to mitigate harm.
4.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of the waste material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Measures
In the event of personal exposure, immediate action is required.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][8]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in properly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[8]
Conclusion
This compound is a valuable compound in scientific research, but it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to established standard operating procedures, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The causality behind these protocols is a direct response to the identified hazards of skin, eye, and respiratory irritation. This self-validating system of precautions is designed to create a resilient safety culture in the laboratory.
References
- National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 607502. [Link]
- Capot Chemical Co., Ltd. "MSDS of 2,6-Dichloroquinoxaline." [Link]
- U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." [Link]
- ChemSynthesis. "this compound." [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 1810-72-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. capotchem.cn [capotchem.cn]
The Diverse Biological Activities of 2,6-Dichloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of biological properties. The introduction of halogen atoms, particularly chlorine, into the quinoline nucleus has been a fruitful strategy for enhancing the therapeutic potential of these derivatives. This guide focuses specifically on the biological activities of 2,6-dichloroquinoline derivatives, a class of compounds that has demonstrated significant promise in the fields of oncology, microbiology, and immunology.
I. Anticancer Activity of this compound Derivatives
The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with quinoline derivatives showing considerable potential. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, studies on structurally similar compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, provide strong indications of their potential cytotoxic activity against various human cancer cell lines.[2]
A. Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A frequently dysregulated pathway in many cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[3][4] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[3] The quinoline scaffold is a key component of several kinase inhibitors, and it is proposed that this compound derivatives may exert their anticancer effects by targeting key kinases within this pathway.[5]
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.[6]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [7][8]2. Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. [9]3. Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. [2]4. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [2]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [2]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. [2][9]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration. [9]
II. Antimicrobial Activity of this compound Derivatives
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Quinoline derivatives have long been recognized for their antimicrobial properties. [10]Recent studies have highlighted the potential of 2,6-disubstituted quinolines as potent antifungal agents, particularly against Candida species. [11]
A. Antifungal Activity against Candida Species
A study on fungicidal 2,6-disubstituted quinolines identified several 6-amide and 6-urea derivatives with significant activity against Candida albicans. [11]The fungicidal activity is a desirable attribute for an antifungal drug as it indicates the inhibition of essential fungal growth pathways. [11] Table 1: Antifungal Activity of 2,6-Disubstituted Quinolines against Candida Species [11]
| Compound | R Group (at position 2) | R' Group (at position 6) | MFC (µM) against C. albicans | MFC (µM) against C. glabrata |
|---|---|---|---|---|
| 1 | -H | -NHCO-Ph | 12.5 | <50 |
| 2 | -H | -NHCO-(4-Cl-Ph) | >50 | >50 |
| 5 | -H | -NHCO-(2-thienyl) | 12.5 | <50 |
| 6 | -H | -NHCO-(2-furyl) | 6.25 | >50 |
| 10 | -H | -NHCONH-Ph | >50 | >50 |
| 12 | -H | -NHCONH-(4-F-Ph) | >50 | >50 |
| 13 | -H | -NHCONH-(c-Hex) | >50 | >50 |
| 15 | -H | -NHCONH-(n-Butyl) | >50 | >50 |
MFC: Minimal Fungicidal Concentration
The data indicates that 6-amide derivatives, particularly compound 6 with a 2-furyl substituent, exhibit the most potent fungicidal activity against C. albicans. [11]
B. Experimental Protocol: Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [12][13][14] Workflow for Broth Microdilution MIC Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [13]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. [11]3. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum). [13]4. Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi). [12]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [13]
III. Anti-inflammatory Activity of this compound Derivatives
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties. [13]While specific IC50 values for this compound derivatives are not widely available, studies on other chloro-substituted quinazolines have demonstrated potent anti-inflammatory activity. For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives exhibited significant anti-inflammatory effects, with some compounds showing IC50 values in the low microgram per milliliter range. [15]
A. Proposed Mechanism of Action: Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key pro-inflammatory mediator, and its overproduction is associated with various inflammatory conditions. [16]Many anti-inflammatory agents exert their effects by inhibiting the production of NO in inflammatory cells like macrophages. It is hypothesized that this compound derivatives may exhibit anti-inflammatory activity by suppressing the production of nitric oxide.
B. Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages. [16] Workflow for Nitric Oxide Inhibition Assay
Caption: A procedural workflow for assessing the inhibition of nitric oxide production.
Detailed Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight. [16]2. Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. 4. Incubation: Incubate the plate for 24 hours. [16]5. Nitrite Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess reagent. The Griess reaction involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.
IV. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing quinoline scaffold. For example, the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives starts from 6,7-dimethoxy quinazolin-2,4-diones. This is converted to 2,4-dichloro-6,7-dimethoxy quinazoline by refluxing with phosphorous oxychloride in the presence of N,N-dimethylaniline. The final derivatives are then obtained by refluxing the dichloro intermediate with appropriate aniline derivatives in isopropanol. [17] General Synthetic Scheme
Caption: A generalized synthetic pathway for this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The methodologies and insights provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this versatile scaffold. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish comprehensive structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of more potent and selective drug candidates.
References
Sources
- 1. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to 2,6-Dichloroquinoline: A Core Intermediate in Modern Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this privileged heterocyclic family, 2,6-dichloroquinoline has emerged as a particularly versatile and valuable intermediate.[3][4] Its unique electronic properties and strategically positioned reactive sites provide a robust platform for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and pivotal role in the development of active pharmaceutical ingredients (APIs). We provide field-proven insights into its application, detailed experimental protocols, and a forward-looking perspective for drug development professionals.
Introduction: The Strategic Importance of the Quinoline Nucleus
The fusion of a benzene ring and a pyridine ring gives rise to the quinoline system, a heterocyclic scaffold that has been a rich source of drug discovery for over a century.[2] From the isolation of quinine to the development of modern synthetic drugs, quinoline derivatives have consistently demonstrated a broad spectrum of biological activities.[1][5] The value of a particular quinoline derivative as a pharmaceutical intermediate is determined by its accessibility and the chemical handles it offers for further modification.
This compound (CAS No. 1810-72-6) is a prime example of a high-value building block.[6][7] The two chlorine atoms serve as excellent leaving groups, but their differing reactivity, governed by their position on the heterocyclic ring, allows for selective and sequential functionalization. This differential reactivity is the key to its utility, enabling chemists to construct complex libraries of compounds for screening and to forge efficient pathways to targeted drug molecules.[3][4] This guide will dissect the chemical principles that make this compound an indispensable tool in the pharmaceutical scientist's arsenal.
Physicochemical & Structural Data
A fundamental understanding of a starting material's properties is critical for process development and optimization. The key attributes of this compound are summarized below.
| Property | Value |
| CAS Number | 1810-72-6[8] |
| Molecular Formula | C₉H₅Cl₂N[6][8] |
| Molecular Weight | 198.05 g/mol [6][7] |
| Appearance | White to orange to tan crystal or powder[7] |
| Melting Point | 162-163 °C |
| Boiling Point | 172 °C / 13 mmHg |
| SMILES | Clc1ccc2nc(Cl)ccc2c1[9] |
| InChI Key | LPDFGLZUUCLXGM-UHFFFAOYSA-N[8][9] |
Synthesis of the this compound Core
The accessibility of this compound is a prerequisite for its widespread use. Several synthetic routes have been established, often starting from more common precursors. The choice of method typically depends on the availability of starting materials, scalability, and cost-effectiveness.
Two prevalent synthetic strategies include:
-
Chlorination of 6-Chloro-2-hydroxyquinoline: This is a direct and common approach where the hydroxyl group of the corresponding quinolinone is converted to a chloride. The choice of chlorinating agent is critical for achieving high yield and purity. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion.
-
Cyclization of 2-Vinylanilines: A more modern approach involves the reaction of substituted 2-vinylanilines with a chlorinating agent like diphosgene in a nitrile solvent.[10] This method builds the quinoline ring system and installs the C2-chloro substituent in a single cascade, offering an efficient route to the target molecule.
The Cornerstone of Utility: Chemical Reactivity and Transformations
The synthetic power of this compound lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C6 position.
Causality of Differential Reactivity:
-
C2-Position: The C2 carbon is directly adjacent to the ring nitrogen. This nitrogen atom exerts a strong electron-withdrawing effect through both induction and resonance (as part of an aza-diene system), stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This stabilization drastically lowers the activation energy for substitution at this position.
-
C6-Position: The C6 carbon is part of the carbocyclic (benzene) ring. It is not directly activated by the ring nitrogen in the same way. Therefore, nucleophilic substitution at C6 requires much harsher reaction conditions or the use of transition metal catalysis.
This reactivity profile allows for highly regioselective reactions, where nucleophiles such as amines, alcohols, and thiols can be introduced at the C2 position while leaving the C6 chlorine intact for subsequent transformations.
This selective functionalization is paramount in drug synthesis, allowing for the methodical construction of a target molecule. The remaining C6-chloro group can then be addressed using more forcing SNAr conditions or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other complex fragments.
Applications in Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds, particularly in the realms of antimalarial and antibacterial research.[3][4] While it may not always appear in the final marketed drug structure, its role in efficiently creating complex precursors is vital.
Example Application: Synthesis of Antimalarial Scaffolds
The 4-aminoquinoline core is famous for its antimalarial activity, with chloroquine being a classic example derived from 4,7-dichloroquinoline.[11][12] By analogy, this compound provides access to novel 2-aminoquinoline derivatives. These compounds are investigated for their potential to overcome resistance mechanisms developed by malaria parasites.[2] For example, reacting this compound with a diamine nucleophile selectively displaces the C2-chloride, yielding a versatile intermediate that can be further elaborated.
Table of Representative Transformations & Yields
| Nucleophile | Reagent/Conditions | Product Type | Reported Yield |
| Various Phenols | K₂CO₃, DMF | 2-Phenoxy-6-chloroquinoline | High |
| Thiourea | Ethanol, Reflux | 6-Chloro-2-thioquinoline | Fair |
| Hydrazine | Isopropanol, Reflux | 2-Hydrazinyl-6-chloroquinoline | Good |
| Amines | Heat in solvent | 2-Amino-6-chloroquinoline | Varies (Good-Excellent) |
Note: Yields are generalized from literature on similar substrates and require specific optimization.
Detailed Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general, self-validating procedure for the synthesis of a 2-amino-6-chloroquinoline derivative, a common step in drug discovery campaigns.
Objective: To synthesize N-benzyl-6-chloroquinolin-2-amine from this compound and benzylamine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
n-Butanol or other high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and n-butanol (to make a ~0.5 M solution). Begin stirring the suspension.
-
Rationale: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy barrier.
-
-
Reagent Addition: Add benzylamine (1.2 eq) to the flask.
-
Rationale: A slight excess of the nucleophile (benzylamine) is used to ensure the complete consumption of the limiting reagent (this compound).
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 117 °C for n-butanol). Maintain reflux for 4-12 hours.
-
Rationale: The elevated temperature provides the thermal energy required for the SNAr reaction to proceed at a reasonable rate.
-
-
Monitoring Progress: Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under UV light. The reaction is complete when the starting this compound spot has disappeared.
-
Rationale: TLC is a crucial in-process control to avoid unnecessary heating, which could lead to side product formation, and to confirm reaction completion.
-
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent like ethyl acetate. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HCl byproduct) and brine.
-
Rationale: The aqueous washes remove residual reagents and inorganic byproducts, purifying the crude product. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography is essential to separate the desired product from unreacted benzylamine and any potential side products, yielding the pure N-benzyl-6-chloroquinolin-2-amine.
-
Conclusion and Future Outlook
This compound has cemented its role as a high-value intermediate in pharmaceutical research and development. Its predictable and regioselective reactivity makes it an ideal scaffold for building molecular complexity in a controlled manner. The ability to selectively functionalize the C2 position via nucleophilic substitution, while retaining the C6 position for orthogonal chemistry like cross-coupling, provides a powerful and logical pathway to novel chemical entities.
As drug discovery continues to demand more complex and diverse molecular structures to tackle challenging biological targets, the strategic importance of versatile building blocks like this compound will only grow. Its continued application in the synthesis of next-generation antimalarials, antibacterials, and kinase inhibitors is anticipated, solidifying its place as a key component in the modern medicinal chemist's toolkit.
References
- Vertex AI Search. (2026). This compound - Local Food.
- Arborpharmchem. (2026). CAS No. 1810-72-6 this compound.
- Echemi. (2026). 1810-72-6, this compound Formula.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
- BenchChem. (2026). Application Notes and Protocols for the Reaction of 2,6-Dichloro-1,4-benzoquinone with Nucleophiles.
- PrepChem.com. (2026). Synthesis of 2,6-dichloroquinoxaline.
- Sigma-Aldrich. (2026). This compound 97 1810-72-6.
- Chem-Impex. (2026). This compound.
- BenchChem. (2026). 2,6-Dichloro-4-methylquinoline | Research Chemical.
- Sigma-Aldrich. (2026). This compound 97 1810-72-6.
- Amerigo Scientific. (2026). This compound (97%).
- ChemSynthesis. (2025). This compound - 1810-72-6.
- PubChem. (2026). This compound.
- Lee, B. S., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-7886.
- MDPI. (2026). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Google Patents. (1991). Process for preparing 2,6-dicholoroquinoxaline.
- Pharmaguideline. (2026). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Google Patents. (2007). Prepn process of high purity 2, 6-dichloro quinoxaline.
- Google Patents. (2022). Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
- MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- PubMed Central (PMC). (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
- BenchChem. (2025). Application Notes: Catalytic Systems for the Synthesis of 2,6-Dichloroaniline.
- RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Bentham Science. (2026).
- BenchChem. (2026).
- Bentham Science. (2021). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.
- PubMed Central (PMC). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- MDPI. (2022).
- Heterocycles. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one.
- Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Dichloroquinoline Scaffold
An In-Depth Technical Guide to 2,6-Dichloroquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds and functional materials.[1][2] Among its many derivatives, this compound stands out as a particularly strategic building block. Its di-halogenated nature presents two distinct, reactive handles that can be selectively functionalized, enabling the systematic and divergent synthesis of complex molecular architectures.
This guide offers a deep dive into the synthetic utility of this compound. Moving beyond a simple catalog of reactions, we will explore the underlying principles of its reactivity, provide field-proven experimental protocols for key transformations, and illustrate its application in the synthesis of high-value compounds, particularly kinase inhibitors.[1][3] This document is designed to serve as a practical and authoritative resource for chemists aiming to leverage this versatile scaffold in their research and development endeavors.
Core Properties and Reactivity Analysis
The synthetic utility of this compound is rooted in its distinct physicochemical and electronic properties. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, significantly influencing the reactivity of the chlorine substituents.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | [4] |
| Molecular Weight | 198.05 g/mol | [5] |
| Appearance | White to light orange crystalline powder | [5][6] |
| Melting Point | 161-164 °C | [6] |
| Boiling Point | 172 °C / 13 mmHg | [5][6] |
Electronic Profile and Regioselectivity:
The two chlorine atoms on the this compound ring exhibit differential reactivity. The C2 position is significantly more electron-deficient than the C6 position. This is due to the combined electron-withdrawing inductive effect of the adjacent nitrogen atom and its participation in the π-system. Consequently, the C2-Cl bond is more activated towards both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions. This inherent electronic bias is the key to achieving regioselective functionalization, allowing chemists to modify the C2 position while leaving the C6-Cl bond intact for subsequent transformations.[7]
Key Synthetic Transformations: A Practical Guide
The true power of this compound is unlocked through a series of robust and well-established chemical reactions. This section details the most critical transformations, providing not only procedural steps but also the mechanistic rationale that informs experimental design.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[8] For this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or alkyl groups, building molecular complexity with high precision.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the C-Cl bond, followed by transmetalation with a boronic acid derivative, and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Regioselective Monosubstitution at C2
This protocol is optimized for the selective coupling at the more reactive C2 position. The choice of a relatively mild base and controlled temperature is critical for preventing reaction at the C6 position.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).[10]
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.[10][11]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent, such as a mixture of 1,4-dioxane and water or THF.[10][11]
-
Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.[10]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-substituted-6-chloroquinoline derivative.
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Provides the active Pd(0) species required for the catalytic cycle. |
| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation; milder bases favor monosubstitution.[10] |
| Solvent | Dioxane/H₂O, THF | Solubilizes both organic and inorganic reagents to facilitate the reaction. |
| Temperature | 80-110°C | Provides sufficient energy for oxidative addition without promoting undesired C6 coupling.[10][11] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is paramount in drug discovery, as amine functionalities are key pharmacophores. The Buchwald-Hartwig amination offers a versatile method for coupling amines with aryl halides.[12] When applied to this compound, it enables the sequential introduction of diverse amino groups, a crucial strategy in building libraries of potential drug candidates.[7]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The cycle involves oxidative addition of Pd(0) to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the aminated product.[12][13] The choice of ligand is critical, as it must stabilize the palladium center and facilitate the reductive elimination step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Sequential C2 and C6 Amination
A key synthetic strategy involves the selective amination at C2, followed by a second, distinct amination at C6. This is achieved by exploiting the differential reactivity and carefully selecting reaction conditions.
Step-by-Step Methodology (C2 Amination):
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%), a suitable ligand if not using a precatalyst (e.g., XantPhos), and a strong, non-nucleophilic base such as NaOtBu (1.5-2.0 equiv).[7][14][15]
-
Reagents: Add the primary or secondary amine (1.1 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 80-110°C for 4-24 hours. Monitor for the consumption of the starting material.[13]
-
Workup & Purification: Follow a standard aqueous workup and silica gel chromatography to isolate the 2-amino-6-chloroquinoline intermediate.
Methodology (C6 Amination):
-
The less reactive 2-amino-6-chloroquinoline intermediate can then be subjected to a second Buchwald-Hartwig amination, often requiring more forcing conditions (higher temperature, stronger base, or a different catalyst/ligand system) to couple a second amine at the C6 position.[7]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers broad scope, classical SNAr remains a direct and powerful method for functionalizing the highly electron-deficient C2 position with strong nucleophiles.[16]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism.[17][18] A potent nucleophile attacks the electron-deficient C2 carbon, temporarily disrupting the aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored as the chloride leaving group is expelled. The quinoline nitrogen is essential, as it stabilizes the negative charge in the intermediate.
Field-Proven Protocol: Thiolation at C2
This protocol describes the displacement of the C2-chloride with a thiol nucleophile.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile Generation: Add the desired thiol (1.1 equiv) followed by a base such as K₂CO₃ or NaH to generate the more nucleophilic thiolate in situ.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) until the reaction is complete as monitored by TLC.
-
Workup: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize or perform column chromatography to obtain the pure 2-thio-6-chloroquinoline product.[19]
Application Spotlight: Synthesis of Kinase Inhibitors
The this compound scaffold is exceptionally valuable in the design of protein kinase inhibitors, a critical class of anticancer drugs.[3][20] The quinoline core can act as a "hinge-binder," mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's active site.[1] The C2 and C6 positions provide vectors for introducing substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
The following workflow illustrates a common strategy for elaborating this compound into a potent kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor using sequential cross-coupling.
This sequential approach, first installing a tailored aryl group at C2 via Suzuki coupling and then introducing a solubilizing or potency-enhancing amine at C6 via Buchwald-Hartwig amination, is a highly effective and modular strategy in modern drug discovery.[7][21]
Conclusion
This compound is far more than a simple chemical intermediate; it is a sophisticated synthetic platform. Its well-defined and predictable regioselectivity allows for the controlled, stepwise construction of complex molecules. By mastering key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently access novel chemical matter. Its proven applicability in the synthesis of high-value targets like kinase inhibitors ensures that this compound will remain a vital tool in the arsenal of organic and medicinal chemists for the foreseeable future.
References
- BenchChem. (n.d.). Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline. BenchChem Application Notes.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Local Food. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Publications.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- BenchChem. (n.d.). The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem Application Notes.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 9037-43.
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- ChemicalBook. (n.d.). This compound CAS#: 1810-72-6.
- El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1146-1189.
- Echemi. (n.d.). 1810-72-6, this compound Formula.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- ResearchGate. (n.d.). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of 2,6-Dichloroquinoline Analogs
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the cornerstone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast chemical space of quinoline derivatives, halogenated analogs, particularly those with dichlorinated skeletons, have garnered significant interest for their potential in oncology and other therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 2,6-dichloroquinoline analogs. While direct and extensive research on a wide array of this compound analogs is still an emerging field, this guide synthesizes current knowledge from structurally related quinoline derivatives to illuminate promising avenues for drug discovery and development. We will delve into key molecular targets, elucidate mechanisms of action, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Significance of Dichlorination
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting diverse biological macromolecules. The therapeutic landscape of quinoline derivatives is vast, encompassing antimalarial, antibacterial, antiviral, and notably, anticancer activities.[2][3]
The introduction of halogen atoms, such as chlorine, onto the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Halogenation can influence:
-
Lipophilicity: Affecting membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby prolonging the drug's half-life.
-
Binding Affinity: Halogen bonds can provide additional stabilizing interactions with protein targets.
-
Electronic Properties: Altering the electron density of the aromatic system, which can impact target engagement.
Specifically, the 2,6-dichloro substitution pattern offers a unique combination of electronic and steric properties that can be exploited for the rational design of targeted therapies. This guide will explore the potential therapeutic targets for analogs built upon this promising scaffold.
Key Therapeutic Target Classes for this compound Analogs
Based on extensive research into the broader family of quinoline derivatives, several key classes of therapeutic targets have emerged as highly relevant for the development of this compound analogs.
Protein Kinases: The "On-Off" Switches of Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases.[5]
EGFR and HER2 are receptor tyrosine kinases that play pivotal roles in the development and progression of several solid tumors. Quinoline-based compounds have been successfully developed as inhibitors of these kinases.[6] The dichloro substitution pattern on the quinoline ring can contribute to enhanced binding affinity and selectivity.
Diagram 1: Simplified EGFR/HER2 Signaling Pathway and Inhibition by Quinoline Analogs
Caption: Inhibition of EGFR/HER2 signaling by this compound analogs.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The quinazoline scaffold, structurally similar to quinoline, has yielded potent VEGFR-2 inhibitors.[6] It is plausible that this compound analogs could be designed to target this critical kinase.
DNA and Associated Enzymes: Targeting the Blueprint of Life
The integrity and replication of DNA are fundamental for cell survival. Compounds that interact with DNA or inhibit enzymes involved in its maintenance can induce cancer cell death.
The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting its structure and function. This can interfere with DNA replication and transcription, leading to apoptosis. Furthermore, this intercalation can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication.[3]
Inhibition of DNA repair mechanisms, such as the poly(ADP-ribose) polymerase (PARP) family of enzymes, is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other repair pathways (e.g., BRCA mutations). While direct evidence for this compound analogs as PARP inhibitors is limited, the broader quinoline class has shown potential in this area.
Metabolic Enzymes: Fueling Cancer Cell Growth
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Targeting key enzymes in these pathways presents a therapeutic opportunity.
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Inhibition of DHODH can deplete the nucleotide pool required for rapidly dividing cancer cells. Several quinoline derivatives have been identified as potent inhibitors of human DHODH.[8]
Table 1: Representative Quinoline Derivatives and their Biological Activities
| Compound Class | Specific Example (Substitution) | Target(s) | Reported Activity (IC50/GI50) | Reference |
| Quinoline-based Dihydrazones | 3b, 3c | DNA, CDK2 (predicted) | 7.016 µM, 7.05 µM (MCF-7 cells) | [9][10] |
| Pyrano[3,2-c]quinoline | 4c (3-chloro substitution on aryl ring) | Kinases | 23% tumor growth inhibition in HCT-116 xenograft | [4] |
| Quinoline Hydrazones | 18j | Human DNA topoisomerase I (predicted) | GI50: 0.33 to 4.87 µM (NCI-60 panel) | [3] |
| Quinoline Derivatives | A9 | Human DHODH | IC50: 9.7 nM | [8] |
Experimental Protocols for Target Validation and Compound Screening
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of novel this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental first step to assess the anti-proliferative activity of synthesized compounds against a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding of an inhibitor to a kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.
-
Compound Dilution: Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Assay Plate Preparation: Add the compound dilutions, tracer, and antibody to the wells of a low-volume 384-well plate.
-
Kinase Addition: Add the kinase to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for this compound analogs is yet to be established, preliminary insights can be drawn from related quinoline series.[1][11] Key considerations for future analog design include:
-
Substitution at the 4-position: The introduction of amino side chains at this position has been shown to enhance anti-proliferative activity.[11]
-
Modifications at the 2-position: This position is crucial for interaction with the hinge region of many kinases.
-
Further substitution on the benzene ring: The electronic nature and steric bulk of substituents can fine-tune target selectivity and pharmacokinetic properties.
The development of novel this compound analogs holds significant promise for the discovery of new therapeutic agents. Future research should focus on synthesizing diverse libraries of these compounds and screening them against a broad panel of biological targets. A deeper understanding of their mechanism of action through advanced techniques such as chemoproteomics and structural biology will be crucial for their successful clinical translation.
Conclusion
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents with the potential to address unmet medical needs, particularly in oncology. By leveraging the existing knowledge of quinoline pharmacology and employing rational drug design principles, researchers can unlock the full therapeutic potential of this promising class of compounds. This guide provides a foundational framework for initiating and advancing such drug discovery programs, from target identification and validation to lead optimization. The systematic exploration of the chemical space around the this compound core, guided by the principles and protocols outlined herein, is a worthy endeavor in the ongoing quest for more effective and safer medicines.
References
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PubMed Central. [Link]
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Semantic Scholar. [Link]
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Current Medicinal Chemistry. [Link]
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (2024).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
- This compound. (n.d.). PubChem. [Link]
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]
- Study of inhibition of CYP2A6 by some drugs derived
- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). PubMed. [Link]
- Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. (2019). PubMed. [Link]
- Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. (2016). MedChemComm. [Link]
- New use for old drugs? Prospective targets of chloroquines in cancer therapy. (2014). PubMed. [Link]
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2021). PubMed Central. [Link]
- Potential of substituted quinazolines to interact with multiple targets in the tre
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2024). American Chemical Society. [Link]
Sources
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 2,6-Dichloroquinoline: A Versatile Synthetic Intermediate
An In-depth Technical Guide to Commercial Suppliers of 2,6-Dichloroquinoline for Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing this compound, a critical reagent in synthetic chemistry and pharmaceutical research. The focus is on ensuring the procurement of high-purity material suitable for demanding research applications, emphasizing supplier evaluation, quality control, and best handling practices.
This compound is a halogenated quinoline derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring two reactive chlorine atoms at positions 2 and 6, allows for selective functionalization, making it a valuable precursor for developing novel compounds in areas such as medicinal chemistry and materials science. The dichloroquinoline core is a feature of various compounds investigated for their potential as kinase inhibitors, anti-malarial agents, and fluorescent probes.
The successful outcome of research projects utilizing this compound is intrinsically linked to the purity and quality of the starting material. Impurities can lead to unwanted side reactions, complicate product purification, and ultimately compromise the integrity of experimental results. Therefore, a thorough understanding of how to select a reliable supplier and verify the quality of the procured chemical is paramount.
Evaluating Commercial Suppliers: A Framework for Researchers
Choosing a commercial supplier for a critical reagent like this compound requires a multi-faceted evaluation process that goes beyond simple price comparison. The following criteria should be considered to ensure the procurement of high-quality material suitable for research and development.
Key Supplier Selection Criteria
A systematic approach to supplier selection will mitigate risks associated with reagent quality and ensure the reproducibility of experimental results.
An In-depth Technical Guide to the Synthesis and Applications of 2,6-Dichloroquinoline
Introduction
2,6-Dichloroquinoline stands as a pivotal heterocyclic compound, characterized by a quinoline core substituted with chlorine atoms at the 2 and 6 positions. This unique structural arrangement imparts a distinct reactivity profile, making it a highly versatile building block in organic synthesis. Its significance resonates across multiple scientific disciplines, most notably in the realms of medicinal chemistry, agrochemical development, and materials science.[1][2] In the pharmaceutical industry, the this compound scaffold is a key intermediate in the synthesis of a wide array of bioactive molecules, including antimalarial, antibacterial, and anticancer agents.[1][2][3][4] Its utility extends to the agrochemical sector, where it contributes to the formulation of potent herbicides and fungicides.[1][2] Furthermore, its unique electronic and chemical properties are being explored in the development of advanced polymers and coatings in material science.[1][2]
This technical guide provides an in-depth exploration of the synthesis and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its synthesis, examining both classical and modern methodologies, and provide a comprehensive overview of its diverse applications, supported by scientific literature.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing access to this important scaffold.[5] The synthesis of this compound, in particular, can be achieved through various routes, often involving the construction of the quinoline core followed by chlorination, or by utilizing appropriately substituted precursors.
Classical Synthetic Approaches to the Quinoline Core
Several classical methods, though not directly yielding this compound, are fundamental to understanding the synthesis of the quinoline scaffold. These methods can be adapted by using chlorinated starting materials to produce chlorinated quinoline derivatives.
The Skraup Synthesis
The Skraup synthesis is a cornerstone reaction for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[6][9]
Reaction Mechanism of the Skraup Synthesis
Caption: The Combes synthesis of a 2,4-disubstituted quinoline.
The Friedländer Annulation
The Friedländer synthesis is a versatile method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [10][11][12]This reaction can be catalyzed by either acids or bases and proceeds through a cyclocondensation mechanism. [11][13][14]A variety of catalysts, including ionic liquids and nanocatalysts, have been developed to improve the efficiency and sustainability of this reaction. [15]
General Workflow of the Friedländer Synthesis
Caption: A generalized workflow for the Friedländer synthesis of quinolines.
Direct Synthesis of this compound
More direct methods for the synthesis of this compound often start from precursors that already contain one or both of the required chlorine atoms.
From 6-Chloro-2-hydroxyquinoline
A common and efficient method for the synthesis of this compound is the chlorination of 6-chloro-2-hydroxyquinoline (also known as 6-chloro-2(1H)-quinolinone). This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). [16] Experimental Protocol: Synthesis of this compound from 6-Chloro-2-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-chloro-2-hydroxyquinoline.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (typically 2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Precipitation and Filtration: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. [17][18]
Starting Material Chlorinating Agent Reaction Time (h) Yield (%) Reference | 6-Chloro-2-hydroxyquinoline | POCl₃ | 3 | 90 | [16]|
From 2-Vinylanilines
A novel approach for the synthesis of 2-chloroquinolines involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent. This method proceeds through a reactive imidoyl moiety to afford the corresponding 2-chloroquinoline. [19]By starting with a 4-chloro-2-vinylaniline, this method could potentially be adapted for the synthesis of this compound.
Applications of this compound
The unique chemical structure of this compound makes it a valuable precursor in various industrial and research applications.
Pharmaceutical Applications
The quinoline scaffold is a well-known privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous pharmaceutical agents. [1][2]
Antimalarial and Antibacterial Agents
Quinolines have a long history in the fight against malaria, with chloroquine being a famous example. [3]this compound is a valuable building block for the development of new antimalarial and antibacterial drugs. [1][2]It can be used in the synthesis of compounds that target specific biological pathways in pathogens, thereby enhancing therapeutic efficacy. [2]For instance, 2,6-dichloroquinoxaline, a related compound, is an analogue of an antimalarial agent. [20]
Anticancer Agents
Numerous quinoline derivatives have been investigated for their anticancer properties. [4]The 2,6-disubstituted quinoline scaffold has been identified in compounds with fungicidal activity against Candida biofilms, suggesting potential applications in developing antifungal agents for immunocompromised cancer patients. [21]The ability of the quinoline core to mimic the purine ring of ATP allows for the design of kinase inhibitors that can target signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. [22]
Agrochemical Applications
In the agrochemical industry, this compound is utilized in the formulation of pesticides, herbicides, and fungicides. [1][2]Its derivatives can be designed to effectively control pests and diseases in crops while aiming for minimal environmental impact. [2]For example, 2,6-dichloroquinoxaline is a key intermediate in the synthesis of the herbicide Quizalofop-Ethyl. [23]
Material Science
The unique electronic properties of the quinoline ring system make this compound an interesting candidate for applications in material science. It is being explored for its potential in creating advanced materials such as polymers and coatings. [1][2]For instance, this compound can be used in the preparation of poly(quinoline-2,6-diyl) through electrochemical polymerization, a material with a highly extended π-conjugation system that may have interesting optical and electrochemical properties. [16]
Conclusion
This compound is a compound of significant scientific and industrial importance. Its synthesis, achievable through various classical and modern organic chemistry reactions, provides a versatile platform for the development of a wide range of valuable products. From life-saving pharmaceuticals to crop-protecting agrochemicals and innovative materials, the applications of this compound are vast and continue to expand. The in-depth understanding of its synthesis and reactivity, as outlined in this guide, is crucial for harnessing its full potential in addressing contemporary challenges in science and technology.
References
Sources
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. One moment, please... [biointerfaceresearch.com]
- 4. benthamscience.com [benthamscience.com]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 20. 2,6-Dichloroquinoxaline | 18671-97-1 [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: A Novel Electrophilic Cyclization Route for the Synthesis of 2,6-Dichloroquinoline from 2-Vinylanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, demanding efficient and versatile synthetic routes. This document provides a detailed protocol for the synthesis of 2,6-dichloroquinoline, a valuable intermediate, starting from the readily accessible 4-chloro-2-vinylaniline. We delve into a novel and efficient method centered on an electrophilic cyclization reaction. This approach offers a direct pathway to the chlorinated quinoline core, bypassing some of the harsher conditions or multi-step procedures of traditional named reactions. This guide explains the underlying reaction mechanism, provides a step-by-step experimental protocol, and includes expected outcomes and troubleshooting advice to ensure reliable and reproducible results in a research setting.
Reaction Mechanism and Scientific Principles
The synthesis of 2-chloroquinolines from 2-vinylanilines represents an elegant and powerful transformation in heterocyclic chemistry. A particularly effective method involves the reaction of a substituted 2-vinylaniline with a chlorinating agent like diphosgene in a nitrile solvent.[1][2] The overall transformation can be understood as a three-stage process: in situ reagent activation, intramolecular electrophilic cyclization, and subsequent chlorination.
Causality Behind Experimental Choices:
-
Starting Material: 4-chloro-2-vinylaniline is selected as the precursor. The vinyl group is essential for the cyclization step, acting as the nucleophile, while the pre-existing chloro-substituent at the 4-position is carried through to the final product, directly yielding the desired 6-chloro substitution pattern on the quinoline ring.
-
Reagent System (Diphosgene/Acetonitrile): Diphosgene serves as a potent electrophile and the ultimate source of the C2-chloro atom. In the presence of the aniline's nitrogen atom, it facilitates the formation of a highly reactive intermediate. Acetonitrile is not merely a solvent; it can participate in the reaction, particularly in forming reactive imidoyl moieties that drive the cyclization forward.[1]
-
Electrophilic Cyclization: The core of the reaction is the intramolecular attack of the vinyl group's π-bond onto an electrophilic center generated at the nitrogen atom. This type of reaction is a powerful strategy for forming cyclic structures from linear precursors.[3] The regioselectivity is governed by the formation of the stable six-membered quinoline ring.
The proposed mechanism proceeds as follows:
-
Formation of a Reactive Intermediate: The nitrogen of the 4-chloro-2-vinylaniline attacks the electrophilic diphosgene, leading to the formation of an isocyanate or a related reactive species.
-
Intramolecular Cyclization: The electron-rich vinyl group attacks the newly formed electrophilic center in an intramolecular fashion. This key ring-forming step establishes the bicyclic quinoline core.
-
Aromatization and Chlorination: The cyclized intermediate undergoes tautomerization and subsequent chlorination at the C2 position to yield the stable, aromatic this compound product.[1][2]
Caption: Figure 1: Proposed Reaction Mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-chloro-2-vinylaniline. It is designed to be a self-validating system with clear checkpoints for reaction monitoring.
2.1 Materials and Reagents
-
4-chloro-2-vinylaniline (Starting Material)
-
Diphosgene (or Triphosgene as a safer alternative)
-
Anhydrous Acetonitrile (MeCN, solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc, for extraction)
-
Hexanes (for extraction and chromatography)
-
Silica Gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
2.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Ice-water bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
2.3 Synthesis Procedure
WARNING: Diphosgene and triphosgene are highly toxic and corrosive. This reaction must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-vinylaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate, dry addition funnel, prepare a solution of diphosgene (0.5 eq) or triphosgene (0.34 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 80-85 °C).
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
2.4 Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to quench any unreacted phosgene derivatives. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
2.5 Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation and Expected Results
The following table summarizes the key parameters for a typical reaction.
| Parameter | Value / Description | Notes |
| Starting Material | 4-chloro-2-vinylaniline | 1.0 equivalent |
| Reagent | Diphosgene | 0.5 - 0.6 equivalents |
| Solvent | Anhydrous Acetonitrile | ~0.1 M |
| Addition Temp. | 0 °C | Critical to control initial reactivity. |
| Reaction Temp. | 80 - 85 °C (Reflux) | Required for cyclization and aromatization. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 85% | Yields are dependent on purity of starting materials and reaction scale. |
| Appearance | White to off-white solid | After purification. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes A[label="1. Reaction Setup\n(4-chloro-2-vinylaniline in MeCN)"]; B[label="2. Reagent Addition\n(Diphosgene at 0 °C)"]; C [label="3. Reaction\n(Reflux, 4-6h)"]; D [label="4. TLC Monitoring\n(Checkpoint)"]; E [label="5. Quenching\n(Sat. NaHCO₃)"]; F [label="6. Extraction\n(Ethyl Acetate)"]; G [label="7. Purification\n(Column Chromatography)"]; H [label="8. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="If complete"]; D -> C [label="If incomplete", style=dashed]; E -> F; F -> G; G -> H; }
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Confirm reagent purity. |
| Decomposition of product. | Avoid excessive heating or prolonged reaction times after completion. | |
| Loss during work-up. | Ensure pH of aqueous layer is basic before extraction. Perform multiple, thorough extractions. | |
| Side Product Formation | Presence of water. | Use freshly distilled, anhydrous solvents and flame-dried glassware. |
| Polymerization of vinylaniline. | Ensure slow, controlled addition of the phosgene reagent at 0 °C. |
Safety:
-
Diphosgene/Triphosgene: Extremely toxic. Handle only in a certified chemical fume hood. Have a quenching solution (e.g., sodium bicarbonate) ready.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
References
- Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
- Gonzalez, E. (n.d.). The Electrophilic Cyclization Mechanism and its Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. [Link]
- Stang, M. M. (2016). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. University of California, Irvine. [Link]
Sources
Application Note: Strategies for Nucleophilic Substitution on 2,6-Dichloroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Functionalization of the quinoline core via nucleophilic substitution is a critical strategy for developing new chemical entities. This guide provides a detailed examination of methodologies for performing nucleophilic substitution on 2,6-dichloroquinoline, a substrate presenting unique challenges in regioselectivity. We will dissect two primary approaches: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig amination. This document explains the mechanistic underpinnings of each method, offers detailed experimental protocols, and provides field-proven insights into overcoming the inherent reactivity and selectivity challenges associated with this specific substrate.
Introduction: The Challenge of this compound
Quinolines are prevalent structures in pharmaceuticals, including the renowned antimalarial drug chloroquine, which relies on a substituted quinoline core.[1] The introduction of nucleophiles, particularly amines, onto the quinoline ring is a key step in drug development. This compound offers two reactive sites for substitution, the C2 and C6 positions. However, the electronic properties of the quinoline ring render these positions electronically and sterically distinct, leading to significant challenges in controlling reaction outcomes.
The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[2][3] In this mechanism, the C2 and C4 positions are most activated due to their proximity to the nitrogen, which can effectively stabilize the negatively charged reaction intermediate.[4] Consequently, the chlorine atom at the C2 position of this compound is significantly more susceptible to classical SNAr than the chlorine at C6. While this provides a basis for regioselectivity, attempts at direct substitution often lead to complex product mixtures and low yields.[5]
Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N bonds.[6][7] These palladium-catalyzed reactions operate via a different mechanism and can often provide access to products that are difficult to obtain through classical SNAr.[8] However, even these advanced methods face difficulties with this compound, with studies reporting low selectivity and the formation of intractable product mixtures.[5][9][10] This guide will provide researchers with the foundational knowledge and detailed protocols to approach this challenging transformation strategically.
Mechanistic Considerations and Regioselectivity
The SNAr Pathway: Addition-Elimination
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12] First, the nucleophile attacks the electron-deficient carbon bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] In the second, typically rapid, step, the leaving group is eliminated, and aromaticity is restored.
For this compound, attack at the C2 position is electronically favored. The adjacent ring nitrogen provides superior stabilization for the negative charge in the Meisenheimer intermediate compared to attack at C6.
Caption: The SNAr mechanism on the C2 position of quinoline.
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][13] The reaction mechanism involves a catalytic cycle that is fundamentally different from the SNAr pathway.[14]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The selectivity of this reaction is governed by a complex interplay between the ligand, the substrate, and the specific C-Cl bond, making it less predictable than SNAr without experimental screening.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Comparative Methodologies & Protocols
While both methods can be attempted, they present distinct advantages and disadvantages for the functionalization of this compound.
| Feature | Method A: Classical SNAr | Method B: Buchwald-Hartwig Amination |
| Conditions | High temperatures (100-180 °C), polar aprotic solvents (DMSO, NMP). | Milder temperatures (80-110 °C), anhydrous aprotic solvents (Toluene, Dioxane). |
| Reagents | Nucleophile, often with an external base (e.g., K₂CO₃, Et₃N).[15] | Pd catalyst, phosphine ligand, strong non-nucleophilic base (e.g., NaOt-Bu).[16] |
| Advantages | Inexpensive, no transition metal catalyst required. | Broad substrate scope, high functional group tolerance, generally milder conditions.[6] |
| Challenges | Often requires harsh conditions, limited to strong nucleophiles. For this compound, prone to side reactions and mixtures. | Catalyst/ligand cost, sensitivity to air and moisture. For this compound, documented low selectivity and complex mixture formation.[5][10] |
Protocol 1: Classical SNAr with a Secondary Amine (Illustrative)
This protocol is a generalized procedure. Due to the high reactivity of the C2 position, selective monosubstitution at C6 is highly unlikely with this method. Researchers should expect a mixture of products.
1. Materials & Equipment:
-
This compound (1.0 eq.)
-
Morpholine (or other secondary amine) (1.5 - 2.5 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography).
2. Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and K₂CO₃ (2.0 eq.).
-
Add the solvent (DMF or DMSO) to create a stirrable suspension (approx. 0.2 M concentration of the substrate).
-
Add the amine nucleophile (e.g., morpholine, 1.5 eq.) to the mixture.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel to separate the products.
Expertise & Experience: This method often results in a mixture containing the 2-amino-6-chloroquinoline, the 2,6-diaminoquinoline, and unreacted starting material. The high temperature can also lead to decomposition. Achieving selectivity is the primary challenge.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed aminations.[5][7] Note: Published attempts to apply this methodology to this compound resulted in low selectivity and complex, inseparable mixtures.[5] This protocol serves as a starting point for optimization, which will be essential for any specific amine.
1. Materials & Equipment:
-
Inert Atmosphere: Schlenk line with argon or nitrogen, or a glovebox.
-
Glassware: Oven-dried round-bottom flask or Schlenk tube, reflux condenser.
-
Reagents (see table below): this compound, amine, palladium precatalyst, phosphine ligand, base, and anhydrous solvent.
| Reagent | Molar Eq. | Purpose | Example |
| This compound | 1.0 | Substrate | - |
| Amine | 1.1 - 1.2 | Nucleophile | Aniline, Benzylamine |
| Pd Precatalyst | 0.02 - 0.08 | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | 0.04 - 0.10 | Stabilizes Pd, facilitates cycle | BINAP, XPhos, DavePhos[9][17] |
| Base | 1.5 - 2.0 | Deprotonates amine | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Anhydrous | Reaction Medium | Toluene or 1,4-Dioxane |
2. Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,6-Dichloroquinoline
Introduction: The Strategic Advantage of the 2,6-Dichloroquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2][3] Protein kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer, making them a primary focus of modern drug discovery.[4] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell growth, proliferation, and survival.
Within the diverse family of quinoline-based compounds, this compound emerges as a particularly strategic starting material for the synthesis of novel kinase inhibitors. Its di-halogenated nature presents two distinct reactive sites, the C2 and C6 positions, which can be selectively functionalized to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The quinoline core itself serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase active site.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the nuances of its reactivity, present detailed protocols for its sequential and regioselective functionalization, and discuss the biological evaluation of the resulting compounds.
Understanding the Reactivity of this compound: A Tale of Two Positions
The key to successfully employing this compound lies in understanding the differential reactivity of the chlorine atoms at the C2 and C6 positions. The C2 position, being alpha to the ring nitrogen, is significantly more electron-deficient. This heightened electrophilicity makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. Conversely, the C6 position is more akin to a standard chloroarene and is generally more amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
However, direct, selective functionalization can be challenging. For instance, palladium-catalyzed amination of this compound has been reported to exhibit low selectivity, often resulting in complex product mixtures.[5][6] Therefore, a sequential and regioselective approach is paramount for the controlled and efficient synthesis of desired 2,6-disubstituted quinoline derivatives.
A logical and often successful strategy involves an initial palladium-catalyzed cross-coupling reaction at the C6 position, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction at the more reactive C2 position.
Diagram of the this compound Scaffold and its Reactive Sites
A visual representation of the this compound scaffold highlighting the differential reactivity of the C2 and C6 positions.
Synthetic Strategies and Protocols
The following protocols outline a sequential approach to synthesize a library of 2-amino-6-arylquinoline derivatives, a scaffold known to exhibit kinase inhibitory activity.
Part 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position
The first step involves the selective functionalization of the C6 position via a Suzuki-Miyaura cross-coupling reaction. This reaction is generally well-tolerated and allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Workflow for C6-Selective Suzuki-Miyaura Coupling ```dot digraph "Suzuki_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Start:\nthis compound"]; step1 [label="Combine with Arylboronic Acid,\nPd Catalyst, and Base"]; step2 [label="Add Anhydrous Solvent\n(e.g., 1,4-Dioxane/Water)"]; step3 [label="Degas and Heat\n(e.g., 80-100 °C)"]; step4 [label="Reaction Monitoring\n(TLC or LC-MS)"]; step5 [label="Work-up:\nExtraction and Washing"]; step6 [label="Purification:\nColumn Chromatography"]; end [label="Product:\n2-Chloro-6-arylquinoline"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }
A typical experimental workflow for the Buchwald-Hartwig amination at the C2 position of a 2-chloro-6-arylquinoline intermediate.
Detailed Protocol: Synthesis of N-(3-ethynylphenyl)-6-(4-methoxyphenyl)quinolin-2-amine
Materials:
-
2-Chloro-6-(4-methoxyphenyl)quinoline (from Part 1)
-
3-Ethynylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a Schlenk tube, add 2-chloro-6-(4-methoxyphenyl)quinoline (1.0 mmol), 3-ethynylaniline (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(3-ethynylphenyl)-6-(4-methoxyphenyl)quinolin-2-amine.
Biological Evaluation of Synthesized Kinase Inhibitors
Once a library of 2,6-disubstituted quinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves in vitro kinase assays to determine their inhibitory potency against a panel of kinases.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against the kinase activity of a specific protein kinase (e.g., Epidermal Growth Factor Receptor - EGFR).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase domain of the target protein. The amount of phosphorylated substrate is then quantified.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the serially diluted inhibitor.
-
Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic synthesis and biological evaluation of a library of 2,6-disubstituted quinolines allow for the elucidation of the structure-activity relationship. This provides valuable insights into which functional groups at the C2 and C6 positions contribute to or detract from kinase inhibitory activity and selectivity.
Table 1: Representative Kinase Inhibitory Activity of 2,6-Disubstituted Quinoline Derivatives
| Compound ID | R¹ (at C6) | R² (at C2) | Target Kinase | IC₅₀ (nM) |
| Example-1 | 4-Methoxyphenyl | 3-Ethynylanilino | EGFR | 50 |
| Example-2 | 3-Fluorophenyl | 4-Methylpiperazin-1-yl | Src | 25 |
| Example-3 | Thiophen-2-yl | 3-Chloroanilino | VEGFR2 | 75 |
| Example-4 | Pyridin-4-yl | Morpholino | Abl | 150 |
| Bosutinib | Methoxy | 2,4-Dichloro-5-methoxyanilino | Src/Abl | 1.2 / >20 |
| Lapatinib | (Not directly from this compound) | (Not directly from this compound) | EGFR/HER2 | 10.2 / 9.8 |
Note: Bosutinib and Lapatinib are included for contextual comparison of potent quinoline-based kinase inhibitors, though their synthesis may not start from this compound. The data for "Example" compounds are hypothetical and for illustrative purposes to demonstrate how SAR data would be presented.
Signaling Pathway Inhibition
The synthesized kinase inhibitors are designed to interfere with specific signaling pathways that are often dysregulated in cancer. For instance, inhibitors of EGFR and Src kinases can block downstream signaling cascades that promote cell proliferation and survival.
Diagram of a Simplified Kinase Signaling Pathway and Inhibition
A simplified representation of a receptor tyrosine kinase (RTK) signaling pathway and the points of intervention for kinase inhibitors derived from this compound.
Conclusion and Future Directions
This compound represents a versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. While its direct functionalization can present challenges in regioselectivity, a sequential approach involving an initial C6-arylation followed by C2-amination provides a robust and flexible strategy for generating diverse compound libraries. The protocols and insights provided in this application note serve as a foundation for researchers to explore the rich chemical space accessible from this scaffold. Future efforts could focus on the development of novel catalytic systems to achieve even greater control over regioselectivity, as well as the exploration of a broader range of coupling partners to further expand the diversity of accessible kinase inhibitor structures.
References
- Musumeci, F., Schenone, S., Brullo, C., & Botta, M. (2012). An update on dual Src/Abl inhibitors. Future Medicinal Chemistry, 4(6), 799-822. [Link]
- Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link]
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Hošeka, T., Tichá, K., & Dvořák, D. (2004). The Suzuki–Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to C-aryl- and C-alkenylpurines.
- Bhattacharya, S., & Maiti, S. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3333-3336. [Link]
- Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]
- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. [Link]
- Rusnak, D. W., Lackey, K., Affleck, K., Wood, E. R., Alligood, K. J., Rhodes, N., ... & Spector, N. L. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 1(2), 85-94. [Link]
- Golas, J. M., Arndt, K., Etienne, C., Lucas, J., Nardin, D., Gibbons, J., ... & Boschelli, F. (2006). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with CML chronic phase leukemia following imatinib resistance. Cancer Research, 66(8_Supplement), 356-356. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 583-597. [Link]
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 583-597. [Link]
Sources
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 2,6-Dichloroquinoline Derivatives for Medicinal Chemistry: Application Notes and Protocols
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among the vast array of quinoline derivatives, 2,6-dichloroquinoline serves as a versatile and crucial intermediate in the synthesis of a wide range of biologically active molecules.[4][5][6] Its unique electronic properties and the differential reactivity of its two chlorine substituents allow for selective functionalization, making it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound derivatives, detailing synthetic methodologies, experimental protocols, and key considerations for their application in medicinal chemistry.
The significance of dichloro-substituted quinolines is underscored by their prevalence in compounds targeting a spectrum of diseases. For instance, derivatives of dichloroquinolines have shown promise as antimalarial, antibacterial, and anticancer agents.[1][3][5][7] The chlorine atoms can act as handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[8] This guide will delve into the practical aspects of working with this compound, offering field-proven insights to facilitate the efficient and successful synthesis of novel derivatives for drug discovery programs.
Synthetic Strategies for this compound Derivatives
The preparation of this compound derivatives can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This section will outline some of the most common and effective strategies.
Classical Approaches: Cyclization Reactions
Historically, the construction of the quinoline ring system has been dominated by classical named reactions such as the Combes, Conrad-Limpach, and Doebner-von Miller syntheses. While these methods are robust, they often require harsh reaction conditions. Modern variations and optimizations have improved their applicability.
A common strategy involves the cyclization of appropriately substituted anilines with 1,3-dicarbonyl compounds or their equivalents. For the synthesis of this compound itself, a multi-step process starting from m-chloroaniline is often employed.[9]
Modern Methodologies: Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted quinolines. The chlorine atoms at the 2- and 6-positions of this compound are amenable to various cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide array of substituents, such as aryl, alkyl, and amino groups, with high efficiency and functional group tolerance.
The differential reactivity of the C2 and C6 positions can often be exploited for selective functionalization. The C2-Cl bond is generally more reactive towards nucleophilic substitution and some cross-coupling reactions due to its position adjacent to the ring nitrogen.
Experimental Protocols
This section provides detailed, step-by-step protocols for key synthetic transformations involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 2,6-Dichloroquinoxaline (A Related Heterocycle) via Chlorination
While the primary focus is on this compound, the synthesis of the structurally related 2,6-dichloroquinoxaline provides a valuable illustration of a common chlorination procedure.[10] This protocol can be adapted for the chlorination of quinolinone precursors.
Materials:
-
2-Hydroxy-6-chloroquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Fume hood
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-chloroquinoxaline.[10]
-
Carefully add an excess of phosphorus oxychloride (e.g., 2-3 equivalents) in a fume hood.[10]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.[10]
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring in a fume hood, as this will generate HCl gas.[10]
-
The solid product will precipitate out of the aqueous solution.[10]
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[10]
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain 2,6-dichloroquinoxaline.[10]
Troubleshooting:
-
Low Yield: Incomplete reaction may be the cause. Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed.[10] Ensure anhydrous conditions as chlorinating agents can decompose in the presence of water.[10]
-
Colored Product: The presence of impurities may lead to a colored product. Recrystallization, potentially with the use of activated carbon, can help remove colored impurities.[10]
Protocol 2: General Procedure for Suzuki Cross-Coupling of this compound
This protocol provides a general framework for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the C2 or C6 position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent choice depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents are commonly used.
Medicinal Chemistry Applications of this compound Derivatives
The this compound scaffold is a versatile starting point for the synthesis of compounds with a wide range of biological activities.[4][5]
Antimalarial Agents
The quinoline core is famously present in the antimalarial drug chloroquine.[11] Researchers have extensively explored derivatives of dichloroquinolines to combat drug-resistant strains of Plasmodium falciparum.[12][13] The 2,6-dichloro substitution pattern has been incorporated into novel styrylquinolines and other derivatives, with some compounds exhibiting potent in vitro and in vivo antiplasmodial activity.[1] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[7][14]
Anticancer Agents
Derivatives of this compound have also been investigated as potential anticancer agents.[3] The quinoline scaffold can serve as a template for the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[8] By modifying the substituents at the 2- and 6-positions, researchers can tune the selectivity and potency of these compounds against various cancer-related kinases.[8] Some quinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.[15]
Other Therapeutic Areas
The versatility of the this compound core extends to other therapeutic areas. Derivatives have been explored for their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][5][7] The ability to readily modify the scaffold allows for the generation of large compound libraries for high-throughput screening against various biological targets.
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR findings for this compound derivatives in the context of antimalarial activity.
| Position of Substitution | Substituent Type | Impact on Antimalarial Activity | Reference |
| C2 | Arylvinyl | Potent activity, with substitution on the aryl ring influencing potency.[1] | [1] |
| C4 | Aminoalkyl | Crucial for activity in many quinoline-based antimalarials.[15] | [15] |
| C6 | Chloro | Generally contributes to enhanced activity.[1] | [1] |
| C7 | Chloro (in 4,7-dichloroquinoline) | A key feature in chloroquine and other potent antimalarials.[12][13][16] | [12][13][16] |
Visualization of Synthetic Workflow
Sources
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Amination of 2,6-Dichloroquinoline for Advanced Synthesis
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the amination of 2,6-dichloroquinoline, a critical transformation for the synthesis of functionalized quinoline scaffolds used in pharmaceutical and materials science research. We delve into the primary methodologies for C-N bond formation on this challenging substrate, focusing on the palladium-catalyzed Buchwald-Hartwig amination. The document outlines procedures for both selective mono-amination and exhaustive di-amination, discusses the mechanistic rationale behind reagent selection, and provides troubleshooting insights. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage aminated quinoline derivatives in their work.
Introduction: The Significance of Aminated Quinolines
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine. The introduction of amino groups onto the quinoline ring is a key strategy for modulating pharmacological properties such as target binding, solubility, and metabolic stability. This compound serves as a versatile starting material, offering two reactive sites for functionalization. However, the differential reactivity of the C2 and C6 positions presents a significant synthetic challenge, requiring precise control over reaction conditions to achieve desired regioselectivity.
The C2 position is electronically more deficient due to its proximity to the ring nitrogen, making it more susceptible to classical Nucleophilic Aromatic Substitution (SNAr).[1][2] In contrast, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative with the potential for different selectivity profiles, governed by the catalyst-ligand system.[3][4] A study on the palladium-catalyzed amination of this compound highlighted the difficulty in achieving high selectivity, underscoring the need for carefully optimized protocols.[5] This guide provides robust starting procedures to navigate these synthetic challenges.
Mechanistic Considerations: SNAr vs. Palladium Catalysis
Two primary pathways are considered for the amination of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where a nucleophilic amine attacks the electron-deficient quinoline ring to form a negatively charged Meisenheimer complex.[6] Subsequent elimination of the chloride leaving group restores aromaticity. This pathway typically favors substitution at the more electrophilic C2 position. However, it often requires harsh conditions (high temperatures and pressures) and may have a limited substrate scope.[1][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the method of choice for C-N bond formation due to its mild conditions and broad functional group tolerance.[3] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the aminated product and regenerate the Pd(0) catalyst.[3] The choice of phosphine ligand is critical for success, influencing reaction rate, scope, and selectivity.[8][9]
Experimental Protocols
These protocols provide a starting point for the amination of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Amine (e.g., Morpholine, Aniline) | Anhydrous | Commercially Available | Must be free of moisture. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, store under inert gas. |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Ligand Grade | Commercially Available | Air-sensitive, store under inert gas. |
| DavePhos | Ligand Grade | Commercially Available | Air-sensitive, store under inert gas. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous, Degassed | Solvent Grade | Degas with argon or nitrogen for 30 min before use. |
| Diethyl Ether | Anhydrous | Solvent Grade | For work-up. |
| Celite® | --- | Commercially Available | Filtration aid. |
| Schlenk tube or Microwave vial | --- | --- | For inert atmosphere reactions. |
Protocol 1: Selective Mono-Amination at the C6-Position
Achieving selective mono-amination is challenging due to the similar reactivity of the two C-Cl bonds under many catalytic conditions.[5] However, by analogy with the selective amination of 6-bromo-2-chloroquinoline, where the C-Br bond is preferentially functionalized, a carefully controlled Buchwald-Hartwig protocol can favor mono-substitution.[4][8] Using a slight excess of the dichloroquinoline relative to the amine can also help suppress diamination.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.2 mmol) followed by the amine (1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the tube.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere if possible). The primary product should be the 6-amino-2-chloroquinoline derivative.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether.
-
Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with an additional 10 mL of diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product from starting material, the other mono-aminated isomer, and any di-aminated side product.
Protocol 2: Exhaustive Di-Amination
To synthesize the 2,6-diaminoquinoline derivative, a higher loading of the amine and potentially more forcing conditions are employed to drive the reaction to completion.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), DavePhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.8 mmol) to a dry Schlenk tube. The choice of a more electron-rich ligand like DavePhos can sometimes facilitate the second, more difficult amination step.[5]
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (2.5 mmol). A larger excess of the amine is used to ensure both sites react.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the mono-aminated intermediates.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 6-9).
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Buchwald-Hartwig amination protocol.
Caption: General workflow for the palladium-catalyzed amination of this compound.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are strictly anhydrous and the system is kept under a positive pressure of inert gas. An increase in temperature or a change to a more robust ligand (e.g., bulky biarylphosphines) may be beneficial.[9]
-
Poor Selectivity in Mono-amination: Achieving high regioselectivity can be difficult.[5] Try lowering the reaction temperature or screening different ligand/solvent combinations. The relative ratio of reactants is also a critical parameter to adjust.
-
Difficulty in Purification: The polarity of the mono-aminated, di-aminated, and starting materials may be very similar. Careful selection of the column chromatography eluent system and using high-quality silica gel are essential for successful separation.
-
Base Sensitivity: Some amines or functional groups on the quinoline may be sensitive to the strong base (NaOtBu). Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, although this may require higher temperatures or longer reaction times.[9]
References
- Srinivasan, B., et al. (2010). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Organic Preparations and Procedures International, 42(4), 337-343.
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7176-7204.
- Krasavin, M., et al. (2019). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Polycyclic Aromatic Compounds, 41(5), 1017-1028.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(25), 6241-6246.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Fisher Scientific. Aromatic Nucleophilic Substitution.
- Khan Academy (Content Partner: Chad's Prep). Nucleophilic aromatic substitutions. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloroquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a detailed technical guide on the synthetic utility of 2,6-dichloroquinoline as a foundational scaffold for constructing novel and medicinally relevant heterocyclic compounds. It emphasizes the strategic application of modern synthetic methodologies, provides detailed experimental protocols, and explains the rationale behind key experimental choices.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous natural products and synthetic compounds underpins a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates.[5]
Among quinoline derivatives, this compound serves as a particularly versatile and cost-effective starting material. The two chlorine atoms offer distinct electronic environments and reactivity, providing orthogonal handles for sequential functionalization. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the ring system for a variety of transformations, making it an ideal precursor for generating diverse molecular libraries. This guide will explore the core synthetic strategies for elaborating the this compound scaffold into more complex heterocyclic frameworks.
Core Synthetic Strategies: From Dichloro-Scaffold to Diverse Functionality
The two chlorine atoms at the C2 and C6 positions are the primary sites for chemical modification. Their differential reactivity allows for selective and sequential transformations through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the one at C6. This is due to the activating effect of the adjacent ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. This reactivity difference is the cornerstone of selective functionalization.
Causality Behind Reactivity: In a 2,4-dichloroquinazoline system, which is analogous to the pyridine part of quinoline, the C4 position is more reactive under mild conditions, followed by the C2 position under harsher conditions.[6] This principle of differential reactivity due to the electronic influence of the heteroatom is fundamental to planning a synthetic sequence.
Typical Nucleophiles:
-
Amines (Amination): Introduction of primary or secondary amines is crucial for building structures with potential biological activity.
-
Thiols (Thiolation): Reaction with thiols or thiolate anions yields thioethers, which are important isosteres of ethers in medicinal chemistry.[7]
-
Alkoxides/Phenoxides (Etherification): Formation of ether linkages can modulate the lipophilicity and pharmacokinetic properties of the final compounds.
Protocol 1: Selective Monosubstitution at the C2 Position (Amination)
This protocol describes a general procedure for the selective reaction of an amine at the C2 position of this compound.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.1 - 1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.) and the chosen solvent (e.g., DMF, 10 mL per mmol of quinoline).
-
Addition of Reagents: Add the amine (1.1 eq.) and the base (DIPEA, 2.0 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9] These reactions typically tolerate a wide range of functional groups and proceed with high efficiency. For this compound, these methods can be applied to either the C2 or C6 position, often after one position has been functionalized via SNAr.
Key Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the chloroquinoline with an organoboron reagent (boronic acid or ester). This is a widely used reaction in the pharmaceutical industry.[10]
-
Sonogashira Coupling: Creates C-C triple bonds by reacting the chloroquinoline with a terminal alkyne.
-
Buchwald-Hartwig Amination: Forms C-N bonds, providing an alternative to classical SNAr for introducing complex amine fragments, especially under milder conditions.[11]
// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAᵣ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_coupling [label="Palladium-Catalyzed\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Nodes snar_prod [label="C2-Substituted\n(Amine, Thiol, Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; suzuki_prod [label="C-C Bond Formation\n(Suzuki, Sonogashira)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; buchwald_prod [label="C-N Bond Formation\n(Buchwald-Hartwig)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; fused_prod [label="Fused Heterocyclic\nSystems", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges start -> snar [label=" High Reactivity\nat C2"]; start -> pd_coupling [label=" Versatile for C2/C6"];
snar -> snar_prod; pd_coupling -> suzuki_prod; pd_coupling -> buchwald_prod;
snar_prod -> pd_coupling [label=" Sequential\nFunctionalization"]; suzuki_prod -> snar [label=" Sequential\nFunctionalization"]; buchwald_prod -> snar [label=" Sequential\nFunctionalization"];
snar_prod -> fused_prod; suzuki_prod -> fused_prod; buchwald_prod -> fused_prod; } Caption: Synthetic pathways from this compound.
Protocol 2: Suzuki-Miyaura Coupling at the C6 Position
This protocol details the coupling of a C2-functionalized-6-chloroquinoline with a boronic acid. The C6-Cl bond is less reactive and generally requires catalytic methods for substitution.
Materials:
-
2-Amino-6-chloroquinoline (or other C2-substituted derivative) (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an oxygen-free environment is critical for the stability and activity of the palladium(0) catalyst.[10]
-
Reaction Setup: To the flask, add the 2-substituted-6-chloroquinoline (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). The water is essential for the transmetalation step of the catalytic cycle.
-
Reaction Conditions: Heat the mixture to 90-110 °C under the inert atmosphere for 6-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by silica gel column chromatography to yield the desired biaryl or heteroaryl-quinoline product.
Application Note: Multi-Step Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines are a class of fused heterocycles that have garnered significant interest due to their potential as anti-inflammatory and anticancer agents.[12][13] The synthesis of this scaffold from this compound demonstrates the strategic combination of the core methodologies discussed above.
// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Hydrazinolysis\n(SNAᵣ at C2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inter1 [label="2-Hydrazinyl-6-chloroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: Cyclization with\nβ-Ketoester", fillcolor="#34A853", fontcolor="#FFFFFF"]; inter2 [label="6-Chloro-pyrazolo[4,3-c]quinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Functionalization\n(Suzuki Coupling at C6)", fillcolor="#FBBC05", fontcolor="#202124"]; final [label="Novel Aryl-Substituted\nPyrazolo[4,3-c]quinolines", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges start -> step1 [label=" Hydrazine\nHydrate"]; step1 -> inter1; inter1 -> step2 [label=" TsOH, HFIP\n100 °C"]; step2 -> inter2; inter2 -> step3 [label=" Ar-B(OH)₂\nPd(PPh₃)₄, Base"]; step3 -> final; } Caption: Workflow for Pyrazolo[4,3-c]quinoline synthesis.
Protocol 3: Synthesis of a 6-Aryl-Pyrazolo[4,3-c]quinoline Derivative
This three-step protocol integrates SNAr, cyclization, and Suzuki coupling.
Step 3.1: Synthesis of 2-Hydrazinyl-6-chloroquinoline (SNAr)
-
Rationale: Hydrazine is a potent nucleophile that readily displaces the C2-chloro group.
-
Procedure: Dissolve this compound (1.0 eq.) in ethanol. Add hydrazine hydrate (5.0 eq.) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Monitor by TLC. Upon completion, cool the reaction and pour into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-hydrazinyl-6-chloroquinoline, which can often be used in the next step without further purification.
Step 3.2: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]quinoline (Cyclization)
-
Rationale: The hydrazinyl intermediate undergoes a condensation and cyclization reaction with a β-ketoester to form the pyrazole ring. Acid catalysis promotes this transformation.[14]
-
Procedure: In a sealed tube, combine 2-hydrazinyl-6-chloroquinoline (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.2 eq.) in a high-boiling solvent like hexafluoroisopropanol (HFIP) or acetic acid.[14][15] Heat the mixture at 100-120 °C overnight. After cooling, concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the fused heterocyclic product.
Step 3.3: Synthesis of 6-Aryl-1H-pyrazolo[4,3-c]quinoline (Suzuki Coupling)
-
Rationale: The remaining chloro-substituent at C6 is now activated for palladium-catalyzed cross-coupling to introduce diversity.
-
Procedure: Follow Protocol 2 using 6-chloro-1H-pyrazolo[4,3-c]quinoline as the starting material and a desired arylboronic acid to obtain the final target compound.
Quantitative Data Summary
| Step | Reaction Type | Starting Material | Product | Typical Yield |
| 3.1 | SNAr | This compound | 2-Hydrazinyl-6-chloroquinoline | 85-95% |
| 3.2 | Cyclization | 2-Hydrazinyl-6-chloroquinoline | 6-Chloro-1H-pyrazolo[4,3-c]quinoline | 70-85%[14] |
| 3.3 | Suzuki Coupling | 6-Chloro-1H-pyrazolo[4,3-c]quinoline | 6-Aryl-1H-pyrazolo[4,3-c]quinoline | 65-90% |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The distinct reactivity of its two chlorine atoms enables a strategic and sequential application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This controlled, stepwise approach allows for the systematic construction of complex molecular architectures, such as the medicinally relevant pyrazolo[4,3-c]quinolines. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to unlock the vast chemical space accessible from this simple yet potent starting material.
References
- Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). Taylor & Francis Online.
- Quinoline Heterocycles: Synthesis and Bioactivity. (n.d.). Semantic Scholar.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. (1999). Semantic Scholar.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). National Institutes of Health (NIH).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central.
- Biological Activities of Quinoline Derivatives. (2017). ResearchGate.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed.
- Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). Taylor & Francis Online.
- Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood. (2013). PubMed Central.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (2012). Google Patents.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). PubMed Central.
- This compound. (n.d.). Chemsrc.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). PubMed.
- NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. (2001). HETEROCYCLES.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange.
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (2019). MDPI.
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). PubMed Central.
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances.
Sources
- 1. [PDF] Quinoline Heterocycles: Synthesis and Bioactivity | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
Application of 2,6-Dichloroquinoline in Antimalarial Drug Discovery: A Technical Guide for Researchers
The quinoline scaffold remains a cornerstone in the enduring battle against malaria, a devastating parasitic disease. Historic successes with compounds like chloroquine have paved the way for continuous exploration of this privileged heterocyclic system. Among the myriad of synthetic modifications, strategic halogenation has emerged as a powerful tool to modulate antimalarial potency, physicochemical properties, and overcome burgeoning drug resistance. This guide focuses on the utility of the 2,6-dichloroquinoline framework as a versatile starting point for the discovery of novel antimalarial agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline robust methodologies for the evaluation of antimalarial efficacy.
The Strategic Advantage of the Dichloroquinoline Scaffold
The introduction of chlorine atoms onto the quinoline ring can significantly influence the molecule's electronic and lipophilic character. A chlorine atom at the 6-position has been shown to enhance antimalarial activity in various quinoline series.[1][2][3] The presence of a second chlorine at the 2-position offers a reactive handle for nucleophilic substitution, allowing for the introduction of diverse side chains crucial for interaction with biological targets within the Plasmodium parasite. This dual-functionality makes this compound a valuable and strategic starting material in medicinal chemistry campaigns aimed at novel antimalarials.
Core Concepts in Quinoline-Based Antimalarial Action
Quinoline-based antimalarials primarily target the blood stages of the Plasmodium parasite's life cycle.[4] During this stage, the parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme as a byproduct. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Many quinoline drugs are weak bases that accumulate in the acidic food vacuole and are thought to interfere with this detoxification process by capping the growing hemozoin crystal.[4] This leads to a buildup of toxic heme, ultimately killing the parasite.
Synthetic Pathways: From this compound to Potential Antimalarials
The reactivity of the chlorine atoms at the 2- and 4-positions of the quinoline ring differs, with the 4-position being generally more susceptible to nucleophilic substitution. However, the 2-chloro substituent in this compound provides a key site for diversification. A common strategy involves the introduction of an amino or alkoxy side chain at this position, a motif present in many clinically relevant antimalarials.
Below are generalized protocols for the synthesis of derivatives from this compound. These are based on established methodologies for related chloroquinolines and can be adapted for specific target molecules.[1][5]
Protocol 1: Synthesis of 2-Aminoalkylamino-6-chloroquinoline Derivatives
This protocol describes a nucleophilic aromatic substitution reaction to introduce an aminoalkylamino side chain at the 2-position of the quinoline ring.
Materials:
-
This compound
-
Alkyldiamine (e.g., N,N-diethylethylenediamine)
-
Phenol (as solvent and catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Solvents for workup and purification (e.g., dichloromethane, sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1 equivalent) and phenol (5-10 equivalents).
-
Heating: Heat the mixture to 120-180°C to melt the phenol and dissolve the starting material.
-
Nucleophile Addition: Slowly add the desired alkyldiamine (1.5-2 equivalents) to the hot reaction mixture.
-
Reaction Monitoring: Stir the reaction at this temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane and wash sequentially with 1M sodium hydroxide solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-aminoalkylamino-6-chloroquinoline derivative.
Protocol 2: Synthesis of this compound-4-carboxylic Acid Derivatives
The carboxylic acid functionality at the 4-position, as seen in this compound-4-carboxylic acid, provides a versatile handle for amide bond formation, allowing for the introduction of a wide array of side chains.[6]
Materials:
-
This compound-4-carboxylic acid
-
Desired amine (R-NH2)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-4-carboxylic acid (1 equivalent), the desired amine (1.2 equivalents), and the coupling agent (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2-3 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the target amide.
Antimalarial Activity Screening: Protocols and Data Interpretation
The evaluation of newly synthesized compounds for their antimalarial activity is a critical step in the drug discovery pipeline. Standardized in vitro and in vivo assays are employed to determine potency, selectivity, and efficacy.
In Vitro Antimalarial Activity Assay
The following protocol is a standard method for assessing the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.[7][8]
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains, e.g., 3D7 and Dd2)
-
Human erythrocytes
-
Complete culture medium (RPMI-1640 supplemented with human serum/plasma, HEPES, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium and dispense into 96-well plates. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (at a defined parasitemia and hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour and then measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative In Vitro Antimalarial Activity Data
| Compound ID | Scaffold | Modification | IC₅₀ (nM) vs. 3D7 (CQ-sensitive) | IC₅₀ (nM) vs. Dd2 (CQ-resistant) | Resistance Index (RI) (IC₅₀ Dd2 / IC₅₀ 3D7) |
| Chloroquine | 4-Amino-7-chloroquinoline | Standard | 15 | 250 | 16.7 |
| Example A | 2-Amino-6-chloroquinoline | N,N-diethylpropylamino | 50 | 75 | 1.5 |
| Example B | 6-Chloro-4-quinolone | 2-Arylvinyl | 10 | 12 | 1.2 |
Note: Data is hypothetical and for illustrative purposes.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
The 4-day suppressive test in a murine model is a standard primary screen for in vivo antimalarial activity.[2][3][7]
Materials:
-
Plasmodium berghei (or another suitable rodent malaria parasite)
-
Mice (e.g., Swiss albino)
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80 in distilled water)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes on day 0.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days (days 0, 1, 2, and 3). A control group receives the vehicle only, and a positive control group receives a standard drug.
-
Parasitemia Determination: On day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression of parasitemia compared to the vehicle-treated control group. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for antimalarial drug discovery using the this compound scaffold.
Caption: Proposed mechanism of action for quinoline-based antimalarials.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimalarial agents. Its inherent reactivity allows for the synthesis of diverse chemical libraries, and the strategic placement of chlorine atoms can confer potent antimalarial activity. By employing the robust synthetic and screening protocols outlined in this guide, researchers can effectively explore the chemical space around this scaffold and contribute to the discovery of the next generation of antimalarial drugs.
References
- This compound-4-carboxylic acid. MySkinRecipes. [Link]
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]
- Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. ijrpr. [Link]
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Selected quinoline derivatives with anti-malarial activity.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Medicines for Malaria Venture. [Link]
- Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. CORE. [Link]
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str.
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. [Link]
- Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Process for the preparation of anti-malarial drugs.
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
- Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. PubMed. [Link]
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]
Sources
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-4-carboxylic acid [myskinrecipes.com]
- 7. mmv.org [mmv.org]
- 8. researchgate.net [researchgate.net]
2,6-Dichloroquinoline: A Versatile Precursor for the Development of Novel Anticancer Agents
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core structure of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] First isolated in 1834, the versatility of the quinoline ring has allowed for extensive chemical modifications, leading to the discovery of potent drugs.[1] In the realm of oncology, quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives progressing into clinical trials and receiving regulatory approval.[1][3] These agents exert their anticancer effects through diverse mechanisms of action, such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as by intercalating with DNA.[4][5]
This technical guide focuses on 2,6-dichloroquinoline, a key precursor in the synthesis of a new generation of quinoline-based anticancer agents. The presence of two reactive chlorine atoms at positions 2 and 6 offers a unique opportunity for selective functionalization, enabling the creation of diverse molecular architectures with tailored biological activities. This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of anticancer derivatives, and an analysis of their mechanisms of action.
The Strategic Advantage of this compound in Anticancer Drug Design
The this compound scaffold serves as a critical starting point for the synthesis of various potent anticancer compounds. The differential reactivity of the chlorine atoms at the 2- and 6-positions allows for sequential and site-selective substitution reactions. This feature is paramount in constructing complex molecules with specific functionalities aimed at interacting with biological targets.
Quinoline derivatives have been shown to exhibit a wide array of anticancer activities, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[6][7] Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[4][5]
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6] Anlotinib and Bosutinib are examples of quinoline-based kinase inhibitors approved for cancer treatment.[8]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been found to inhibit the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: A significant number of quinoline derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[4][7]
The ability to strategically modify the this compound core allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, optimizing their potency, selectivity, and pharmacokinetic profiles.
Synthetic Pathways Utilizing this compound
The following section outlines synthetic protocols for the derivatization of this compound to generate compounds with potential anticancer activity. These protocols are designed to be robust and reproducible, providing a solid foundation for further research and development.
General Synthetic Workflow
The overall strategy involves the selective substitution of the chlorine atoms on the this compound core with various nucleophiles to introduce pharmacologically relevant moieties.
Caption: General synthetic workflow for derivatizing this compound.
Protocol 1: Synthesis of 2-Amino-6-chloroquinoline Derivatives
This protocol describes the nucleophilic aromatic substitution of the C2-chloro group with an amine, a common step in the synthesis of many biologically active quinolines.
Materials:
-
This compound
-
Substituted Aniline (or other amine)
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-amino-6-chloroquinoline derivative.
Protocol 2: Synthesis of Chalcone-Quinoline Hybrids
Molecular hybridization is a powerful strategy in drug design.[8] This protocol details the synthesis of quinoline-chalcone derivatives, which have shown promising anticancer activities.[8]
Materials:
-
Substituted 2-amino-6-chloroquinoline (from Protocol 1)
-
Substituted Acetophenone
-
Substituted Benzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
Procedure (Claisen-Schmidt Condensation):
-
In a flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.
-
Add aqueous sodium hydroxide solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry to obtain the chalcone intermediate.
-
The chalcone can then be coupled with a suitable quinoline derivative, for example, by reacting an amino-functionalized quinoline with an acetophenone-derived chalcone. A detailed procedure for such a coupling can be found in the literature.[9]
Biological Evaluation of this compound Derivatives
The anticancer potential of newly synthesized derivatives should be evaluated through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12e (Quinoline-Chalcone) | MGC-803 (Gastric) | 1.38 | [8] |
| HCT-116 (Colon) | 5.34 | [8] | |
| MCF-7 (Breast) | 5.21 | [8] | |
| Compound 3b (Dihydrazone) | MCF-7 (Breast) | 7.016 | [10] |
| Compound 3c (Dihydrazone) | MCF-7 (Breast) | 7.05 | [10] |
| 5-Fluorouracil (Control) | MGC-803 (Gastric) | 6.22 | [8] |
| HCT-116 (Colon) | 10.4 | [8] | |
| MCF-7 (Breast) | 11.1 | [8] |
Mechanism of Action Studies
To understand how these compounds exert their anticancer effects, further mechanistic studies are crucial.
Caption: Potential mechanisms of action for quinoline-based anticancer agents.
Key Mechanistic Assays:
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining, TUNEL assays, and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) can confirm the induction of apoptosis.
-
Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like DCFDA can measure the generation of intracellular ROS, which can be a mechanism of cytotoxicity for some compounds.[8]
-
Kinase Inhibition Assays: In vitro kinase assays can be performed to determine the inhibitory activity of the compounds against specific protein kinases.
-
DNA Binding Studies: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction of the compounds with DNA.[11]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel quinoline-based anticancer agents. Its unique chemical reactivity allows for the strategic introduction of diverse functional groups, leading to the development of compounds with potent and selective anticancer activities. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this scaffold in the ongoing search for more effective cancer therapies. The continued investigation into the synthesis and biological evaluation of this compound derivatives holds significant promise for the future of oncology drug discovery.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: )
- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
- AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (URL: [Link])
- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (URL: [Link])
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])
- CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google P
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmphs.com [ijmphs.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the 2-Position of Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize specific positions on the quinoline ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Among the various substituted quinolines, those functionalized at the 2-position are of particular interest due to their prevalence in biologically active compounds. This guide provides a detailed, step-by-step approach to the regioselective functionalization of the 2-position of dichloroquinolines, with a focus on palladium-catalyzed cross-coupling reactions.
Understanding Regioselectivity: Why the 2-Position is Favored
In 2,4-dichloroquinoline, the chlorine atom at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at the 4-position. This regioselectivity is primarily attributed to electronic factors. The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the adjacent C2 carbon more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[1][2] Furthermore, the coordination of the quinoline nitrogen to the palladium center can influence the regioselectivity of the reaction.[1][2]
Core Methodologies for C2-Functionalization
This guide will focus on three powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of the 2-position of dichloroquinolines:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of 2-aminoquinolines.
Sonogashira Coupling: Introducing Alkynes at the 2-Position
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] In the case of 2,4-dichloroquinoline, this reaction can be performed with high regioselectivity at the C2 position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[3][5]
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is often used to stabilize the palladium catalyst and promote the reaction.[1]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[5]
-
Solvent: While traditional Sonogashira reactions are conducted in organic solvents, protocols using water as a solvent have been developed for the C2-alkynylation of 2,4-dichloroquinoline, offering a more environmentally friendly approach.[1]
Detailed Protocol: C2-Selective Sonogashira Coupling of 2,4-Dichloroquinoline
Materials:
-
2,4-dichloroquinoline
-
Terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask, add 2,4-dichloroquinoline (1.0 mmol), 10% Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (20 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed water (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-4-chloroquinoline.
Quantitative Data: Sonogashira Coupling of 2,4-Dichloroquinoline
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline | 85 | [1] |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 82 | [1] |
| 3 | 4-Methoxyphenylacetylene | 2-((4-Methoxyphenyl)ethynyl)-4-chloroquinoline | 88 | [1] |
Reaction Workflow: Sonogashira Coupling
Caption: Workflow for the C2-selective Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is highly effective for the C2-arylation of 2,4-dichloroquinoline.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf). The active Pd(0) species is generated in situ.
-
Ligand: The choice of phosphine ligand is critical and can influence reaction efficiency and selectivity. For C2-selective couplings, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands can be effective.
-
Base: A base is required to activate the organoboron species. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Protocol: C2-Selective Suzuki-Miyaura Coupling
Materials:
-
2,4-dichloroquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Magnetic stirrer and heating source (conventional or microwave)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine 2,4-dichloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a small amount of dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Seal the vessel and heat the reaction to 100 °C (or use microwave irradiation at a set temperature).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-aryl-4-chloroquinoline.
Quantitative Data: C2-Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-chloroquinoline | 92 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)-4-chloroquinoline | 89 |
| 3 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-4-chloroquinoline | 95 |
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting 2-Aminoquinolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It provides a versatile route to 2-aminoquinolines from 2,4-dichloroquinoline.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[9] These ligands facilitate the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
-
Amine Source: A wide range of primary and secondary amines can be used as coupling partners. For the synthesis of primary 2-aminoquinolines, an ammonia equivalent like benzophenone imine or LHMDS can be employed.[11]
Detailed Protocol: C2-Selective Buchwald-Hartwig Amination
Materials:
-
2,4-dichloroquinoline
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Glovebox or Schlenk line for inert atmosphere techniques
-
Reaction vessel
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 mmol) to a reaction vessel.
-
Add 2,4-dichloroquinoline (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-amino-4-chloroquinoline.
Troubleshooting and Optimization:
-
Low Yield: If the reaction shows low conversion, consider screening different ligands, as the optimal ligand can be substrate-dependent. Increasing the reaction temperature or using a stronger base might also be beneficial. Ensure all reagents and solvents are strictly anhydrous.[12]
-
Dehalogenation: The formation of a dehalogenated byproduct can occur. This can sometimes be suppressed by using a different solvent or lowering the reaction temperature.
-
Ligand Selection: For challenging substrates, more advanced, sterically hindered ligands from the Buchwald or Hartwig groups may be necessary to achieve high yields.[9]
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Conclusion
The regioselective functionalization of the 2-position of dichloroquinolines is a critical transformation in the synthesis of a wide array of valuable compounds. By understanding the underlying principles of reactivity and carefully selecting the appropriate palladium-catalyzed cross-coupling methodology—be it Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig—researchers can efficiently and selectively introduce a diverse range of substituents at this key position. The protocols and insights provided in this guide serve as a robust starting point for the development of novel quinoline derivatives in drug discovery and materials science.
References
- NROChemistry. Sonogashira Coupling.
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32.
- Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32.
- Wikipedia. Buchwald–Hartwig amination.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- Pal, M., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinolinevia Pd/C-catalyzed coupling reaction in water. ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 585-588.
- Melato, L., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(48), 8535-8538.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083–1089.
- Wikipedia. Sonogashira coupling.
- Musonda, C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
- Scott, N., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-The Case for Exploiting Pd Catalyst Speciation. ResearchGate.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083–1089.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Roepe, P. D., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 9(4), 314–321.
- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32.
- Organic Chemistry Portal. Sonogashira Coupling.
- Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
- Navarro, M., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(11), e0166242.
- Oliveira, D. A. S., & Braga, A. A. C. (2024). Noncovalent Interactions in Palladium(II)-Catalyzed Meta-Selective C-H Functionalization: Mechanistic Insights and Origins of Regioselectivity. ChemPhysChem, e202400714.
- Oliveira, D. A. S., & Braga, A. A. C. (2024). Noncovalent Interactions in Palladium(II)‐Catalyzed Meta‐Selective C−H Functionalization: Mechanistic Insights and Origins of Regioselectivity. ResearchGate.
- Sharma, A., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(19), 6296.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wang, D., et al. (2022). Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. Nature Communications, 13(1), 246.
- Al-Duhaidahawi, D. M., et al. (2019). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate. Available from: [Link]boryl-35-dimethylphenylmethyl-kC)palladiumII)
- Devine, S. K., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-27.
- Thomson, D. S., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(15), 3460–3463.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735.
- Malig, T. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246–4249.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Robust Synthesis of 2,6-Dichloroquinoline for Bulk Production
Executive Summary
2,6-Dichloroquinoline is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical agents and functional materials. Its production on a laboratory scale is well-documented; however, transitioning to bulk production presents significant challenges in terms of safety, cost-effectiveness, yield, and purity. This document provides a comprehensive guide to a scalable synthetic route, moving beyond traditional named reactions to a more robust and industrially viable two-step process. We present a detailed protocol for the chlorination of 6-chloroquinolin-2(1H)-one, a method selected for its high efficiency and amenability to large-scale operations. This guide includes a mechanistic rationale, step-by-step protocols, process safety analysis, and troubleshooting strategies to ensure a successful and safe scale-up.
Strategic Selection of the Synthetic Route for Scale-Up
While classic methods like the Skraup, Gould-Jacobs, and Friedländer syntheses are cornerstones of quinoline chemistry, they often pose significant challenges for industrial-scale production.[1][2][3][4] These multi-component reactions can suffer from harsh reaction conditions (e.g., strongly acidic, high temperatures), the formation of regioisomeric mixtures when using substituted anilines, and complex purification procedures, all of which are undesirable for bulk manufacturing.[5][6]
A more strategic approach for producing this compound at scale is the direct chlorination of a readily accessible precursor, 6-chloroquinolin-2(1H)-one. This method is advantageous due to:
-
High Selectivity: The reaction specifically targets the 2-position of the quinolone ring, avoiding isomeric byproducts.
-
Simplified Starting Materials: The precursor can be reliably synthesized from commodity chemicals.
-
Process Efficiency: The chlorination step is typically high-yielding and procedurally straightforward.
The chosen route involves the conversion of the 2-hydroxy group (in its tautomeric 2-quinolone form) to a chloro group using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a well-established and reliable method for producing 2-chloroquinoline derivatives.[7][8]
Process Chemistry and Mechanism
The core of this synthetic protocol is the conversion of a lactam (the amide in the 6-chloroquinolin-2(1H)-one ring) into a chloro-imine functionality. Phosphorus oxychloride serves as both the chlorinating agent and, when used in excess, the reaction solvent.
The reaction proceeds through the following mechanistic steps:
-
Activation: The carbonyl oxygen of the quinolone attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive phosphonate intermediate.
-
Chloride Attack: A chloride ion, released from the POCl₃, attacks the carbon at the 2-position.
-
Elimination: The intermediate collapses, eliminating a phosphate byproduct and forming the aromatic this compound product.
This process efficiently converts the stable quinolone into the desired chlorinated product under reflux conditions.
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of this compound from 6-chloroquinolin-2(1H)-one. All operations involving phosphorus oxychloride must be conducted in a certified, high-flow chemical fume hood.
4.1. Reagents and Equipment
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 6-Chloroquinolin-2(1H)-one | >98% Purity | Commercial Source | Ensure precursor is dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Commercial Source | Highly corrosive and water-reactive. Handle with extreme caution.[9] |
| Deionized Water | N/A | In-house | Used for quenching and washing. |
| Ethanol, 200 Proof | Reagent Grade | Commercial Source | Used for recrystallization. |
| Ice | N/A | In-house | Required for the quench step. |
| Equipment | Specification | ||
| Glass-lined Reactor | Appropriate Volume | With overhead stirring, reflux condenser, and temperature probe. | |
| Heating/Cooling Mantle | Compatible with Reactor | To control reaction temperature. | |
| Scrubber | Caustic Scrubber | To neutralize HCl gas evolved during the quench step.[9] | |
| Filtration Apparatus | Buchner Funnel/Filter Press | For isolating the crude and purified product. | |
| Vacuum Drying Oven | N/A | For drying the final product. |
4.2. Step-by-Step Procedure
Step A: Reaction Setup and Chlorination
-
Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously clean and dry to prevent premature decomposition of the chlorinating agent.[9]
-
Charging Reagents: Charge the reactor with 6-chloroquinolin-2(1H)-one (1.0 eq).
-
Adding POCl₃: Under an inert atmosphere (e.g., nitrogen), carefully add an excess of phosphorus oxychloride (POCl₃) to the reactor. A typical ratio is 3-5 mL of POCl₃ per gram of starting material, allowing it to act as both reagent and solvent.[7]
-
Heating to Reflux: Begin stirring the mixture and slowly heat the reactor to reflux temperature (approx. 105-110 °C).
-
Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[9]
Step B: Work-up and Crude Product Isolation
-
Cooling: Once the reaction is complete, cool the reactor contents to room temperature.
-
Removal of Excess POCl₃ (Optional but Recommended for Scale-Up): If equipment allows, distill the excess POCl₃ under reduced pressure. This minimizes the amount of reagent to be quenched, significantly improving safety.[7]
-
Quenching: Prepare a separate vessel with a large quantity of crushed ice and water (at least 10x the volume of the reaction mixture). CAUTION: This step is highly exothermic and releases copious amounts of HCl gas. Ensure the vessel is in an ice bath and that the vapor outlet is connected to a caustic scrubber. Very slowly and carefully, transfer the reaction mixture onto the crushed ice with vigorous stirring.[9]
-
Precipitation and Filtration: The solid product will precipitate out of the acidic aqueous solution. Continue stirring the slurry until all the ice has melted. Collect the crude solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
Step C: Purification
-
Recrystallization: Transfer the crude, damp solid to a clean reactor. Add a suitable solvent system, such as an ethanol/water mixture, and heat until the solid dissolves completely.[9]
-
Crystallization: Slowly cool the solution to induce crystallization of the pure product. The cooling rate can be controlled to optimize crystal size and purity.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C to a constant weight.
Product Characterization and Quality Control
The final product should be a white to pale yellow crystalline solid.[10] Its identity and purity must be confirmed before release.
| Parameter | Specification | Analytical Method |
| Appearance | White to pale yellow solid | Visual Inspection |
| Melting Point | 161-164 °C[11] | Melting Point Apparatus |
| Purity (Assay) | ≥99.0% | HPLC, GC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Molecular Formula | C₉H₅Cl₂N[11][12] | |
| Molecular Weight | 198.05 g/mol [11][12] |
Process Safety and Hazard Analysis
-
Phosphorus Oxychloride (POCl₃): This is the primary hazard. It is highly toxic, corrosive, and reacts violently with water. All transfers must be conducted in a closed system or a high-performance fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
Reaction Quench: This is the most critical control point for safety. The quench is extremely exothermic and generates large volumes of corrosive HCl gas. The rate of addition must be slow and controlled, with efficient cooling and stirring. A robust caustic scrubber is mandatory to neutralize the off-gases.
-
Pressure: The quench step generates gas, so the system must be adequately vented through the scrubber to prevent pressure buildup.
Diagram 2: Troubleshooting Logic for Synthesis
Caption: A logical guide for troubleshooting common issues during the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient heating time or temperature. | Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.[9] |
| Decomposition of POCl₃: Presence of moisture in the starting material or reactor. | Ensure all glassware is oven-dried before use. Use a high-purity grade of 6-chloroquinolin-2(1H)-one.[9] | |
| Loss During Work-up: Product loss during filtration or transfers. | Ensure efficient filtration and thorough washing of the reactor and filter cake to recover all product. Optimize the recrystallization solvent volume to avoid leaving product in the mother liquor.[9] | |
| Product is Off-White/Colored | Impurities from Starting Material: Purity of the 6-chloroquinolin-2(1H)-one is low. | Purify the starting material before use if necessary. |
| Thermal Decomposition: Overheating during the reaction or drying. | Maintain a consistent reflux temperature and avoid excessive temperatures during vacuum drying. | |
| Residual Impurities: Inefficient purification. | Perform a second recrystallization. The use of activated carbon during recrystallization can help remove colored impurities, but a hot filtration step will be required.[13] A patent also describes a method to obtain high purity by controlling pH and using a decolorizing agent.[14] | |
| Inconsistent Results | Variability in Raw Materials: Batch-to-batch differences in precursor quality. | Qualify all new batches of starting materials before use in a large-scale run. |
| Inconsistent Process Control: Variations in heating rates, stir speeds, or quench rates. | Standardize all process parameters in a detailed batch record and ensure operators adhere to them strictly. |
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
- Kumar, A., & Kumar, S. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- ChemicalBook. (n.d.). This compound CAS#: 1810-72-6. ChemicalBook.
- BenchChem. (n.d.). Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies. Benchchem.
- ChemSynthesis. (2025). This compound. ChemSynthesis.
- Amerigo Scientific. (n.d.). This compound (97%). Amerigo Scientific.
- ChemicalBook. (n.d.). 4,6-DICHLORO-2-METHYLQUINOLINE synthesis. ChemicalBook.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses.
- Google Patents. (n.d.). Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 8. 4,6-DICHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
Application Notes & Protocols for Developing Structure-Activity Relationships (SAR) of 2,6-Dichloroquinoline Analogs
Introduction: The 2,6-Dichloroquinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent aromaticity and nitrogen heteroatom provide a versatile template for molecular recognition by a diverse array of biological targets. Among the myriad of substituted quinolines, the this compound scaffold (CAS No: 1810-72-6) has emerged as a particularly compelling starting point for the development of novel therapeutic agents.[3][4][5][6] The presence of two chlorine atoms offers distinct advantages: they modulate the electronic properties of the ring system and provide reactive handles for the introduction of a wide range of substituents, thereby enabling a systematic exploration of chemical space. This strategic derivatization is the foundation of establishing a robust Structure-Activity Relationship (SAR), a critical process in modern drug discovery that links the chemical structure of a compound to its biological activity.
Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[2][7][8][9] The 2,6-disubstituted quinoline series, in particular, has shown promise. For instance, certain 6-amide and 6-urea derivatives have exhibited potent fungicidal activity against Candida albicans, including activity against biofilms.[10] This documented biological potential underscores the value of the this compound core as a "privileged scaffold" for generating libraries of compounds with the potential for therapeutic intervention across various diseases.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop SAR for novel this compound analogs. We will detail field-proven protocols for chemical synthesis, in vitro biological evaluation, and computational modeling, all while emphasizing the causal relationships between experimental design and the generation of meaningful, predictive SAR data.
I. Strategic Synthesis of this compound Analogs: Building a Diverse Chemical Library
The cornerstone of any successful SAR campaign is a well-designed chemical library that systematically explores variations in steric, electronic, and lipophilic properties. The reactivity of the chlorine atoms at the 2- and 6-positions of the quinoline ring allows for differential functionalization, providing a powerful tool for generating structural diversity.
Rationale for Synthetic Strategy
Our synthetic approach focuses on leveraging the differential reactivity of the C2 and C6 chlorine atoms. The C2-chloro substituent is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C6-chloro group. This allows for selective modification at the 2-position, followed by subsequent functionalization at the 6-position if desired. This stepwise approach provides precise control over the final structure of the analogs.
Experimental Workflow for Analog Synthesis
Caption: General synthetic workflow for creating a diverse library of this compound analogs.
Protocol 1: Synthesis of 2-Amino-6-chloroquinoline Analogs
This protocol describes a general procedure for the nucleophilic substitution of the C2-chlorine with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Reagents for workup and purification: Ethyl acetate, brine, anhydrous sodium sulfate, silica gel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF (5-10 mL per mmol of starting material), add the desired amine (1.1-1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 70-100 °C and monitor the progress by Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.[11]
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-chloroquinoline analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality in Experimental Design: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the amine. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
II. Biological Evaluation: A Tiered Screening Approach to Identify Active Compounds
A systematic biological evaluation is essential to determine the pharmacological effects of the synthesized analogs and to build a predictive SAR model. We advocate for a tiered screening approach, starting with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanism-of-action studies for the most potent compounds.
Workflow for In Vitro Biological Screening
Caption: A tiered workflow for the in vitro biological evaluation of this compound analogs.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability, which serves as an indicator of a compound's cytotoxic or anti-proliferative effects.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).[14]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
III. Computational Modeling: Guiding the Rational Design of Novel Analogs
Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are indispensable tools for understanding the molecular features that govern biological activity.[15][16] By correlating physicochemical properties (descriptors) with biological activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts.[17]
Workflow for QSAR Model Development
Caption: A systematic workflow for the development and validation of a QSAR model.
Protocol 3: Building a Predictive 2D-QSAR Model
This protocol outlines the fundamental steps for creating a 2D-QSAR model to guide the design of new this compound analogs.
Software and Tools:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Descriptor calculation software (e.g., PaDEL-Descriptor, Mordred)
-
Statistical analysis software (e.g., R, Python with scikit-learn, dedicated QSAR software)
Procedure:
-
Data Preparation: Create a dataset consisting of the chemical structures of the synthesized analogs and their corresponding biological activities (e.g., pIC₅₀, which is the negative logarithm of the IC₅₀ value).[17]
-
Structure Optimization and Descriptor Calculation: For each molecule, generate a 2D or 3D structure and calculate a wide range of molecular descriptors. These can include constitutional, topological, electronic, and physicochemical properties.[16]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive power on unseen data.[18]
-
Model Building: Using the training set, employ a statistical method to build a mathematical model that correlates the descriptors with the biological activity. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning algorithms can also be used.[17]
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²).[15]
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of new compounds. A high predictive R² (R²_pred) for the test set indicates a reliable model.[18]
-
-
Interpretation and Application: Analyze the final QSAR model to identify the key molecular descriptors that positively or negatively influence the biological activity. This information provides critical insights into the SAR and can be used to rationally design new, more potent analogs.[16]
IV. Data Presentation and SAR Analysis
The systematic organization and presentation of data are crucial for discerning meaningful trends and developing a clear SAR.
Table 1: Representative SAR Data for 2-Substituted-6-chloroquinoline Analogs
| Compound ID | R-Group at C2 | Cancer Cell Line | IC₅₀ (µM) |
| 1a | -NH-morpholine | MCF-7 | 15.2 |
| 1b | -NH-piperidine | MCF-7 | 10.8 |
| 1c | -NH-aniline | MCF-7 | 8.5 |
| 1d | -NH-(4-methoxy-aniline) | MCF-7 | 5.1 |
| 2a | -NH-morpholine | HCT-116 | 18.9 |
| 2b | -NH-piperidine | HCT-116 | 12.3 |
| 2c | -NH-aniline | HCT-116 | 9.2 |
| 2d | -NH-(4-methoxy-aniline) | HCT-116 | 6.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Preliminary SAR Insights from Table 1:
-
The introduction of an amino group at the C2 position appears to be favorable for cytotoxic activity.
-
Aromatic amines (1c, 1d) at the C2 position generally lead to greater potency than aliphatic cyclic amines (1a, 1b).
-
The presence of an electron-donating group (methoxy) on the aniline ring (1d vs. 1c) further enhances the cytotoxic activity, suggesting that electronic properties play a significant role in the compound's interaction with its biological target.
Conclusion
The development of a comprehensive Structure-Activity Relationship for this compound analogs is a multi-faceted process that integrates synthetic chemistry, biological evaluation, and computational modeling. By following the systematic protocols and workflows outlined in this guide, researchers can efficiently navigate the iterative cycle of drug design, synthesis, and testing. The insights gained from a robust SAR study are invaluable for transforming a promising chemical scaffold into a lead compound with therapeutic potential. The versatility of the this compound core, combined with a rational and data-driven approach to analog design, holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.[19]
References
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). IJPPR.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
- SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (n.d.). Journal of Chemical, Biological and Medicinial Sciences.
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research.
- A review on quinoline based compounds & it's pharmacological activities. (2024).
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (n.d.). RASĀYAN Journal of Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology.
- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). Pharmaceuticals.
- Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). Scientific Reports.
- This compound. (n.d.). Local Food.
- This compound. (n.d.). ChemSynthesis.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (n.d.). Google Patents.
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. (n.d.). MDPI.
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed Central.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.
- 2,6-Dichloroquinoxaline. (n.d.). PubChem.
- Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. echemi.com [echemi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 16. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 17. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective Synthesis of 2-Amino-6-chloroquinoline
Abstract
This document provides a detailed technical guide for the synthesis of 2-amino-6-chloroquinoline, a critical building block in pharmaceutical research, starting from 2,6-dichloroquinoline. We present an in-depth analysis of two primary synthetic strategies: classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig amination. This guide emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis. The content is designed for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction: The Strategic Importance of 2-Amino-6-chloroquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The derivative, 2-amino-6-chloroquinoline, serves as a versatile intermediate for the synthesis of a new generation of pharmaceuticals, including kinase inhibitors and other targeted therapies. Its bifunctional nature—a nucleophilic amino group at the C2 position and an electrophilic chloro-substituted C6 position—allows for sequential and site-selective modifications.
The synthetic challenge lies in the selective mono-amination of the commercially available this compound. The two chlorine atoms exhibit differential reactivity due to the electronic influence of the heterocyclic nitrogen atom. The chlorine at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C6 position.[2][3] This inherent reactivity difference is the cornerstone of the synthetic strategies discussed herein.
This guide will explore two robust methods for this transformation, providing the scientific context and practical protocols necessary for successful laboratory execution.
Comparative Analysis of Synthetic Routes
The conversion of this compound to 2-amino-6-chloroquinoline hinges on the selective substitution of the C2-chloro substituent. The choice of method depends on factors such as scale, available equipment, and tolerance to specific reagents.
Route A: Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a classical approach for substituting halides on electron-deficient aromatic rings.[4][5] In the quinoline system, the ring nitrogen acts as a powerful electron-withdrawing group, polarizing the ring and making the C2 and C4 positions highly electrophilic.
Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., ammonia) attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The leaving group (chloride) is then eliminated, restoring the aromaticity of the quinoline ring.[6]
While straightforward, this method often requires forcing conditions—high temperatures and pressures—to overcome the activation energy, particularly when using a relatively weak nucleophile like ammonia.[7]
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8][9] This cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[8]
Mechanism & Rationale: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (at the C2 position).
-
Amine Coordination & Deprotonation: The amine (or an ammonia surrogate) coordinates to the Pd(II) complex and is deprotonated by a base.
-
Reductive Elimination: The C-N bond is formed, releasing the 2-amino-6-chloroquinoline product and regenerating the Pd(0) catalyst.[9]
The success of this reaction is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[10] For this specific transformation, achieving high selectivity for mono-amination at the more reactive C2 position is the primary objective. Studies on related dichloroquinolines have shown that selectivity can be challenging, but controllable through careful selection of ligands and reaction conditions.[2][3][11]
Experimental Protocols & Workflows
Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2,6-Dichloroquinoline in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Heterocycle
2,6-Dichloroquinoline is a halogenated heterocyclic compound that has emerged as a significant building block in the landscape of materials science. Its unique electronic and structural characteristics, imparted by the electron-withdrawing chlorine atoms and the rigid quinoline core, make it a versatile precursor for a variety of functional materials. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers in organic electronics, sensor technology, and polymer chemistry. The strategic placement of chlorine atoms at the 2 and 6 positions offers reactive sites for further chemical modification, allowing for the fine-tuning of material properties to suit specific applications.[1] This document will delve into the synthesis of conductive polymers, the fabrication of organic light-emitting diodes (OLEDs), and the design of chemical sensors, all leveraging the unique attributes of this quinoline derivative.
I. Conductive Polymers: The Rise of Poly(quinoline-2,6-diyl)
The synthesis of conjugated polymers from quinoline derivatives has garnered attention due to their potential in electronic and optoelectronic applications.[2] Polyquinolines, with their excellent thermal stability and mechanical properties, are promising materials for these fields. This compound serves as a key monomer in the preparation of poly(quinoline-2,6-diyl), a conductive polymer with a highly conjugated backbone.
Core Concept: Reductive Electropolymerization
The polymerization of this compound can be effectively achieved through electrochemical methods. This technique offers a clean and controllable way to produce thin, uniform polymer films directly onto an electrode surface. The process involves the reductive coupling of the monomer units, driven by an applied electrical potential.
Experimental Protocol: Electrochemical Synthesis of Poly(quinoline-2,6-diyl)
This protocol outlines the electrochemical polymerization of this compound to form a conductive poly(quinoline-2,6-diyl) film.
Materials:
-
This compound (98% purity or higher)
-
Anhydrous acetonitrile (CH₃CN)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or saturated calomel electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Monomer Solution Preparation: Dissolve this compound in the electrolyte solution to a final concentration of 10-50 mM.
-
Deaeration: Purge the monomer solution with dry nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, the platinum wire/foil as the counter electrode, and the reference electrode. Ensure the electrodes are properly immersed in the deaerated monomer solution.
-
Electropolymerization:
-
Set the electrochemical workstation to the desired mode (e.g., cyclic voltammetry or potentiostatic).
-
For cyclic voltammetry, scan the potential between 0 V and a suitable negative potential (e.g., -2.5 V vs. Ag/AgCl) for a set number of cycles. The polymer film will gradually deposit on the working electrode.
-
For potentiostatic polymerization, apply a constant negative potential (e.g., -2.4 V vs. Ag/AgCl) for a specific duration until a film of the desired thickness is obtained.
-
-
Film Characterization:
-
After polymerization, carefully remove the polymer-coated ITO slide from the cell.
-
Rinse the film with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Characterize the polymer film using techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM) to confirm its formation and morphology. The electrochemical properties of the film can be further investigated by cyclic voltammetry in a monomer-free electrolyte solution.
-
Diagram: Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical synthesis and characterization of poly(quinoline-2,6-diyl).
II. Organic Light-Emitting Diodes (OLEDs): A Building Block for Emissive Materials
Quinoline and its derivatives are well-established components in the architecture of OLEDs, often serving as electron-transporting or emissive materials.[3] The rigid and planar structure of the quinoline ring facilitates π-π stacking, which is crucial for charge transport, while its electronic properties can be tuned through chemical modification. This compound can be utilized as a precursor to synthesize novel emissive materials or host materials for phosphorescent emitters.
Application Note: Designing Quinoline-Based Emitters
The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, coupling with aromatic amines or other chromophores can lead to the creation of molecules with tailored photoluminescent properties. The goal is to synthesize compounds with high quantum yields, suitable energy levels for efficient charge injection, and good thermal stability.
Protocol: Synthesis of a Quinoline-Based Emitter via Suzuki Coupling
This protocol describes a general procedure for the functionalization of this compound using a Suzuki cross-coupling reaction to introduce an aryl group, a common strategy for synthesizing OLED materials.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, pyreneboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Column chromatography setup for purification
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired functionalized quinoline derivative.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. Evaluate its photophysical properties (absorption and emission spectra, quantum yield) in a suitable solvent.
Table: Representative Data for a Hypothetical Quinoline-Based Emitter
| Property | Value |
| Absorption Maximum (λₐₑₛ) | 350 nm |
| Emission Maximum (λₑₘ) | 450 nm (Blue emission) |
| Photoluminescence Quantum Yield (Φₚₗ) | > 70% in solution |
| HOMO Level | -5.8 eV |
| LUMO Level | -2.9 eV |
| Thermal Decomposition Temperature (Tₑ) | > 300 °C |
III. Chemical Sensors: Leveraging Host-Guest Interactions
The quinoline scaffold is an excellent platform for the development of chemosensors due to its ability to coordinate with metal ions and its inherent fluorescence properties.[4] Derivatives of this compound can be designed to exhibit changes in their optical or electrochemical properties upon binding to a specific analyte.
Application Note: Design of a Fluorescent Chemosensor
By functionalizing the this compound core with specific recognition units (e.g., crown ethers, calixarenes, or simple chelating groups), it is possible to create sensors that are selective for particular metal ions or small molecules. The binding event can lead to either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), providing a detectable signal.
Protocol: Synthesis of a Schiff Base Chemosensor from a this compound Derivative
This protocol outlines the synthesis of a Schiff base sensor, a common strategy for creating fluorescent chemosensors. It assumes a preliminary step where one of the chloro groups in this compound is substituted with an amino group.
Materials:
-
2-Amino-6-chloroquinoline (synthesized from this compound)
-
An appropriate aldehyde (e.g., salicylaldehyde)
-
Ethanol or methanol
-
Catalytic amount of acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 2-amino-6-chloroquinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the aldehyde (1.1 equivalents) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a few hours until the reaction is complete (monitored by TLC).
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chemosensor.
-
Characterization and Sensing Studies:
-
Confirm the structure of the Schiff base using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Investigate its sensing capabilities by recording its fluorescence spectrum in the presence of various analytes (e.g., different metal ions).
-
Determine the selectivity and sensitivity of the sensor.
-
Diagram: Sensor Design and Operation
Caption: General workflow for the synthesis and sensing mechanism of a quinoline-based fluorescent chemosensor.
IV. Functionalization and Derivatization: Expanding the Chemical Space
The true power of this compound in materials science lies in its potential for diverse functionalization. The two chlorine atoms provide orthogonal reactivity, allowing for stepwise or one-pot modifications to build complex molecular architectures.
Key Reactions for Functionalization:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 6-position. This allows for selective monosubstitution under controlled conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: As demonstrated in the OLED section, reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination are powerful tools for introducing a wide array of substituents at both the 2- and 6-positions.
-
Conversion to Other Functional Groups: The chloro groups can be converted to other functionalities, such as cyano or amino groups, which can then be used in subsequent reactions to build more complex structures.
The ability to create a library of 2,6-disubstituted quinoline derivatives opens up vast possibilities for tuning the electronic, optical, and self-assembly properties of the resulting materials. This makes this compound a highly valuable platform for the discovery of new materials with advanced functionalities.
Conclusion
This compound is a cornerstone molecule for the development of advanced functional materials. Its inherent properties, combined with its synthetic versatility, provide a rich platform for innovation in conductive polymers, organic light-emitting diodes, and chemical sensors. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this remarkable compound. As the demand for high-performance materials continues to grow, the strategic use of well-designed molecular building blocks like this compound will be paramount in driving the next generation of technological advancements.
References
- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
- MDPI. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies.
- Electroluminescence and Photophysical Properties of Polyquinolines. (1999).
- ResearchGate. (2025). Electroluminescent characteristics of OLEDs fabricated with bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) as light emitting material.
- MDPI. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving 2,6-Dichloroquinoline Synthesis Yields
Welcome to the technical support center for the synthesis of 2,6-dichloroquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing a robust framework for experimental success.
Section 1: Understanding the Synthetic Landscape & Common Pitfalls
The synthesis of this compound can be approached through several classic named reactions, such as the Skraup or Doebner-von Miller syntheses, which build the quinoline core from an aniline precursor.[1][2] However, these methods often involve harsh conditions, aggressive reagents like strong acids and oxidants (e.g., nitrobenzene), and can lead to the formation of difficult-to-remove tars, ultimately impacting yield and purity.[2][3]
A more common and often higher-yielding strategy for producing this compound involves the chlorination of a pre-formed quinoline core, specifically 6-chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-2(1H)-one). This approach is frequently favored for its reliability and scalability. This guide will focus primarily on optimizing this chlorination step, while also addressing issues that may arise during foundational ring-forming reactions.
Core Challenge: The Chlorination of 6-Chloro-2-hydroxyquinoline
The conversion of the hydroxyl (or oxo) group at the 2-position to a chloride is the pivotal step. The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). While effective, this step is fraught with potential issues that can drastically reduce yield.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses the most frequently encountered problems during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is the most common complaint, and it can stem from multiple stages of the process. Let's break down the potential culprits.
A1: Potential Causes & Recommended Solutions
-
Incomplete Chlorination Reaction: The conversion of the 2-hydroxy group may not be reaching completion.
-
Solution 1: Optimize Stoichiometry. Ensure a sufficient excess of the chlorinating agent is used. A molar ratio of 2.5 to 3.5 of phosphorus oxychloride to the 6-chloro-2-hydroxyquinoline substrate has been reported to yield high purity.[4] Insufficient reagent will result in unreacted starting material, which can be difficult to separate from the product.
-
Solution 2: Increase Reaction Time and/or Temperature. The reaction is typically run at reflux (around 110°C for POCl₃) for 1-2 hours.[5][6] If you observe significant starting material by Thin Layer Chromatography (TLC), consider extending the reflux time.
-
Solution 3: Ensure Anhydrous Conditions. Phosphorus oxychloride and other chlorinating agents react violently with water.[5] Any moisture present in the glassware, solvents, or starting material will consume the reagent, reducing its effective concentration and lowering the yield. Always use thoroughly dried glassware and anhydrous solvents.
-
-
Product Loss During Work-up: The work-up procedure, especially the quenching of excess chlorinating agent, is a critical step where the product can be lost.
-
Solution 1: Controlled Quenching. The reaction mixture should be cooled to room temperature before being slowly and carefully poured onto crushed ice with vigorous stirring.[5] This highly exothermic step must be performed in a fume hood, as it generates HCl gas.[5] Dumping the mixture too quickly can cause localized heating, leading to side reactions or decomposition.
-
Solution 2: Optimize Extraction. After quenching, the product precipitates and is collected by filtration. If the product has some solubility in the aqueous layer, subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can recover dissolved material.
-
-
Formation of Tars in Ring-Forming Reactions (e.g., Skraup Synthesis): If you are building the quinoline core from scratch, tar formation is a notorious issue due to the aggressive, exothermic conditions.[3]
-
Solution 1: Use Moderating Agents. The addition of ferrous sulfate (FeSO₄) or boric acid can help control the violent nature of the Skraup reaction.[3][7]
-
Solution 2: Consider Modern Alternatives. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in classical quinoline syntheses.[3] The use of Brønsted-acidic ionic liquids in place of concentrated sulfuric acid can also lead to cleaner reactions.[3]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Chlorination | Optimize stoichiometry of POCl₃ (2.5-3.5 eq), increase reaction time/temperature.[4][5] |
| Moisture Contamination | Use oven-dried glassware and anhydrous solvents.[5] | |
| Product Loss During Work-up | Perform a slow, controlled quench on ice; consider extraction of the aqueous filtrate.[5] | |
| Tar Formation (Skraup) | Add moderating agents like FeSO₄; explore microwave heating or ionic liquids.[3][7] | |
| Product Impurity | Colored Impurities | Recrystallize from a suitable solvent (e.g., ethanol/water); use activated carbon.[5] |
| Starting Material in Product | Increase reaction time/temperature or excess of chlorinating agent. Monitor by TLC.[5] | |
| Isomeric Byproducts | Purify via column chromatography.[5] | |
| Reaction Stalls | Insufficient Activation | Ensure reaction is at the correct reflux temperature. |
| Poor Reagent Quality | Use freshly opened or distilled chlorinating agents. |
Q2: My final product is off-white, yellow, or brown. How can I improve its purity and appearance?
Product color is a direct indicator of purity. The presence of colored impurities often points to side reactions or residual starting materials.
A2: Purification Strategies
-
Recrystallization: This is the most effective method for removing colored impurities and minor side products.
-
Solvent Choice: An ethanol/water mixture is commonly reported as an effective solvent system for recrystallizing this compound.[5][6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Use of Activated Carbon: Adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb colored, high-molecular-weight impurities.[5] Use sparingly, as it can also adsorb your product. A patent also describes using a decolorizing agent during workup before final isolation.[4]
-
-
Column Chromatography: For removing impurities with similar polarity to the product, such as isomers, column chromatography is the method of choice.[5] A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a good starting point.
-
pH Control During Work-up: A patented method for a similar compound, 2,6-dichloroquinoxaline, highlights the importance of controlling the pH to between 6 and 7 during the work-up to improve purity to over 99%.[4] This helps to precipitate the desired product while keeping certain impurities dissolved.
Q3: How can I effectively monitor the reaction's progress to determine the optimal endpoint?
Knowing when a reaction is complete is key to preventing the formation of degradation byproducts from prolonged heating and ensuring no starting material remains.
A3: Reaction Monitoring Techniques
-
Thin Layer Chromatography (TLC): TLC is the simplest and most rapid method for monitoring the reaction.[5]
-
Procedure: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture. Quench it carefully in a separate vial with a small amount of ice/water and extract with a drop of ethyl acetate. Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (6-chloro-2-hydroxyquinoline) has completely disappeared.
-
Section 3: Detailed Experimental Protocols
The following protocol is a synthesized example based on established methodologies for the chlorination of hydroxy-N-heterocycles.[5][6]
Protocol: Synthesis of this compound from 6-Chloro-2-hydroxyquinoline
Materials:
-
6-Chloro-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Activated Carbon (optional)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add 6-chloro-2-hydroxyquinoline (1 equivalent). This step should be performed in a fume hood.
-
Reagent Addition: Carefully add phosphorus oxychloride (3 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.[5] Maintain a gentle reflux for 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until all the starting material is consumed.[5]
-
Cooling & Quenching: Once complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. Caution: This is highly exothermic and will release HCl gas.[5]
-
Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.[5] This removes residual acids.
-
Purification (Recrystallization): a. Transfer the crude solid to a new flask. b. Add a minimal amount of hot ethanol to dissolve the solid. c. If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon. d. Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Section 4: Visualization of Workflows
General Synthesis Workflow
The diagram below outlines the key stages in the synthesis of this compound via the chlorination route.
Caption: Workflow for the synthesis of this compound via chlorination.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Doebner–Miller reaction - Wikipedia.
- Combes quinoline synthesis - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Friedländer synthesis - Wikipedia.
- Synthesis of 2,6-dichloroquinoxaline - PrepChem.com.
- Combes Quinoline Synthesis.
- Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - The Journal of organic chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents.
- Combes Quinoline Synthesis PDF - Scribd.
- Skraup reaction - Wikipedia.
- Combes synthesis of quinolines - Química Organica.org.
- Friedlaender Synthesis - Organic Chemistry Portal.
- Doebner-Miller Reaction - SynArchive.
- CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents.
- Skraup quinoline synthesis - Chemistry Online.
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
- Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Combes quinoline synthesis - ResearchGate.
- WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- The Skraup Synthesis of Quinolines - ResearchGate.
- 24 questions with answers in QUINOLINES | Science topic - ResearchGate.
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chemistry-online.com [chemistry-online.com]
Technical Support Center: Troubleshooting Side Reactions in 2,6-Dichloroquinoline Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 2,6-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold. The unique electronic and steric properties of this compound make it a powerful building block, but also present specific challenges in achieving selective and high-yielding transformations. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Regioselectivity
Question 1.1: My reaction is producing a mixture of C2 and C6 isomers in my cross-coupling reaction. How can I achieve selective mono-functionalization?
Answer: This is a classic challenge with dihaloquinolines. The two chlorine atoms on the this compound scaffold exhibit different reactivity profiles, which you can exploit to achieve selectivity.
-
Underlying Principle (Causality): The C2 position is generally more reactive toward nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which makes the C2 carbon more electrophilic. The C6 position, being on the benzene ring portion, is less activated. Therefore, kinetically controlled reactions often favor substitution at C2.
-
Troubleshooting & Optimization Strategy:
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. This favors the reaction at the more activated C2 position by minimizing the energy available to overcome the activation barrier for the C6 position.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For Suzuki or Buchwald-Hartwig reactions, less bulky ligands like triphenylphosphine (PPh₃) often show a preference for the C2 position.[1] Conversely, very bulky ligands might favor the less hindered C6 position in some specific contexts, but more commonly, they can lead to di-substitution if reaction times are extended.
-
Stoichiometry: Use a precise 1.0 to 1.1 equivalent of your coupling partner (e.g., boronic acid or amine). An excess of the coupling partner will invariably lead to a higher percentage of the di-substituted product.
-
The following diagram outlines a decision-making process for optimizing regioselectivity.
Caption: Decision workflow for enhancing regioselectivity.
Category 2: Identification and Mitigation of Common Byproducts
Question 2.1: My mass spectrometry analysis shows a byproduct with a mass corresponding to the replacement of one chlorine atom with a hydroxyl group (M+17-35). What is this and how can I prevent it?
Answer: You are observing hydrolysis of your chloroquinoline to the corresponding quinolone (or more accurately, its quinolinone tautomer). This is a common side reaction, particularly when using aqueous bases or if there is residual moisture in your solvents.
-
Underlying Principle (Causality): The C2-Cl bond, being activated by the adjacent nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) not just by your intended nucleophile, but also by water or hydroxide ions.[2] This process can be promoted by acidic conditions (protonation of the quinoline nitrogen) or strong bases in the presence of water.[3][4]
-
Troubleshooting & Optimization Strategy:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents. Solvents like dioxane and toluene are good choices for cross-coupling reactions.[1]
-
Use anhydrous bases. If using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), consider grinding the solid and drying it under vacuum at high temperature before use.
-
-
Base Selection: Switch to a non-hydroxide, non-aqueous base system. For Suzuki couplings, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[1][6]
-
The diagram below illustrates the competition between the desired reaction and the hydrolysis side reaction.
Caption: Competing pathways for functionalization vs. hydrolysis.
Question 2.2: In my Suzuki coupling, I am isolating a significant amount of a biaryl product formed from the dimerization of my boronic acid. How can I suppress this homocoupling?
Answer: Boronic acid homocoupling is a well-known side reaction in Suzuki-Miyaura couplings. It reduces the yield of your desired product and introduces a purification challenge.
-
Underlying Principle (Causality): This side reaction is often, though not exclusively, promoted by the presence of molecular oxygen.[7] Oxygen can participate in a catalytic cycle that leads to the oxidative coupling of two boronic acid molecules. It can also be influenced by the choice of base and the stability of the boronic acid itself. Some boronic acids are also prone to protonolysis (deborylation) followed by other pathways.[8][9]
-
Troubleshooting & Optimization Strategy:
-
Thorough Degassing: This is the most effective preventative measure. Ensure your reaction mixture (solvent, base, and substrates) is thoroughly deoxygenated before adding the palladium catalyst. The freeze-pump-thaw technique is highly effective (see Protocol 1). Alternatively, sparging the mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.[10]
-
Catalyst and Ligand Choice: While many factors contribute, sometimes switching the palladium precursor or ligand can help. Using a pre-catalyst that forms the active Pd(0) species cleanly and efficiently can minimize side reactions.
-
Reagent Quality: Use high-purity boronic acids. Some impurities can accelerate decomposition and homocoupling.
-
Table 1: Summary of Common Byproducts and Primary Solutions
| Observed Byproduct | Common Name | Causative Factor(s) | Primary Mitigation Strategy |
|---|---|---|---|
| Hydroxy-de-chloro product | Hydrolysis / Quinolone | Residual H₂O, aqueous base | Ensure rigorous anhydrous conditions; use non-aqueous bases. |
| Boronic acid dimer | Homocoupling | Presence of O₂, unstable boronic acid | Thoroughly degas the reaction mixture before adding catalyst. |
| Tetrahydroquinoline product | Over-reduction | Certain H₂ sources, overly active catalysts | Choose milder reaction conditions; avoid strong reducing agents.[11][12][13] |
| Di-substituted product | Double functionalization | Excess coupling partner, high temp. | Use ~1.0 equiv. of coupling partner; lower reaction temperature. |
Category 3: Low Yield and Reaction Failure
Question 3.1: My cross-coupling reaction is stalled or fails completely, and I recover mostly starting material. What is the likely cause?
Answer: The most probable cause when working with quinolines is catalyst deactivation or "poisoning."
-
Underlying Principle (Causality): The lone pair of electrons on the quinoline's nitrogen atom can act as a ligand, strongly coordinating to the palladium catalyst's active site.[14] This coordination can block the site needed for oxidative addition, effectively shutting down the catalytic cycle. This is a form of competitive inhibition where your own substrate deactivates the catalyst.[15][16]
-
Troubleshooting & Optimization Strategy:
-
Increase Catalyst Loading: As a first-pass diagnostic, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation, though this is not an ideal or cost-effective solution.
-
Change Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu, are often designed to promote the desired catalytic steps (oxidative addition, reductive elimination) so effectively that they outcompete the rate of catalyst poisoning.[17][18]
-
Use a Quinoline N-oxide: A more advanced strategy is to temporarily protect the problematic nitrogen atom. By oxidizing the quinoline to a quinoline N-oxide, the lone pair is no longer available to coordinate with the palladium catalyst. The C-H functionalization or cross-coupling can then be performed, and the N-oxide can be subsequently reduced back to the quinoline.[19][20]
-
Below is a general troubleshooting workflow for a failed cross-coupling reaction.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Key Experimental Protocols
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This method is superior to inert gas sparging for removing dissolved oxygen, which is crucial for preventing boronic acid homocoupling.
Equipment:
-
Schlenk flask or heavy-walled sealed tube
-
High-vacuum line
-
Dewar flasks
-
Liquid nitrogen and a dry ice/acetone bath
Procedure:
-
Setup: Add the this compound, coupling partner (e.g., boronic acid), and base to the Schlenk flask. Add a stir bar.
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Freezing: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Ensure the stir bar is not spinning.
-
Pumping: Open the flask to the high-vacuum line and evacuate for 5-10 minutes. The solid state of the solvent prevents it from boiling off under vacuum.
-
Thawing: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the mixture to thaw completely. A warm water bath can be used to speed this up. You may see bubbles evolve from the liquid as trapped gases are released.
-
Repeat: Repeat steps 3-5 at least two more times (for a total of three cycles).
-
Catalyst Addition: After the final cycle, backfill the flask with Argon or Nitrogen. The catalyst can now be added under a positive pressure of inert gas. The reaction is now ready to be heated.
References
- Iodine catalyzed reduction of quinolines under mild reaction conditions.Chemical Communications (RSC Publishing).
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.New Journal of Chemistry (RSC Publishing).
- Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis.The Journal of Organic Chemistry (ACS Publications).
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.New Journal of Chemistry (RSC Publishing).
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling.PubMed.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.Thieme Connect.
- Technical Support Center: Regioselective Functionalization of Dihaloquinolines.Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.MDPI.
- Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation.The Journal of Organic Chemistry (ACS Publications).
- Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology.The Journal of Organic Chemistry (ACS Publications).
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.ResearchGate.
- 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.Google Patents.
- Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems.PubMed.
- troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone.Benchchem.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids.Benchchem.
- Synthesis of quinolines.Organic Chemistry Portal.
- Protective Groups.Organic Chemistry Portal.
- Mechanisms of catalyst deactivation.SciSpace.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.White Rose eTheses Online.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.ResearchGate.
- Protecting group.Wikipedia.
- Problems with Suzuki coupling.Reddit.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed.
- Failed suzuki coupling, any suggenstions?.Reddit.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling?.ResearchGate.
- Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?.Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.ResearchGate.
- nucleophilic aromatic substitutions.YouTube.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.University of Leeds.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.Benchchem.
- This compound.PubChem (NIH).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.MDPI.
- Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols.Benchchem.
- Nucleophilic Aromatic Substitution (NAS).YouTube.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry (RSC Publishing).
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.NIH.
- Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries.ResearchGate.
- Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes.Organic Chemistry Portal.
- This compound Formula.Echemi.
- Nucleophilic Aromatic Substitution.YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. reddit.com [reddit.com]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Quinoline synthesis [organic-chemistry.org]
- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Methods for Crude 2,6-Dichloroquinoline
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for the purification of crude 2,6-dichloroquinoline. This document is designed for researchers, scientists, and professionals in drug development who handle this versatile heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals, such as antimalarial and antibacterial agents, and various agrochemicals, the purity of this compound is paramount to ensuring the success of subsequent synthetic steps and the quality of the final product.[1]
Crude this compound, often appearing as a light yellow to brown powder or crystalline solid[1][2], can contain a variety of impurities stemming from its synthesis. These may include unreacted starting materials (e.g., 6-chloroquinoline), isomeric byproducts, or residual reagents and solvents. This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you navigate the common challenges associated with its purification.
Initial Assessment and Strategy Selection
Before proceeding with any purification technique, a preliminary analysis of the crude material is essential. This initial assessment will dictate the most efficient and effective purification strategy. A quick Thin-Layer Chromatography (TLC) analysis and a review of the crude product's physical state are invaluable first steps. The following decision tree illustrates a logical workflow for selecting an appropriate purification method.
Caption: A decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs): General
Q1: What are the typical physical properties of pure this compound?
A1: Understanding the properties of the target compound is crucial for purification and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂N | [1][3] |
| Molecular Weight | 198.05 g/mol | [1][3] |
| Appearance | Light yellow to brown powder to crystal | [1][2] |
| Melting Point | 161-164 °C | [1][4] |
| Boiling Point | 172 °C at 13 mmHg | [1][4] |
Q2: My crude product is a dark, tarry material, not a solid. What should I do first?
A2: Tarry materials often result from polymerization side-products, especially in syntheses conducted under harsh acidic conditions like the Skraup or Doebner-von Miller reactions.[5] Before attempting recrystallization, it is advisable to first pass the crude mixture through a short plug of silica gel using a non-polar solvent (like hexanes or toluene) to remove the highly polar, colored "tar." The resulting filtrate, which should be significantly cleaner, can then be concentrated and subjected to more refined purification techniques like recrystallization or column chromatography.
Recrystallization: The Workhorse Technique
Recrystallization is the most common and efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][7] A successful recrystallization yields a product of significantly higher purity by leaving impurities either in the hot, saturated solution or behind as insoluble matter.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (see table below). An ideal solvent will dissolve the compound completely when hot but poorly when cold.[7] Ethanol or ethanol/water mixtures are often effective starting points for quinoline derivatives.[8][9]
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound in small portions until the solid just dissolves. Use a boiling stick or magnetic stirring to ensure homogeneity and prevent bumping.
-
(Optional) Hot Filtration: If colored impurities persist or if insoluble particulate matter is visible, this is the stage to address it. Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration through fluted filter paper to remove the carbon and other solids.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and TLC.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is lower than the melting point of the solute, or the solution is supersaturated with impurities. | Use a higher-boiling point solvent. Alternatively, add more solvent to the hot solution to reduce saturation, or try a different solvent system entirely.[11][12] |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[11] |
| Very low recovery of purified product. | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. Consider a different solvent where the compound is less soluble at cold temperatures.[8] |
| Product is still colored after recrystallization. | The colored impurities have similar solubility profiles to the product. | Perform a hot filtration with a small amount of activated carbon to adsorb the colored impurities.[8] Be aware that activated carbon can also adsorb some of your product, potentially reducing yield. |
Column Chromatography: For High-Purity Separations
When recrystallization is ineffective, particularly for separating compounds with very similar structures (like isomers) or when impurities are present in large quantities, silica gel column chromatography is the preferred method.
FAQs: Column Chromatography
Q3: My this compound is streaking badly on the TLC plate and won't elute properly from the column. Why is this happening?
A3: This is a classic issue encountered with basic, nitrogen-containing heterocycles like quinolines.[13][14] The nitrogen atom's lone pair of electrons can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution, band tailing (streaking), and in some cases, irreversible adsorption or decomposition of the compound on the column.[14]
To mitigate this: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (NEt₃) or ammonia, to your eluent system.[14][15] This base will compete with your compound for the acidic sites on the silica, allowing your product to travel down the column smoothly. Always perform a preliminary TLC with the modified eluent to confirm the improved behavior before running the column.
Q4: How do I select the right solvent system (eluent) for the column?
A4: The ideal eluent is determined by running preliminary TLC plates. The goal is to find a solvent system that moves your desired compound to a retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation from impurities. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can vary the ratio to achieve the desired Rf.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[16] Add another layer of sand on top of the packed silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[15] Dry loading often results in better separation.
-
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top layer. Apply pressure (using a pump or inert gas) to achieve a steady flow. Start with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute more tightly bound compounds.[10]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots. | Inappropriate solvent system; column was overloaded with crude material; flow rate was too fast. | Optimize the eluent system using TLC to achieve better spot separation. Reduce the amount of sample loaded (typically 1-5% of the silica mass).[14] Decrease the flow rate to allow for better equilibration. |
| Compound is stuck at the top of the column. | The eluent is not polar enough; the compound is irreversibly adsorbed or has decomposed. | Drastically increase the polarity of the eluent. For basic compounds like this, ensure a basic modifier (e.g., 1% triethylamine) is present in the eluent.[14] |
| Cracks or channels in the silica bed. | The column was packed improperly, or the heat from adsorbing a polar solvent onto dry silica caused cracking. | Repack the column carefully. Using a slurry-packing method, where the silica is pre-mixed with the solvent, helps dissipate heat and prevents cracking.[15] |
References
- BenchChem. (2025). Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols. BenchChem.
- ChemicalBook. (n.d.). This compound CAS#: 1810-72-6. ChemicalBook.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. BenchChem.
- Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Echemi. (n.d.). 1810-72-6, this compound Formula. Echemi.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
- SIELC Technologies. (n.d.). Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column. SIELC Technologies.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. BenchChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. RSC Education.
- Reddit. (2022). Column chromatography issues. r/chemistry.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses.
- Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE and 2,6-DIBROMOANILINE. Organic Syntheses.
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies. BenchChem.
- Hawach. (2025). Several Problems of Flash Column Chromatography. Hawach Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1810-72-6 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Navigating the Challenges of 2,6-Dichloroquinoline Coupling Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals grappling with the low reactivity of 2,6-dichloroquinoline in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the factors governing the reactivity of this challenging substrate. Our goal is to empower you to overcome common hurdles and achieve success in your synthetic endeavors.
Understanding the Low Reactivity of this compound: A Tale of Two Chlorine Atoms
The primary challenge in utilizing this compound as a building block lies in the inherent low reactivity of its carbon-chlorine (C-Cl) bonds in traditional cross-coupling reactions. This low reactivity is a consequence of both electronic and steric factors. The C-Cl bond is significantly stronger than its C-Br and C-I counterparts, making the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.
Furthermore, the two chlorine atoms on the this compound scaffold are not created equal. The C2-Cl bond is generally more reactive than the C6-Cl bond. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst. Conversely, the C6-Cl bond, situated on the carbocyclic ring, behaves more like a standard, less reactive aryl chloride. This difference in reactivity is a critical consideration for achieving selective functionalization.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion in Your Coupling Reaction
Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig/Sonogashira) coupling with this compound, and I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: This is a common challenge stemming from the low reactivity of the C-Cl bonds. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection are Paramount: For unreactive aryl chlorides, the choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) center and promote the challenging oxidative addition step.[1] For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider advanced biarylphosphine ligands. For Sonogashira reactions, a combination of a suitable palladium source and a copper(I) co-catalyst with an appropriate phosphine ligand is often necessary, though copper-free methods with specialized ligands are also effective.[2][3]
-
-
Inadequate Reaction Conditions: Temperature and base selection are crucial for activating unreactive substrates.
-
Solution: Increase the reaction temperature, as higher temperatures can provide the necessary activation energy. However, be mindful of potential decomposition of your starting materials or products. Screen a variety of bases. For Suzuki reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[4][5]
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen and moisture, leading to the formation of inactive palladium black.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Proper Schlenk or glovebox techniques are highly recommended.
-
Issue 2: Lack of Regioselectivity – Reaction at Both C2 and C6 Positions
Question: I am trying to achieve mono-functionalization of this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for a single coupling?
Answer: Achieving mono-selectivity requires exploiting the inherent reactivity difference between the C2 and C6 positions.
-
Stoichiometry Control: The most straightforward approach is to carefully control the amount of your coupling partner.
-
Solution: Use a slight excess (1.0-1.2 equivalents) of the boronic acid, amine, or alkyne. This will favor reaction at the more reactive C2 position, and once the limiting reagent is consumed, the reaction will slow down or stop before significant di-substitution occurs.
-
-
Reaction Time and Temperature: Overly harsh conditions can drive the reaction to completion at both sites.
-
Solution: Monitor your reaction closely by TLC or LC-MS. Stop the reaction once the mono-substituted product is maximized and before significant di-substitution is observed. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically preferred product at the C2 position.[4]
-
-
Ligand Effects on Selectivity: The choice of ligand can sometimes influence the regioselectivity of the reaction.[6]
-
Solution: While less common for achieving C2/C6 selectivity in this compound, it is a factor to consider, especially if other methods fail. Screening different classes of ligands may reveal a system that provides enhanced selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C6, is more reactive in this compound, and why?
A1: The C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. The nitrogen atom in the quinoline ring is electron-withdrawing, which makes the C2 position more electron-deficient (electrophilic). This increased electrophilicity facilitates the oxidative addition of the palladium(0) catalyst to the C2-Cl bond, which is typically the rate-determining step in the catalytic cycle.[7]
Q2: Can I selectively functionalize the C6 position in the presence of the C2 chlorine?
A2: This is a significant synthetic challenge due to the higher reactivity of the C2 position. Direct selective functionalization of C6 is generally not feasible. A more practical approach would be to first functionalize the C2 position, and then in a subsequent step, perform a second coupling reaction at the C6 position under more forcing conditions if desired.
Q3: For a Buchwald-Hartwig amination, what class of ligands should I start with?
A3: For challenging aryl chlorides like this compound, sterically hindered and electron-rich biarylphosphine ligands are the best starting point.[5][8] Examples from the Buchwald and Hartwig ligand portfolios have demonstrated broad utility for such transformations.
Q4: Are there any specific considerations for Sonogashira couplings with this compound?
A4: Yes. In addition to the challenges of activating the C-Cl bond, Sonogashira reactions can be complicated by the homocoupling of the terminal alkyne (Glaser coupling), especially when using a copper co-catalyst in the presence of oxygen.[2] To mitigate this, ensure your reaction is thoroughly deoxygenated. Alternatively, consider a copper-free Sonogashira protocol, which often requires a specific palladium/ligand system and a suitable base.
Data Presentation: Ligand Selection Guide for Challenging Couplings
| Coupling Reaction | Recommended Ligand Class | Specific Examples | Key Considerations |
| Suzuki-Miyaura | Bulky, electron-rich biarylphosphines | SPhos, XPhos, RuPhos | Often require a strong base (e.g., K₃PO₄) and higher temperatures. |
| Buchwald-Hartwig | Sterically hindered biarylphosphines | BrettPhos, RuPhos, XPhos | Requires a strong, non-nucleophilic base (e.g., NaOtBu).[5] |
| Sonogashira | Electron-rich phosphines, N-heterocyclic carbenes (NHCs) | P(t-Bu)₃, XPhos, IPr | Copper(I) co-catalyst can be beneficial but may lead to homocoupling.[9] |
Experimental Protocols
Representative Protocol for Mono-Suzuki-Miyaura Coupling at the C2 Position
This protocol is a starting point and may require optimization for your specific arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Representative Protocol for Mono-Buchwald-Hartwig Amination at the C2 Position
This protocol is a general guideline and should be optimized for the specific amine.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizing the Causality of Reactivity and Troubleshooting
Diagram: Factors Influencing the Reactivity of this compound
Caption: Key electronic and steric factors governing the reactivity of this compound.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
References
- Kranjc, K., & Stanovnik, B. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646.
- ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF.
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain.
- Sasser, A. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents.
- Wikipedia. (2024, November 26).
- Wikipedia. (2024, December 1). Sonogashira coupling. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Kumar, S., & Kumar, A. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of organic chemistry, 87(24), 16343–16350. [Link]
- Reddy, T. J., & Kamal, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Arkivoc, 2009(11), 128-137. [Link]
- The Hartwig Group. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
- Egu, M. O., & Akpabli, S. K. (2016). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 1(1), 133-136.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
- Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (Basel, Switzerland), 26(16), 4949. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Rodina, D., Vaith, J., & Paradine, S. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
- El-Faham, A., & El-Sayed, I. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of organic chemistry, 85(4), 2585–2596. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society reviews, 40(10), 5084–5121. [Link]
- ResearchGate. (n.d.). Observed C6/C2 selectivity of 2,6‐dichloro‐3‐EWG‐pyridines (EWG=CN, NO2, CHO) in different solvents, and proposed hypothesis that the increased C6/C2 selectivity in polar solvents is caused by change in mechanism at the two sites.
- Kaczor, A. A., & Płaziński, W. (2021). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. International journal of molecular sciences, 22(16), 8886. [Link]
- Lipp, A., & Streb, C. (2021). Exploiting Orthogonal C-C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic chemistry, 60(20), 15349–15361. [Link]
- ResearchGate. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Kuram, M. R., & Shukla, S. K. (2022). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls.
- PubChem. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
identifying and removing impurities from 2,6-dichloroquinoline synthesis
Welcome to the technical support guide for the synthesis and purification of 2,6-dichloroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and validated protocols to help you identify and eliminate impurities, ensuring the high quality required for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: My final this compound product is off-white/yellowish instead of the expected white crystalline solid. What causes this discoloration?
A1: The presence of colored impurities is a common issue in quinoline synthesis.[1] This discoloration typically arises from two main sources:
-
Side-Reaction Byproducts: High reaction temperatures or prolonged reaction times during the chlorination of 6-chloro-2-hydroxyquinoline can lead to the formation of polymeric or condensed aromatic byproducts that are often highly colored.[2]
-
Residual Reagents/Catalysts: If a catalyst like DMF is used with a chlorinating agent such as thionyl chloride, colored degradation products of the catalyst can contaminate the final product.[3]
The most effective method to remove these colored impurities is by treating the crude product with activated carbon during recrystallization.[1][3] The porous structure of activated carbon provides a large surface area for adsorbing these large, colored molecules.
Q2: I'm observing a low yield after the workup and precipitation step. What are the likely causes of product loss?
A2: Significant product loss during workup is a frequent challenge and can be attributed to several factors:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete chlorination reaction. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (6-chloro-2-hydroxyquinoline) is fully consumed.[1]
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive with water. The presence of moisture in the reaction flask or solvents will decompose the reagent, reducing its effectiveness and leading to an incomplete reaction.[1] Always use thoroughly dried glassware and anhydrous solvents.
-
Loss During Workup: this compound can be lost during aqueous washing and transfers.[1] It is critical to optimize the purification procedure to minimize these physical losses. For instance, ensuring complete precipitation by cooling the aqueous mixture in an ice bath can maximize recovery.[4]
Q3: My analytical data (HPLC, LC-MS) shows an impurity with the same mass as the product. What is this, and how can I remove it?
A3: An impurity with the same molecular weight as this compound is almost certainly an isomeric byproduct, such as 2,8-dichloroquinoline or 4,7-dichloroquinoline.[1][5] These isomers can form due to non-selective chlorination or the presence of isomeric impurities in the starting materials.
Because isomers have very similar physical properties (solubility, boiling point), removing them can be challenging.
-
Recrystallization: While standard recrystallization may not be effective, carefully controlled fractional crystallization can sometimes separate isomers.
-
Column Chromatography: This is the most reliable method for separating isomeric impurities.[1] A silica gel column with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) can effectively resolve compounds with minor differences in polarity.
Q4: What are the primary impurities I should expect from the chlorination of 6-chloro-2-hydroxyquinoline?
A4: The impurity profile depends heavily on the reaction conditions, but the most common impurities originating from this synthetic route are:
-
Unreacted Starting Material: 6-chloro-2-hydroxyquinoline is the most common impurity, resulting from an incomplete reaction.[1]
-
Mono-chloroquinolines: Incomplete chlorination can also lead to the presence of mono-chlorinated species.
-
Over-chlorinated Byproducts: Using a large excess of the chlorinating agent or high temperatures can result in the formation of trichloroquinolines.[1]
-
Hydrolysis Product: During the aqueous workup, the product can hydrolyze back to the starting material, 6-chloro-2-hydroxyquinoline, especially if the mixture is not sufficiently acidic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Moisture in reagents/glassware; Suboptimal stoichiometry; Product loss during workup.[1] | Monitor reaction by TLC to ensure completion.[1] Use oven-dried glassware and anhydrous solvents. Optimize the molar ratio of the chlorinating agent (a 2.5 to 3.5 molar ratio is reported to give high purity).[3] Minimize transfers and optimize the recrystallization solvent to maximize recovery.[1] |
| Product is Colored | Formation of polymeric byproducts; Degradation of catalyst or reagents. | During recrystallization, add activated carbon to the hot solution, stir for 5-10 minutes, and then filter hot to remove the carbon and adsorbed impurities.[1][3] |
| Multiple Spots on TLC / Peaks on HPLC | Presence of starting material, isomers, or other byproducts. | If recrystallization is ineffective at removing multiple byproducts, purification by column chromatography is the recommended next step.[1] |
| Inconsistent Results | Variability in the quality of starting materials. | Ensure the purity of the 6-chloro-2-hydroxyquinoline starting material before beginning the synthesis. Use materials from a reliable source. |
Impurity Identification and Purification Workflow
The following diagrams outline the logical workflow for identifying unknown impurities and selecting an appropriate purification strategy.
Caption: Workflow for Impurity Identification.
Caption: Decision Tree for Purification Strategy.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a standard and highly effective method for removing unreacted starting materials and many side products.[1][4]
-
Solvent Selection: An ethanol/water mixture is often effective for 2,6-dichloroquinoxaline, a related compound, suggesting it as a good starting point.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Swirl the hot solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.[4]
Protocol 2: Purification by Column Chromatography
This method is essential for separating compounds with similar polarities, such as isomers.[1][6]
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Mobile Phase & Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the components based on their affinity for the silica gel.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Techniques for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying impurities.[7][8] The combination of chromatographic separation and spectroscopic identification is the industry standard.[9]
| Technique | Application in this compound Analysis |
| TLC | Rapid, qualitative monitoring of reaction progress and checking the purity of column chromatography fractions.[1][8] |
| HPLC / UPLC | The primary method for quantitative analysis. It separates the product from impurities, allowing for the determination of purity levels (e.g., >99.5%).[3][7] |
| LC-MS | A powerful tool for identifying unknown impurities. It provides the molecular weight of each component separated by the LC, which is critical for structural elucidation.[7][10][11] |
| GC-MS | Ideal for identifying and quantifying volatile impurities, such as residual solvents used in the synthesis or purification steps.[7][8] |
| NMR | Provides detailed structural information, confirming the identity of the final product and helping to elucidate the exact structure of isolated impurities.[10][11] |
References
- Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Applic
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.
- Impurity Profiling in different analytical techniques. (2024-02-02). IJNRD.
- Process for preparing 2,6-dicholoroquinoxaline. Google Patents.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. Google Patents.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017-01-02). PubMed.
- Application Notes and Protocols for the Reaction of 2,6-Dichloro-1,4-benzoquinone with Nucleophiles. Benchchem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- This compound. PubChem - NIH.
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Process for preparing 2,6-dicholoroquinoxaline. Google Patents.
- 4,7-Dichloroquinoline.
- The sublimation purification method of one kind 4,7- dichloroquinoline. Google Patents.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies. Benchchem.
- Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijnrd.org [ijnrd.org]
- 9. rroij.com [rroij.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloroquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) on dichloroquinoline scaffolds. This guide is designed to provide in-depth, actionable insights to help you navigate the complexities of these reactions, troubleshoot common issues, and optimize your conditions for maximum yield and purity.
Foundational Concepts: Mechanism & Regioselectivity
A thorough understanding of the underlying principles of the SNAr reaction on the quinoline ring system is paramount for effective troubleshooting.
The SNAr Mechanism
Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination mechanism .[2][3]
-
Addition Step (Rate-Determining): A potent nucleophile attacks an electron-deficient carbon atom on the quinoline ring that bears a leaving group (in this case, chlorine). This initial attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3] The stability of this complex is crucial for the reaction to proceed.
-
Elimination Step: The leaving group (chloride ion) is expelled, which restores the aromaticity of the quinoline ring and yields the final substituted product.[2]
The quinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[4] This effect is most pronounced at the C2 and C4 positions, making dichloroquinolines excellent substrates for SNAr.
Caption: A decision tree for troubleshooting common SNAr reaction issues.
Standard Experimental Protocol
This section provides a general, adaptable protocol for the mono-substitution of an amine nucleophile onto 2,4-dichloroquinoline.
Objective: To synthesize 2-chloro-4-(substituted-amino)quinoline via SNAr.
Materials:
-
2,4-dichloroquinoline (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M). Add the amine nucleophile (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [4]A typical TLC system would be ethyl acetate/hexane. The starting dichloroquinoline is non-polar, while the amine-substituted product is significantly more polar. The reaction is complete when the starting material spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-chloro-4-(substituted-amino)quinoline. [4]
References
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2020). Chemistry Stack Exchange. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022).
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- SNAr troubleshooting. (2021). Reddit. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2020).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
- (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Arkivoc. [Link]
- SNAr Solvents and Reagents. (n.d.). WordPress. [Link]
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2021).
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). PubMed. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. [Link]
- NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU. [Link]
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.).
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
Sources
Navigating the Solubility Challenges of 2,6-Dichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the poor solubility of 2,6-dichloroquinoline. As a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, the effective solubilization of this compound is a critical step that often presents significant challenges. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth troubleshooting strategies and foundational knowledge to overcome these hurdles in your experimental work.
Understanding the Challenge: The "Why" Behind Poor Solubility
This compound's limited solubility in many common reaction media stems from its rigid, aromatic heterocyclic structure.[1] This planarity, combined with the presence of two electron-withdrawing chlorine atoms, contributes to strong intermolecular forces within the crystal lattice.[2] Overcoming this high lattice energy to achieve dissolution requires careful selection of solvents and reaction conditions.[2] The molecule's overall hydrophobic nature further limits its solubility in aqueous or highly polar environments.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with this compound and provide actionable solutions grounded in chemical principles.
Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my immediate options?
A1: When faced with poor solubility, a systematic approach is key. Here are the initial steps to consider:
-
Solvent Screening: The first and most crucial step is to ensure you've selected an appropriate solvent. While data can be limited, this compound is known to be soluble in benzene and toluene, and slightly soluble in chloroform and heated methanol.[4][5] A small-scale solubility test with a range of solvents of varying polarities is highly recommended.
-
Temperature Elevation: For most solid solutes, solubility increases with temperature.[6][7] Carefully heating your reaction mixture can significantly improve the dissolution of this compound. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[8] This can be achieved through mechanical grinding (micronization).[9][10]
Q2: I've tried heating, but the solubility is still too low for an efficient reaction. What's the next logical step?
A2: If temperature modification alone is insufficient, employing a co-solvent system is a powerful technique.[8][11]
-
The Principle of Co-solvency: A co-solvent is a miscible organic solvent added to the primary reaction medium to alter its overall polarity.[12] For a relatively non-polar compound like this compound, adding a less polar co-solvent to a more polar primary solvent can disrupt the solvent's self-association and create a more favorable environment for the solute.
-
Practical Application: For instance, if your reaction is in a moderately polar solvent like acetonitrile, adding a small amount of a more non-polar solvent like toluene or dioxane could enhance solubility. The key is to find a balance that dissolves the this compound without negatively impacting the solubility of other reagents or the reaction pathway.
Q3: Can I use solubility-enhancing additives? Are there any potential downsides?
A3: Yes, additives can be effective, but their compatibility with your reaction chemistry must be carefully considered.
-
Phase-Transfer Catalysts (PTCs): In biphasic reactions (e.g., a solid-liquid or liquid-liquid system), PTCs can be invaluable. They work by pairing with an ion of the reactant and shuttling it across the phase boundary to where the other reactant is located, thereby facilitating the reaction even with low bulk solubility.
-
Surfactants: These molecules have both polar and non-polar regions and can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in the bulk solvent.[12] This is a common strategy in aqueous systems but can also be applied in some organic media.
-
Potential Downsides: Additives can sometimes interfere with the reaction mechanism, complicate product purification, or be difficult to remove from the final product. Always run a small-scale control reaction to assess the impact of any additive.
Q4: My reaction is sluggish and gives low yields, which I suspect is due to poor solubility. How can I confirm this and what are some advanced strategies?
A4: A slow or incomplete reaction despite the starting material appearing to dissolve can indicate that the concentration of the dissolved species is too low for an efficient reaction rate.[8]
-
Monitoring Dissolved Concentration: If you have access to analytical techniques like HPLC, you can take aliquots of the reaction mixture at different time points, filter out any undissolved solid, and measure the concentration of this compound in the solution. This will give you a quantitative measure of its solubility under your reaction conditions.
-
Solvent-Free and Mechanochemical Approaches: For particularly stubborn solubility issues, consider more advanced techniques. Solvent-free reactions, often conducted at elevated temperatures with neat reactants, can be an option if the reactants are liquids or have low melting points.[13] Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions in the solid state, is an emerging technique that completely bypasses solubility issues.[14][15]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
Objective: To identify the most suitable solvent or co-solvent system for your reaction.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))[16]
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Heating plate
Procedure:
-
Preparation: In separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Observation at Room Temperature: Stir the mixtures at room temperature for 30 minutes. Visually assess the degree of dissolution in each solvent.
-
Heating: For solvents where the compound is not fully dissolved, gradually increase the temperature while stirring. Note the temperature at which complete dissolution occurs.
-
Co-solvent Testing: For promising solvents that still show limitations, experiment with co-solvents. For example, to a vial with this compound in ACN, incrementally add small volumes of toluene and observe the effect on solubility.
-
Selection: Choose the solvent or co-solvent system that provides the best solubility at a temperature compatible with your planned reaction.
Protocol 2: Utilizing Sonication to Enhance Dissolution
Objective: To use ultrasonic energy to aid in the dissolution of this compound, particularly for preparing stock solutions or initiating reactions.
Materials:
-
This compound
-
Chosen solvent
-
Reaction vessel (e.g., round-bottom flask)
-
Ultrasonic bath
Procedure:
-
Preparation: Add the weighed this compound and the desired volume of solvent to the reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that help to break apart the solid particles and enhance dissolution.
-
Monitoring: Continue sonication until the solid is fully dissolved or no further change is observed.[8]
-
Reaction Initiation: Once dissolved, proceed with the addition of other reagents.
Data Presentation & Visualization
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Observation at Room Temperature | Observation with Heating |
| Toluene | Non-polar | Soluble | - |
| Dioxane | Non-polar | Soluble | - |
| Chloroform | Moderately Polar | Slightly Soluble | Soluble |
| THF | Polar aprotic | Sparingly Soluble | Moderately Soluble |
| Acetonitrile | Polar aprotic | Sparingly Soluble | Moderately Soluble |
| Methanol | Polar protic | Sparingly Soluble | Slightly Soluble[5] |
| DMF | Polar aprotic | Slightly Soluble | Soluble |
| DMSO | Polar aprotic | Slightly Soluble | Soluble |
Note: This table provides general observations. Actual solubility can be influenced by the purity of the compound and solvent, as well as the specific temperature.
Diagram 1: Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step decision-making workflow for addressing solubility issues with this compound.
By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility, you can effectively manage the challenges posed by this compound in your reaction media, leading to more efficient and successful synthetic outcomes.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- ChemBK. (n.d.). 2,6-Dichloroquinoxaline.
- ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols.
- ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.
- Echemi. (n.d.). This compound.
- LookChem. (n.d.). 2,6-Dichloroquinoxaline.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (n.d.). How can we resolve solubility of insoluble organic synthetic compounds?
- ResearchGate. (n.d.). Improving solubility via structural modification.
- Sigma-Aldrich. (n.d.). This compound.
- ChemSynthesis. (n.d.). This compound.
- PubMed. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes.
- PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
- SpringerLink. (n.d.). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst.
- Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
- Chemistry LibreTexts. (2025, March 20). 16.4: How Temperature Influences Solubility.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure.
- ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2,6-Dichloroquinoline
Welcome to the technical support hub for the regioselective functionalization of 2,6-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this versatile heterocyclic scaffold. Here, we address common experimental challenges through in-depth FAQs and troubleshooting guides, grounding our advice in mechanistic principles and field-proven strategies.
The Core Challenge: C-2 vs. C-6 Reactivity
The primary difficulty in the selective functionalization of this compound stems from the distinct electronic environments of the two chlorine-bearing positions. The C-2 position is on an electron-deficient pyridine ring, while the C-6 position resides on a comparatively electron-rich benzene ring. This electronic disparity dictates the inherent reactivity of each site and is the central hurdle to achieving high regioselectivity.
Caption: Electronic disparity between the C-2 and C-6 positions.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve regioselectivity with this compound?
A1: The quinoline core presents a significant challenge due to its fused ring system. The pyridine moiety is π-deficient because of the electron-withdrawing nature of the nitrogen atom. This makes the C-2 position highly susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C-6 position on the carbocyclic (benzene) ring is more electron-rich and less activated, behaving more like a standard chloroarene. Consequently, most reactions show a strong kinetic preference for the C-2 position, often leading to mixtures of 2-substituted, 2,6-disubstituted products, or unreacted starting material when targeting C-6.
Q2: Which reaction types are most commonly used for functionalizing this scaffold?
A2: The three primary strategies employed are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used method. Reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck coupling allow for the formation of C-C, C-N, and C-O bonds.[1][2][3] Achieving regioselectivity is highly dependent on fine-tuning the ligand, catalyst, base, and temperature.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This method leverages the electron-deficient nature of the C-2 position. Strong nucleophiles (e.g., amines, alkoxides, thiolates) can directly displace the chlorine at C-2, typically under thermal conditions.[5] This reaction is almost exclusively selective for the C-2 position and is generally ineffective at C-6 under comparable conditions.
-
Directed ortho-Metalation (DoM) and C-H Activation: These advanced strategies are typically required to functionalize the benzene ring with high selectivity.[6] While DoM traditionally targets positions ortho to a directing group, related C-H activation methodologies can provide pathways to functionalize specific sites on the carbocyclic ring that are otherwise inaccessible.[7][8]
Q3: Is it possible to favor functionalization at the C-6 position?
A3: Yes, but it is challenging and often requires indirect or advanced methods. Direct competition experiments will almost always favor C-2. Strategies to achieve C-6 functionalization include:
-
Ligand Control in Cross-Coupling: Utilizing very sterically hindered ligands can sometimes disfavor the C-2 position and promote reaction at C-6, though this can be substrate-dependent.
-
Base-Controlled Metalation: Specific metal amide bases (e.g., lithium-magnesium or lithium-zinc amides) can direct metalation towards different positions based on complex formation, potentially enabling C-8 or C-2 functionalization, which can be a starting point for more complex transformations.[9]
-
Sequential Functionalization: A common and reliable strategy involves a three-step sequence: 1) Selectively functionalize the more reactive C-2 position. 2) Perform the desired transformation at the remaining C-6 position under more forcing conditions. 3) If necessary, modify or remove the group at C-2.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
-
Symptoms:
-
Formation of an inseparable mixture of 2-mono-substituted and 6-mono-substituted isomers.
-
Significant formation of the 2,6-disubstituted product, even with one equivalent of the coupling partner.
-
Reaction stalls after low conversion, yielding a complex product mixture.
-
Caption: Troubleshooting workflow for poor regioselectivity.
-
Causality & Solutions:
-
The Ligand is Paramount: The ligand sphere around the palladium center is the most critical factor for controlling regioselectivity.
-
Explanation: Small, electron-poor ligands (like PPh₃) often lead to highly active catalysts that may not differentiate well between the two positions, resulting in mixtures.[4] Sterically hindered, electron-rich "Buchwald-type" biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can create a crowded coordination sphere. This steric bulk can preferentially direct the catalyst to the more accessible C-2 position or, in some cases, disfavor it enough to allow for reaction at C-6.
-
Actionable Advice: Switch from a general-purpose ligand like PPh₃ to a more specialized, bulky ligand. See Table 1 for suggestions.
-
-
Temperature Controls Kinetics:
-
Explanation: The energy barrier for oxidative addition at the activated C-2 position is lower than at the C-6 position. At higher temperatures, there is sufficient energy to overcome both barriers, leading to a loss of selectivity.
-
Actionable Advice: Reduce the reaction temperature. Start at a lower temperature (e.g., 50-70 °C) and monitor the reaction. This will favor the kinetically preferred C-2 product and suppress both C-6 reaction and disubstitution.[4]
-
-
Base and Solvent Modulation:
-
Explanation: The base and solvent system affects the solubility of reagents and the overall activity of the catalytic system. A very strong base (e.g., Cs₂CO₃, K₃PO₄) can accelerate the reaction, potentially reducing selectivity.[4] Solvent polarity can influence catalyst stability and the rate of key steps like transmetalation.[4]
-
Actionable Advice: If using a strong base, try a milder one like K₂CO₃. Screen common solvents such as toluene, dioxane, or DMF, often with water as a co-solvent for Suzuki reactions.
-
-
| Table 1: Influence of Ligand Choice on Regioselectivity in C-2 Arylation | |
| Ligand | General Outcome & Rationale |
| PPh₃ (Triphenylphosphine) | Often gives poor selectivity. Its relatively small cone angle leads to a highly active but unselective catalyst. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Good for C-2 selectivity. The large steric bulk favors reaction at the less hindered position adjacent to nitrogen. |
| XPhos / SPhos | Excellent for C-2 selectivity in both Suzuki and Buchwald-Hartwig reactions. These bulky, electron-rich ligands stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.[3] |
| IPr (NHC Ligand) | Can promote high C-4 selectivity in 2,4-dichloropyridines, suggesting potential for altering selectivity in quinoline systems through strong σ-donation and steric effects. |
Issue 2: Complete C-2 Selectivity with No Reaction at C-6
-
Symptoms:
-
The reaction proceeds cleanly to the 2-substituted product, but the C-6 position remains unreacted even with excess reagents or prolonged reaction times.
-
Starting material is recovered when attempting a C-6 selective reaction under mild conditions.
-
-
Causality & Solutions:
-
Inherent Electronic Bias:
-
Explanation: This is the expected outcome under many standard conditions. The C(2)-Cl bond is significantly more reactive than the C(6)-Cl bond. Overcoming this requires a substantial increase in activation energy, which standard conditions may not provide.
-
Actionable Advice: If the 2-substituted product is the desired one, optimize for yield. If C-6 functionalization is the goal, a different strategy is required.
-
-
Strategy: Sequential Functionalization:
-
Explanation: This is the most pragmatic approach. It treats the two positions as separate synthetic problems to be solved in sequence.
-
Actionable Advice:
-
Step 1 (C-2 Functionalization): React this compound with your first coupling partner under conditions optimized for C-2 selectivity (e.g., Pd₂(dba)₃/XPhos, K₂CO₃, 80 °C). Purify the resulting 2-substituted-6-chloroquinoline.
-
Step 2 (C-6 Functionalization): Subject the product from Step 1 to a second cross-coupling reaction. This step will require more forcing conditions (higher temperature, stronger base, potentially a different catalyst system) to react the more inert C-6 position.
-
-
-
Strategy: Advanced C-H Functionalization:
-
Explanation: For certain transformations like olefination, specialized directing groups and catalyst systems can override the inherent reactivity to target C-H bonds on the benzene ring.[10] These methods are highly specific and require dedicated development.
-
Actionable Advice: Consult literature for specialized C-H activation/olefination reactions of quinolines that utilize a removable directing group to achieve functionalization at positions like C-5, C-6, or C-7.[10]
-
-
Validated Experimental Protocols
Protocol 1: Regioselective C-2 Suzuki-Miyaura Coupling
This protocol is designed to maximize selectivity for the C-2 position by using a well-established catalyst system and moderate conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-chloroquinoline.
-
Protocol 2: Regioselective C-2 Buchwald-Hartwig Amination
This protocol uses a modern, bulky ligand catalyst system to ensure high selectivity and efficiency for C-N bond formation at the C-2 position.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add this compound and anhydrous toluene.
-
Add the amine substrate via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 16-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 2-amino-6-chloroquinoline.
-
References
- Technical Support Center: Regioselective Functionalization of Dihaloquinolines. Benchchem.
- How to overcome poor regioselectivity in quinoline functionalization. Benchchem.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
- Directed (ortho) Metallation. University of Rochester.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- C6 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. ResearchGate.
- Directed ortho metalation. Grokipedia.
- Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
- nucleophilic aromatic substitutions. YouTube.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. grokipedia.com [grokipedia.com]
- 9. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure 2,6-Dichloroquinoline Derivatives
Welcome to the technical support center for the workup and purification of 2,6-dichloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the isolation of these critical compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound derivatives in a question-and-answer format.
Question 1: My crude product is a dark, tarry material. How can I effectively isolate the this compound derivative?
Answer: Tar formation is a common issue in many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1]
-
Initial Workup: The first step is to neutralize the acidic reaction mixture. This is typically done by carefully pouring the cooled reaction mixture onto crushed ice and then slowly adding a base like sodium hydroxide or ammonia solution.[1] This should be done in a fume hood as it can generate fumes.[2]
-
Steam Distillation: For quinoline derivatives, steam distillation can be an effective method to separate the product from non-volatile tarry byproducts.[1][3]
-
Solvent Extraction: After neutralization, a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is crucial. If the product is basic, it can be extracted into an acidic aqueous layer, the organic layer containing neutral impurities is discarded, and then the aqueous layer is basified to precipitate the purified product which is then extracted with an organic solvent.[4][5]
Question 2: I am experiencing a low yield after the workup. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors, from an incomplete reaction to losses during the workup and purification stages.[2][6]
-
Incomplete Reaction: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before initiating the workup.[2][3]
-
Losses during Workup:
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it forms a salt.[6] It is advisable to check the aqueous layer by TLC before discarding it.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product in the interfacial layer. For advice on how to manage emulsions, refer to specialized guides.
-
Improper pH Adjustment: The basicity of the quinoline nitrogen is a key factor. Ensure the pH is sufficiently high during basification to precipitate the free base for extraction into the organic solvent.[7]
-
Purification Losses: Significant product loss can occur during recrystallization or column chromatography.[2] Optimizing the solvent system is critical to maximize recovery.
-
Question 3: My final product is colored, not the expected white or off-white solid. How can I remove the colored impurities?
Answer: The presence of color indicates impurities, which are often highly conjugated byproducts.
-
Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[2] Be cautious, as excessive use can also adsorb your product.
-
Recrystallization: A carefully chosen recrystallization solvent or solvent system is highly effective for removing colored impurities.[2][8] For dichloroquinoline derivatives, solvents like ethanol, ethanol/water mixtures, or hexane have been reported to be effective.[2][7][8]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a powerful purification technique.[2][9] A gradient elution with a solvent system like petroleum ether-ethyl acetate can separate the desired product from colored impurities.[9]
Question 4: TLC analysis of my purified product shows multiple spots. How can I identify the impurities and improve purity?
Answer: The presence of multiple spots on TLC indicates that your product is not pure. The impurities could be unreacted starting materials, isomers, or byproducts.
-
Common Impurities:
-
Unreacted Starting Materials: Compare the Rf values of the spots with those of your starting materials.
-
Isomeric Byproducts: The synthesis of substituted quinolines can sometimes yield isomeric products.[10]
-
Over-chlorinated or Dehalogenated Species: In chlorination reactions, it's possible to have byproducts with more or fewer chlorine atoms.[2][11]
-
-
Improving Purity:
-
Column Chromatography: This is the most effective method for separating closely related impurities.[11] For halogenated aromatic compounds, specialized columns like PFP (pentafluorophenyl) columns can offer better separation in HPLC.[11]
-
Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction mixture containing a this compound derivative?
A1: A typical workup involves quenching the reaction (often by pouring it onto ice), neutralizing the mixture with a base, extracting the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure to obtain the crude product.[1][2][13]
Q2: How can I use acid-base extraction to purify my this compound derivative?
A2: The basic nitrogen atom in the quinoline ring allows for purification via acid-base extraction. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 10% HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then collected and neutralized with a base to precipitate the pure product, which can then be extracted back into an organic solvent.[5][14]
Q3: What are the best techniques for purifying solid this compound derivatives?
A3: For solid derivatives, recrystallization is a common and effective purification method.[8] Column chromatography is also widely used for achieving high purity, especially when dealing with difficult-to-separate impurities.[9]
Q4: Which analytical techniques are suitable for confirming the purity of the final product?
A4: Purity is typically assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[11]
-
Gas Chromatography (GC): Has been shown to be effective for the analysis of chlorinated quinolines.[15][16]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point for this compound is reported as 161-164 °C.[17]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
Standard Workup and Purification Protocol
This protocol outlines a general procedure for the workup and purification of a this compound derivative from a typical reaction mixture.
Step 1: Quenching and Neutralization
-
Allow the reaction mixture to cool to room temperature.
-
In a fume hood, carefully pour the reaction mixture onto crushed ice with stirring.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
Step 2: Extraction
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic extracts.
Step 3: Washing
-
Wash the combined organic layers with water (2 x 50 mL).
-
Wash the organic layers with brine (1 x 50 mL) to aid in the removal of water.
Step 4: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot suitable solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the column solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visual Workflows
General Workup Procedure
Caption: General workflow for the workup of this compound derivatives.
Purification Options
Caption: Common purification pathways for crude this compound.
Quantitative Data Summary
| Purification Method | Typical Solvents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water, Hexanes[2][8] | >98% | Simple, cost-effective, scalable | Can have lower recovery, less effective for isomers |
| Column Chromatography | Petroleum Ether/Ethyl Acetate[9] | >99% | High resolution, separates close impurities | More time-consuming, requires more solvent |
References
- Google Patents. (1949). Quinoline compounds and process of making same.
- ResearchGate. (n.d.). Recrystallisation of crude 4,7-dichloroquinoline (5).
- Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Etextic Solvents and Separation Study Using a Centrifugal Extractor.
- Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Oxford Academic. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Organic Syntheses. (n.d.). Quinoline.
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Wikipedia. (n.d.). Quinoline.
- MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- PubChem. (n.d.). This compound.
- ChemSynthesis. (n.d.). This compound.
- Google Patents. (n.d.). Prepn process of high purity 2, 6-dichloro quinoxaline.
- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Prevention of Intermediate Hydrolysis in Dichloroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichloroquinolines, critical precursors for pharmaceuticals and functional materials, often proceeds via the Vilsmeier-Haack reaction. A persistent challenge in this synthesis is the hydrolysis of highly reactive intermediates, leading to diminished yields and the formation of unwanted byproducts, such as quinolones. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions to help you mitigate hydrolysis and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues that often point towards hydrolysis.
Q1: My reaction mixture turned dark, and TLC/LCMS analysis shows a complex mixture with a highly polar, UV-active byproduct. What is the likely cause?
A1: This is a classic sign of significant intermediate hydrolysis. The Vilsmeier-Haack synthesis of dichloroquinolines from acetanilides involves the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2][3] This intermediate is exceptionally sensitive to nucleophilic attack by water.
-
Causality: Trace amounts of water in your reagents (DMF, POCl₃) or solvent, or atmospheric moisture ingress, will attack the chloroiminium intermediate. Instead of proceeding through the desired intramolecular cyclization to form the quinoline ring, the intermediate is hydrolyzed. This initially forms an aldehyde or ketone, which can undergo further side reactions under the harsh reaction conditions, leading to the complex mixture and dark coloration you observe.[1][4] The primary hydrolyzed byproduct is often the corresponding quinolone, which is significantly more polar than the desired dichloroquinoline.
-
Immediate Action:
-
Confirm Hydrolysis: Isolate the polar byproduct. Its mass should correspond to the replacement of one or both chlorine atoms with a hydroxyl group (a quinolone or hydroxyquinolone).
-
Review Your Setup: Critically assess your experimental setup for potential sources of moisture. Was the glassware properly oven-dried? Were the reagents and solvents certified anhydrous or appropriately dried before use? Was the reaction run under a positive pressure of an inert atmosphere (Nitrogen or Argon)?
-
Q2: My yield of 2,4-dichloroquinoline is consistently low, and I've isolated a significant amount of 4-hydroxyquinolin-2-one. How can I prevent this specific byproduct?
A2: The formation of 4-hydroxyquinolin-2-one is a direct result of the hydrolysis of the dichloroquinoline product or its immediate precursor under aqueous workup conditions or due to excessive water during the reaction. While the Vilsmeier intermediate hydrolysis is a major concern, the final product can also be susceptible.
-
Mechanism Insight: The two chlorine atoms on the quinoline ring are activated towards nucleophilic substitution. The C4 position is particularly susceptible. During aqueous workup, especially if the pH becomes neutral or basic while the mixture is still warm, water or hydroxide ions can displace the chlorine atoms.
-
Preventative Protocols:
-
Strict Anhydrous Conditions: The most critical step is to prevent water from participating in the reaction in the first place. See the detailed protocol below.[5]
-
Controlled Workup: Quench the reaction by pouring it slowly onto a vigorously stirred slurry of crushed ice.[6][7][8] This rapidly cools the mixture and dilutes the reagents, minimizing hydrolysis during the quench.
-
Maintain Acidity during Extraction: Initially, keep the aqueous solution acidic during extraction to ensure the nitrogen atom is protonated, which deactivates the ring towards nucleophilic attack.
-
Temperature Control: Do not allow the reaction or the workup mixture to warm unnecessarily. Perform neutralizations and filtrations at reduced temperatures (0-5 °C).[9]
-
Q3: What is the definitive protocol for establishing and maintaining anhydrous reaction conditions?
A3: Rigorous exclusion of moisture is non-negotiable for a successful Vilsmeier-Haack reaction.[5]
Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, stir bar).
-
Dry in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon) while it cools. Use high-vacuum grease for ground glass joints.
-
-
Reagent and Solvent Preparation:
-
Phosphorus oxychloride (POCl₃): Use a freshly opened bottle or distill from a previously opened bottle before use.
-
N,N-Dimethylformamide (DMF): Use a certified anhydrous grade from a sealed bottle. For highest purity, it can be distilled under reduced pressure from calcium hydride or stored over 4 Å molecular sieves.
-
Solvents (if used): Ensure solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are passed through a solvent purification system or distilled from a suitable drying agent (e.g., CaH₂).
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. Use a bubbler or a balloon filled with the inert gas.
-
Add reagents via syringe through a rubber septum.
-
For the Vilsmeier reagent formation, add POCl₃ dropwise to the DMF at 0 °C, as the reaction is highly exothermic.[6][9]
-
| Solvent/Reagent | Typical Water Content (ppm) | Water Content After Drying (ppm) | Recommended Drying Method |
| DMF (Standard Grade) | 300 - 1000 | < 30 | Distillation from CaH₂ / Store over 4Å sieves |
| Dichloromethane | 100 - 200 | < 10 | Distillation from CaH₂ |
| Acetonitrile | 200 - 500 | < 10 | Distillation from CaH₂ |
| POCl₃ | Variable (reacts) | N/A | Fresh bottle or distillation |
Table 1: Comparison of typical water content in common reagents and solvents before and after standard drying procedures.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which intermediate in the synthesis of dichloroquinolines is most susceptible to hydrolysis?
A1: The primary species vulnerable to hydrolysis is the Vilsmeier reagent , the chloroiminium salt formed from the reaction of DMF and POCl₃.[1][2][10]
-
Chemical Rationale: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a potent electrophile. The positive charge on the nitrogen atom makes the attached carbon highly susceptible to attack by even weak nucleophiles like water.[3] Once water attacks this carbon, a cascade of steps follows, leading to the hydrolysis of the iminium ion and preventing its participation in the desired cyclization reaction.[1][11]
Caption: Reaction pathway showing the critical Vilsmeier intermediate and the competing desired cyclization versus undesired hydrolysis.
Q2: How does the reaction temperature influence the rate of hydrolysis versus the desired cyclization?
A2: Temperature control is a delicate balance. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C) to ensure stability.[6] However, the subsequent cyclization step often requires heating (e.g., 50-90 °C) to proceed at a reasonable rate.[5][9]
-
Expert Insight: While higher temperatures accelerate the desired cyclization, they also dramatically increase the rate of any competing hydrolysis reaction if water is present. If you observe significant byproduct formation even under seemingly anhydrous conditions, consider lowering the reaction temperature and extending the reaction time. This can sometimes favor the desired pathway over the hydrolysis pathway, which may have a higher activation energy. A step-wise heating profile (e.g., hold at 60 °C for 2 hours, then 80 °C for 2 hours) can also be beneficial.
Q3: Are there alternative synthetic routes to dichloroquinolines that are less sensitive to water?
A3: While the Vilsmeier-Haack approach is common, other methods exist, though they come with their own sets of challenges.
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13][14] The resulting intermediate is then cyclized under strong acid conditions (e.g., H₂SO₄ or PPA).[15] While this route avoids the highly moisture-sensitive Vilsmeier reagent, it uses strongly acidic and dehydrating conditions which can be incompatible with sensitive functional groups. The cyclization step itself eliminates water, driving the reaction forward.[13]
-
From Hydroxyquinolines: An alternative is to first synthesize a dihydroxyquinoline (quinolinedione) and then perform a chlorination step. For example, 4-hydroxyquinolin-2-one can be treated with neat POCl₃ at elevated temperatures to yield 2,4-dichloroquinoline.[8] This separates the ring-forming and chlorination steps, potentially offering better control. However, it adds steps to the overall sequence and still requires careful handling of POCl₃.
Caption: A troubleshooting decision tree for diagnosing and solving hydrolysis issues in dichloroquinoline synthesis.
References
- Vilsmeier–Haack reaction - Wikipedia.
- One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry.
- Vilsmeier reagent - Grokipedia.
- Scheme 1 Reagents and conditions: (a) anhydrous AlCl 3 , reflux, 2-4 h... - ResearchGate.
- Combes Quinoline Synthesis.
- Combes quinoline synthesis - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier-Haack Reaction - NROChemistry.
- Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV - Eurasian Chemical Communications.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate.
- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. - SciSpace.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. International Journal of Science and Research (IJSR).
- 2,4-Dichloroquinoline - PMC.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org.
- Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
- α-Formylations with Chiral Chloroiminium Salts - The University of East Anglia.
- Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube3D.
- 4,7-dichloroquinoline - Organic Syntheses Procedure.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. iipseries.org [iipseries.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,6-Dichloroquinoline
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,6-dichloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are looking to functionalize this challenging, yet valuable, heterocyclic scaffold. The inherent low reactivity of the two C-Cl bonds on the quinoline core necessitates a carefully optimized catalytic system. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to streamline your experimental workflow and enhance reaction success.
Troubleshooting Guide: Common Issues & Systematic Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low to No Conversion of this compound
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm recovering mostly starting material. What are the likely causes and how can I fix this?
Answer: This is a classic issue stemming from the difficulty of activating C-Cl bonds. The problem almost always lies within the "Catalyst-Ligand-Base" triad or the reaction conditions. Here’s a systematic approach to troubleshoot:
-
Inadequate Catalyst Activation: The primary hurdle is the oxidative addition of the C-Cl bond to the palladium center, which is significantly more challenging than for C-Br or C-I bonds.[1][2]
-
Causality: Your Pd(0) active catalyst may not be forming efficiently or may not be electron-rich enough to break the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ often fail.[3]
-
Solution: Employ a more robust catalyst system.
-
Use Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to generate the active LPd(0) species quickly and quantitatively.[4] This avoids issues with inefficient in-situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Switch to Bulky, Electron-Rich Ligands: These are essential for activating aryl chlorides. The steric bulk promotes the formation of highly reactive, low-coordinate L₁Pd(0) species, while the electron-donating nature increases the electron density on the palladium, facilitating oxidative addition.[5] A screening of ligands is often necessary.[1]
-
-
-
Incorrect Base or Solvent Selection: The base and solvent do more than just mediate the reaction; they influence catalyst activity and stability.
-
Causality: An inappropriate base may be too weak, have poor solubility, or fail to effectively facilitate the transmetalation step. Similarly, the solvent impacts catalyst performance and reagent solubility.[6][7]
-
Solution:
-
Base: For Suzuki couplings of aryl chlorides, strong bases are typically required. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[6][8] Ensure the base is finely ground and anhydrous.
-
Solvent: Aprotic polar solvents or ethereal solvents are standard. Toluene, dioxane, or THF, often with a small amount of water, are good starting points.[9][10] The water can aid in dissolving the base and facilitating the catalytic cycle. However, for sensitive substrates, strictly anhydrous conditions may be necessary.[8]
-
-
-
Insufficient Thermal Energy: C-Cl bond activation is energetically demanding.
-
Causality: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C, depending on the solvent's boiling point.[2]
-
Caption: Systematic troubleshooting for low conversion.
Issue 2: Uncontrolled Di-substitution vs. Desired Mono-substitution
Question: I want to achieve selective mono-functionalization at the C2 position of this compound, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
Answer: Achieving regioselectivity with two identical halogens is a significant challenge controlled by kinetics and electronics. The C2 position is generally more electron-deficient than the C6 position due to the proximity of the ring nitrogen, making it inherently more reactive towards oxidative addition.[11] However, forcing conditions required for C-Cl activation can often lead to over-reaction.
-
Stoichiometry and Reaction Time:
-
Causality: Using an excess of the coupling partner or allowing the reaction to run for too long after the mono-substituted product forms will inevitably lead to the di-substituted product.
-
Solution: Carefully control the stoichiometry. Begin with a slight excess of this compound (e.g., 1.2 equivalents) relative to your coupling partner. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level, before significant di-substitution occurs.
-
-
Reaction Temperature and Catalyst Loading:
-
Causality: High temperatures and high catalyst loadings accelerate both the first and second coupling events.
-
Solution: Lowering the reaction temperature or reducing the catalyst loading can sometimes improve selectivity by favoring the reaction at the more activated C2 position while disfavoring the more difficult C6 coupling.[6]
-
-
Ligand Choice:
-
Causality: The ligand can influence regioselectivity. While bulky ligands are needed for C-Cl activation, extremely active ligands might reduce the kinetic differentiation between the C2 and C6 positions.
-
Solution: If di-substitution is a major issue, consider screening ligands. Sometimes a slightly less active but more selective ligand can provide a better outcome. For instance, ligands like PPh₃ have been shown to favor C2 coupling in some dihaloquinoline systems, although they may require higher temperatures.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is the best starting point for this compound? A1: There is no universal "best" catalyst, as the optimal choice is substrate-dependent.[1] However, for a challenging substrate like this compound, an excellent starting point is a combination of a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Source | XPhos Pd G3 or RuPhos Pd G3 | These are air- and moisture-stable precatalysts that rapidly generate the active monoligated Pd(0) species, ensuring high catalytic activity.[4][12] |
| Ligand Class | Buchwald Biaryl Phosphines | Ligands like XPhos , SPhos , and RuPhos provide the necessary steric bulk and electron density to efficiently cleave the C-Cl bond.[3][6] |
| Typical Loading | 1-5 mol % | Higher loadings may be needed for particularly difficult couplings, but starting low can improve cost-efficiency and selectivity. |
Q2: My Buchwald-Hartwig amination is failing. What are the key parameters to check? A2: Buchwald-Hartwig amination of this compound requires careful optimization.
-
Base: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. If that fails, lithium bis(trimethylsilyl)amide (LHMDS) is a stronger alternative that can be effective at lower temperatures.[4]
-
Ligand: The choice is critical. For primary amines, BrettPhos is often an excellent choice.[13] For secondary amines, ligands like XPhos or the Josiphos family can be effective.
-
Amine Quality: Ensure your amine is pure. Liquid amines can often be purified by passing them through a short plug of activated alumina to remove impurities.[4]
-
Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
Q3: I'm seeing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this? A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst.[6][14]
-
Reduce or Eliminate Copper: The Cu(I) co-catalyst is often the main culprit. Try significantly reducing the amount of CuI to 1-2 mol%. Alternatively, run the reaction under "copper-free" conditions, which may require a more active palladium catalyst system (e.g., a Pd/NHC system or a highly active phosphine ligand) and a different base, such as an amine base like triethylamine or diisopropylethylamine.[2][14]
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your solvent and reaction vessel are thoroughly degassed. Purging with argon for 20-30 minutes is crucial.[6]
-
Base Choice: Using a bulky amine base can sometimes help suppress homocoupling.
Experimental Protocols: Starting Points
These protocols are intended as robust starting points. Optimization will likely be necessary for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the flask and heat to 80-100 °C, or as required.
-
Workup: Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by flash column chromatography.
Caption: Decision tree for initial catalyst system selection.
References
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073–14075.
- Wikipedia. (n.d.). Suzuki reaction.
- Sperger, T. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. ETH Zurich.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Houk, K. N., & Cheong, P. H.-Y. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497.
- Reddit. (n.d.). Problems with Suzuki coupling.
- Valente, A. A., & de la Torre, B. G. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(8), 941.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 939–955.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Punthambaker, S., & Wenger, O. S. (2020). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 59(17), 12385–12394.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Troubleshooting 2,6-Dichloroquinoline Synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic procedure. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via the chlorination of a 6-chloro-2-hydroxyquinoline (6-chloroquinolin-2(1H)-one) precursor.
Q1: My reaction is resulting in a very low or no yield of this compound. What are the likely causes?
A1: Low or no yield is a frequent issue that can typically be traced back to a few critical parameters. The primary causes are often related to reagent activity, reaction conditions, or the presence of contaminants.
-
Cause 1: Inactive or Decomposed Chlorinating Agent. The most common chlorinating agents for this synthesis are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reagents are highly sensitive to moisture.[1] If they have been improperly stored or exposed to atmospheric humidity, they will hydrolyze to phosphoric acid or sulfuric/hydrochloric acid, respectively, rendering them ineffective for the chlorination reaction.
-
Solution: Always use freshly opened or properly stored anhydrous chlorinating agents. Ensure all glassware is oven-dried or flame-dried immediately before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1]
-
-
Cause 2: Suboptimal Reaction Temperature and Time. The conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloride is a demanding reaction that requires sufficient thermal energy to proceed to completion.
-
Solution: The reaction is typically performed at reflux, often around 110°C when using POCl₃.[1] If the temperature is too low, the reaction will be slow or may not proceed at all.[2] Conversely, excessively prolonged heating can lead to byproduct formation. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
-
Cause 3: Poor Stoichiometry. An insufficient amount of the chlorinating agent will lead to an incomplete reaction.
-
Solution: An excess of the chlorinating agent is typically used. A molar ratio of 2.5 to 3.5 equivalents of the chlorinating agent to the 6-chloro-2-hydroxyquinoline substrate has been reported to yield a high-purity product.[3] It is advisable to optimize this ratio for your specific setup.
-
Q2: My final product is off-white, yellow, or brown instead of a clean white solid. What impurities are causing this, and how can I remove them?
A2: Product discoloration is a clear indicator of impurities, which can arise from side reactions or incomplete removal of reagents and byproducts.
-
Cause 1: Residual Reagents or Acidic Byproducts. The workup procedure involves quenching the reaction mixture, typically by pouring it onto crushed ice.[1] This process generates significant amounts of acidic byproducts (e.g., HCl gas and phosphoric acid from POCl₃). If not thoroughly neutralized and washed, these residual acids can contaminate and color the final product.
-
Solution: During the workup, ensure the crude product is washed extensively with cold water until the filtrate is neutral to pH paper.[1] A subsequent wash with a dilute sodium bicarbonate solution can also help neutralize any remaining acid.
-
-
Cause 2: Formation of Polymeric or Tar-like Byproducts. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of colored polymeric materials.[2][4] This is a common issue in many quinoline syntheses, especially those involving strong acids.
-
Solution: The most effective way to remove these impurities is through recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] For highly colored impurities, adding activated carbon to the hot solution during recrystallization can be very effective. After stirring with charcoal for a short period, it should be removed by hot filtration through a pad of celite. A patented method also suggests the use of a decolorizing agent during workup to achieve purity over 99%.[3]
-
Q3: The reaction seems to stall; TLC analysis shows both starting material and product are present even after extended refluxing. Why is this happening?
A3: A stalled reaction suggests that a limiting factor is preventing the reaction from proceeding to completion.
-
Cause 1: Insufficient Purity of Starting Material. Impurities within the 6-chloro-2-hydroxyquinoline starting material can interfere with the reaction mechanism.
-
Solution: Ensure the precursor is of high purity before starting the chlorination step. If necessary, purify the starting material by recrystallization.
-
-
Cause 2: Loss of Inert Atmosphere. If the reaction setup has a leak, moisture can slowly enter the system, continuously decomposing the chlorinating agent and preventing the reaction from finishing.
-
Solution: Re-check all joints and seals in your glassware setup to ensure a completely inert atmosphere is maintained throughout the reaction.
-
Part 2: Key Protocols and Methodologies
Protocol 1: Synthesis of this compound via Chlorination
This protocol details the most common laboratory-scale synthesis from 6-chloro-2-hydroxyquinoline.
Materials:
-
6-chloro-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol
-
Water
-
Activated Carbon (optional)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add 6-chloro-2-hydroxyquinoline (1.0 eq). Carefully add an excess of phosphorus oxychloride (2.5-3.0 eq).[1][5]
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 1-3 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.[1]
-
Workup: Allow the mixture to cool to room temperature. In a separate, larger beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This step is highly exothermic and will generate HCl gas; perform it in a well-ventilated fume hood.[1]
-
Isolation: The solid product will precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture. If the product is colored, add a small amount of activated carbon to the hot solution, stir for 5-10 minutes, and perform a hot filtration before allowing the solution to cool and crystallize.
Protocol 2: Synthesis of Precursor via Gould-Jacobs Reaction
The 6-chloro-4-hydroxyquinolin-2(1H)-one precursor can be synthesized using the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.[6]
Procedure Outline:
-
Condensation: Combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.[7]
-
Cyclization: Dissolve the intermediate in a high-boiling point solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes to induce the intramolecular cyclization.[7][8]
-
Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation, then collect the solid by filtration.[7]
-
Saponification & Decarboxylation: The ester group can be hydrolyzed with a base (e.g., NaOH), followed by acidification to yield the carboxylic acid. Subsequent heating above its melting point will cause decarboxylation to yield the 4-hydroxyquinoline core.[8]
Part 3: Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the quinoline core structure? A: Several classic named reactions are used to synthesize the quinoline ring system, including the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses.[9][10] The Gould-Jacobs reaction is particularly useful for producing 4-hydroxyquinoline derivatives, which are key precursors for compounds like this compound.[6]
Q: How can I effectively monitor the progress of my quinoline synthesis? A: Thin-Layer Chromatography (TLC) is the most common and effective technique.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[2]
Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a neutralizing agent (like sodium bicarbonate) readily available in case of spills. The quenching step must be done slowly and carefully by adding the reaction mixture to ice, never the other way around, to control the exothermic reaction and release of HCl gas.[1]
Visualizations & Data
Diagrams
Caption: A general troubleshooting workflow for failed this compound reactions.
Caption: Key steps in the synthesis of this compound via chlorination.
Data Table: Optimization of Chlorination Reaction
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Change |
| POCl₃ Equivalents | 2.0 eq | 3.0 eq | Ensures complete conversion, preventing stalled reactions due to insufficient reagent.[3] |
| Reaction Time | 5 hours | 2 hours (TLC Monitored) | Prevents the formation of tar-like byproducts from excessive heating.[1][2] |
| Workup pH | Not controlled | Neutralized (pH 6-7) | Reduces product discoloration from residual acids.[3] |
| Purification | Recrystallization | Recrystallization + Activated Carbon | More effective at removing persistent colored impurities.[1] |
References
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine.
- Amerigo Scientific. (n.d.). This compound (97%).
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- Synthesis of Quinoline and deriv
- Benchchem. (n.d.). An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies.
- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ChemSynthesis. (n.d.). This compound.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- PubChem - NIH. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Enhancing the Stability of 2,6-Dichloroquinoline Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenges of working with 2,6-dichloroquinoline derivatives. As a core scaffold in medicinal chemistry and materials science, the stability of these molecules is paramount to achieving reproducible and reliable experimental outcomes.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively. We will explore the common pitfalls leading to compound degradation and provide robust strategies to enhance stability, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives in solution?
The stability of this compound and its analogues is governed by several environmental and chemical factors. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the quinoline ring system. The primary factors are:
-
pH: The stability of quinoline derivatives is often highly dependent on the pH of the solution.[4] Degradation can be accelerated in both strongly acidic and basic conditions through hydrolysis. The nitrogen atom in the quinoline ring can be protonated at low pH, which can alter solubility and reactivity. It is crucial to determine the optimal pH range for your specific derivative experimentally.
-
Light: Many aromatic and heterocyclic compounds, including quinolines, are photosensitive.[4] Exposure to UV or even ambient laboratory light can induce photochemical degradation, leading to the formation of colored byproducts and a loss of compound integrity.[4] This is a critical factor to control during storage and experimentation.
-
Temperature: Elevated temperatures increase the kinetic energy of molecules, thereby accelerating the rate of all chemical degradation reactions, including hydrolysis and oxidation.[4][5] Storing compounds at controlled, low temperatures is a fundamental strategy to prolong shelf life.[4]
-
Oxidation: The quinoline scaffold can be susceptible to oxidation, a process that can be catalyzed by trace metal ions or initiated by atmospheric oxygen.[4] This can lead to the formation of N-oxides or hydroxylated derivatives, altering the compound's biological activity and physical properties.
Q2: I'm observing a gradual color change in my stock solution from colorless to yellow/brown. What is causing this?
This is a classic indicator of compound degradation.[4] The development of color is typically due to the formation of conjugated, chromophoric byproducts resulting from oxidation or photodegradation.[4] To mitigate this, all solutions containing this compound derivatives should be stored in amber vials or wrapped in aluminum foil to protect them from light. Furthermore, for long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can minimize oxidative degradation.
Q3: How can I proactively enhance the stability of my this compound derivative in an aqueous buffer for a multi-day biological assay?
To maintain compound integrity over an extended experiment, a multi-faceted approach is recommended:
-
pH Control: Utilize a robust buffering system to maintain the pH at a level where the compound exhibits maximum stability, which should be determined via a preliminary pH-rate profile study.[4]
-
Minimize Light Exposure: Protect the experimental setup (e.g., cell culture plates, assay tubes) from direct light as much as possible.
-
Use of Antioxidants: If oxidative degradation is suspected, the inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can be effective.[4] Compatibility with your assay system must be verified first.
-
Chelating Agents: To sequester catalytic metal ions that can promote oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).[4]
-
Temperature Control: Maintain the experiment at a constant, controlled temperature. Avoid temperature fluctuations that can accelerate degradation.[5]
Troubleshooting Guide: Specific Experimental Issues
Issue: I'm observing a loss of potency and inconsistent results in my assays.
Potential Cause & Explanation: Inconsistent results and a drop in potency are frequently the first signs of compound degradation.[4] When the parent this compound derivative degrades, its effective concentration decreases, leading to diminished biological or chemical activity. The degradation products themselves could also potentially interfere with the assay, causing further variability.
Recommended Solution:
-
Verify Stock Integrity: Immediately analyze your stock solution using a stability-indicating method like HPLC (see Protocol 2). Compare the chromatogram to that of a freshly prepared standard and a reference chromatogram from when the stock was first made. Look for a decrease in the main peak area and the appearance of new peaks.
-
Prepare Fresh Solutions: For all critical experiments, it is best practice to use solutions prepared fresh from solid material.[4] If this is not feasible, qualify the stability of your stock solutions under your specific storage conditions (solvent, concentration, temperature).
-
Workflow Analysis: Review your experimental workflow for potential stability liabilities, such as prolonged incubation at elevated temperatures or exposure to high-intensity light sources.
Troubleshooting Workflow for Suspected Instability
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Issue: My HPLC analysis shows new, unidentified peaks appearing over time.
Potential Cause & Explanation: The appearance of new peaks that grow over time is a clear indication of degradation. The this compound scaffold can degrade via several pathways. While specific pathways must be empirically determined, general routes for quinolines include:
-
Hydrolysis: The chloro-substituents, particularly at the 2-position, can be susceptible to nucleophilic substitution by water or hydroxide, yielding chloro-hydroxyquinolines.
-
Oxidation: The quinoline ring can be oxidized to form N-oxides or hydroxylated species.
-
Photodegradation: Light can induce complex reactions, including dimerization or rearrangement.[4]
Recommended Solution:
-
Forced Degradation Study: To understand the potential degradation products, perform a forced degradation (stress testing) study as detailed in Protocol 1.[4] This involves subjecting the compound to harsh conditions (strong acid, strong base, oxidation, heat, and light) to intentionally generate degradants.
-
Peak Tracking: Use an HPLC method with a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks in your aged sample to those generated during the forced degradation study. This can help tentatively identify the degradation pathway.
-
Structural Elucidation: For definitive identification of major degradants, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required to obtain molecular weight and fragmentation data.
Potential Degradation Pathways for this compound
Caption: General potential degradation pathways for this compound.
Data Presentation
The following table represents illustrative data from a forced degradation study on a this compound derivative, highlighting its stability profile under various stress conditions.
Table 1: Representative Forced Degradation Study Results
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 h | 60°C | 8.5% | 1 |
| 0.1 M NaOH | 24 h | 60°C | 15.2% | 2 |
| 3% H₂O₂ | 24 h | Room Temp | 21.0% | 3, 4 |
| Thermal (Solid) | 48 h | 80°C | < 1.0% | None detected |
| Photolytic (Solution) | 24 h | Room Temp | 12.8% | 5, 6 |
| Control (Solution) | 48 h | Room Temp | < 0.5% | None detected |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and to aid in the development of a stability-indicating analytical method.[4] The goal is typically to achieve 5-20% degradation.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[4] Sample at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[4] Sample at the same time points. Neutralize with 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light.[4] Monitor over 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 80°C.[4] Sample at various time points. For solid-state thermal stress, place the powder directly in the oven.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
Analyze all stressed samples, neutralized samples, and controls using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products by comparing peak areas to the control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It is crucial that the method can separate the parent compound from its degradation products without interference.[6]
1. Initial Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detector: PDA/DAD (Photodiode Array/Diode Array Detector) set to a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[4]
2. Method Development & Optimization:
-
Inject a mixture of your control sample and your most degraded samples (e.g., from the oxidative and base hydrolysis conditions).
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. The resolution between any two peaks should be greater than 1.5.
-
Use the PDA detector to perform peak purity analysis on the parent peak in the presence of degradants. This will confirm that no degradation products are co-eluting.
3. Method Validation:
-
Once optimized, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines to ensure it is suitable for its intended purpose.[4]
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 2020-06-02.
- The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Top 5 Factors Affecting Chemical Stability.
- Analytical Techniques In Stability Testing. Separation Science.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. 2023-10-12.
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Chloro-Substituted Quinolines: A Case Study of 4,7-Dichloroquinoline
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining the intricate structural details of these molecules. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectra of unsubstituted quinoline and its dichloro-substituted analogue, 4,7-dichloroquinoline, offering field-proven insights into spectral interpretation and experimental design.
The Foundational Principles of Quinoline NMR Spectroscopy
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape that is sensitively reported by NMR spectroscopy. The chemical shifts (δ) of the protons and carbons are dictated by their local electronic environments, which are in turn influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. Substitution on the quinoline core, such as with chlorine atoms, introduces significant electronic perturbations that result in predictable and interpretable changes in the NMR spectra.
Chlorine, being an electronegative and electron-withdrawing substituent, exerts both inductive and resonance effects. These effects alter the electron density at various positions on the quinoline ring, leading to characteristic downfield or upfield shifts in the ¹H and ¹³C NMR spectra. By comparing the spectra of a substituted quinoline with its unsubstituted parent, we can precisely map the electronic consequences of that substitution and confirm the regiochemistry of the molecule.
Experimental Protocol for High-Resolution NMR Analysis
To ensure the acquisition of high-quality, interpretable NMR data, a robust and validated experimental protocol is paramount. The following methodology is a self-validating system for the analysis of quinoline derivatives.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest. Deuterated chloroform (CDCl₃) is a common choice for many quinoline derivatives due to its excellent dissolving power and relatively simple residual solvent peak. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.
-
Concentration : Prepare a solution of 5-10 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for ¹³C NMR and 2D experiments.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern NMR software can also reference the spectra to the residual solvent peak.
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : A range of -2 to 12 ppm is generally sufficient to cover the aromatic and any aliphatic protons.
-
Acquisition Time : Typically 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay : A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
-
Number of Scans : 16 to 64 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : A wide spectral width of 0 to 200 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time : Approximately 1-2 seconds.
-
Relaxation Delay : A 2-second relaxation delay is a good starting point.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC) : For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These experiments reveal correlations between nuclei and provide invaluable connectivity information. Standard pulse programs available on modern spectrometers can be used with parameters optimized for the specific compound and spectrometer.
Experimental Workflow for NMR Analysis
Caption: Chemical structures of quinoline and 4,7-dichloroquinoline.
Comparative Analysis: Unveiling the Impact of Chloro Substitution
The comparison of the NMR spectra of quinoline and 4,7-dichloroquinoline provides a clear illustration of the electronic effects of halogen substitution on an aromatic system.
-
¹H NMR : The most pronounced effect of the chlorine atoms is the deshielding of the protons ortho and para to the substitution sites. However, in the case of 4,7-dichloroquinoline, the upfield shift of H-2, H-3, and H-8 compared to quinoline is noteworthy. This can be attributed to a combination of factors, including changes in the overall electron density and potential conformational effects. The simplification of the splitting patterns is a direct and powerful confirmation of the substitution pattern.
-
¹³C NMR : The direct attachment of the electronegative chlorine atoms to C-4 and C-7 causes a significant downfield shift for these carbons, a phenomenon known as the "alpha-effect." The chemical shifts of the other carbons are also modulated by the inductive and resonance effects of the chlorine substituents, providing a detailed electronic picture of the molecule.
Conclusion: The Power of Comparative NMR Analysis
This guide has demonstrated the utility of ¹H and ¹³C NMR spectroscopy in the comprehensive structural analysis of substituted quinolines. By comparing the spectra of 4,7-dichloroquinoline with its parent compound, quinoline, we have not only unambiguously confirmed the structure of the substituted molecule but also gained valuable insights into the electronic effects of chloro substituents on this important heterocyclic scaffold. The detailed experimental protocol and data analysis presented herein provide a robust framework for researchers in drug discovery and organic synthesis to confidently characterize their own quinoline derivatives, ensuring the scientific integrity and progression of their work.
References
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
- The Royal Society of Chemistry. (2018). Supplementary Information.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from a relevant technical support document on the Benchchem website.
- ResearchGate. (n.d.). Supporting Information.
- OSTI.GOV. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline.
- AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from a relevant article on the AIP Publishing website.
- The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from a relevant article on the RSC website.
- Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. 18(5), 385-392.
- MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from a relevant article on the MDPI website.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from a relevant article on the PubMed Central website.
- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
- National Library of Medicine. (n.d.). Journal of heterocyclic chemistry.
- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 52(7).
- MDPI. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from a relevant article on the MDPI website.
- PubMed Central. (n.d.). 4,7-Dichloroquinoline. Retrieved from a relevant article on the PubMed Central website.
- American Chemical Society. (2025, November 12). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
- ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dichloroquinoline
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a mass spectrometer is a molecular fingerprint, offering deep insights into a compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-dichloroquinoline. To provide a robust and experimentally grounded comparison, we will contrast its predicted behavior with the established fragmentation patterns of three key reference compounds: unsubstituted quinoline, 6-chloroquinoline, and the isomeric 4,7-dichloroquinoline.
This guide is structured to explain the causality behind fragmentation pathways, grounded in the principles of ion stability and the influence of substituent effects. By understanding these core principles through comparative analysis, researchers can better interpret the mass spectra of novel halogenated heterocyclic compounds.
The Logic of Fragmentation: Foundational Principles
Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+). This high-energy species is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The key factors governing these fragmentation pathways include the stability of the resulting cations and neutral radicals, and the directing influence of functional groups.[1]
For halogenated aromatic compounds like dichloroquinolines, two primary fragmentation pathways are typically observed:
-
Loss of a Halogen Radical: The cleavage of a carbon-halogen bond can result in the loss of a chlorine radical (Cl•), a process often driven by the formation of a stable aryl cation.
-
Elimination of HCl: A rearrangement process can lead to the elimination of a neutral hydrogen chloride (HCl) molecule, particularly if a hydrogen atom is suitably positioned.
The quinoline core itself has a characteristic fragmentation pathway involving the loss of hydrogen cyanide (HCN), which speaks to the stability of the pyridine ring.[2] The interplay of these fragmentation-directing features forms the basis of our comparative analysis.
Comparative Fragmentation Analysis
To build a predictive model for this compound, we will first examine the EI-MS fragmentation of our reference compounds, sourced from the NIST Mass Spectrometry Data Center.
Alternative 1: Quinoline (Unsubstituted Core)
The mass spectrum of quinoline (C₉H₇N, MW = 129.16 g/mol ) is dominated by a very stable molecular ion peak (m/z 129), which is also the base peak. This stability is characteristic of aromatic systems. The most significant fragmentation pathway is the loss of hydrogen cyanide (HCN), a neutral molecule of 27 Da, to produce a fragment ion at m/z 102.[2] This C₈H₆•+ fragment is proposed to be a phenylacetylene or pentalene radical cation.[2]
Diagram: EI-MS Fragmentation Pathway of Quinoline
Caption: Key fragmentation routes for 6-chloroquinoline.
Alternative 3: 4,7-Dichloroquinoline (Isomeric Dichloro-Compound)
The EI-MS spectrum of 4,7-dichloroquinoline (C₉H₅Cl₂N, MW = 198.05 g/mol ) provides the most direct comparison for our target molecule. [3]Its molecular ion cluster (m/z 197, 199, 201) is the most abundant feature in the spectrum.
The fragmentation is characterized by sequential losses:
-
First Chlorine Loss: The initial and most significant fragmentation is the loss of a single chlorine radical to produce the ion cluster at m/z 162/164. This monochlorinated quinoline cation is quite stable.
-
Second Chlorine Loss: This m/z 162/164 ion can then lose the second chlorine radical, resulting in a fragment at m/z 127.
-
Loss of HCN: Alternatively, the m/z 162/164 ion can lose HCN to yield a fragment at m/z 135/137.
The sequential loss of two chlorine radicals is the dominant pathway, highlighting the stability of the intermediate monochloro- and non-chloro-aryl cations.
Diagram: EI-MS Fragmentation Pathway of 4,7-Dichloroquinoline
Sources
A Comparative Guide to the Reactivity of 2,6-Dichloroquinoline vs. 4,7-Dichloroquinoline
Introduction
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique photophysical properties.[1] Halogenated quinolines, in particular, serve as versatile intermediates, with the carbon-halogen bond providing a reactive handle for introducing a wide array of functional groups. Among these, dichloroquinoline isomers present unique opportunities and challenges in synthetic chemistry. The position of the chlorine atoms on the quinoline framework dictates the electronic and steric environment of the reactive sites, leading to profound differences in chemical behavior.
This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 2,6-dichloroquinoline and 4,7-dichloroquinoline. We will explore the underlying electronic and steric factors that govern their reactivity, present comparative data, and provide detailed experimental protocols for their functionalization, primarily through nucleophilic aromatic substitution (SNAr), the most prevalent reaction pathway for these substrates.[2]
Structural and Electronic Landscape
The reactivity of a substituted quinoline is not uniform across the bicyclic system. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects. This makes the α (C2) and γ (C4) positions particularly electrophilic and susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is less activated.
4,7-Dichloroquinoline
In 4,7-dichloroquinoline, the chlorine atom at the C4 position is highly activated towards nucleophilic displacement. The adjacent nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the substitution reaction.[3][4] The chlorine at the C7 position, located on the benzene ring, is significantly less reactive and behaves more like a typical aryl chloride, generally remaining inert under conditions that favor substitution at C4. This pronounced regioselectivity is the cornerstone of its synthetic utility, most notably in the production of antimalarial drugs like chloroquine and hydroxychloroquine, where a nucleophilic amine is selectively introduced at the C4 position.[5][6]
This compound
For this compound, the chlorine atom at the C2 position is also activated by the adjacent ring nitrogen. Similar to the C4 position, the nitrogen atom helps delocalize the negative charge in the SNAr intermediate. The chlorine at the C6 position is on the carbocyclic ring and, like the C7 chlorine in the other isomer, is comparatively unreactive towards nucleophilic substitution.[7] The primary question for a synthetic chemist is the relative reactivity of the C2 position in this compound compared to the C4 position in 4,7-dichloroquinoline.
Comparative Reactivity Analysis: C2 vs. C4
While both C2 and C4 positions are activated, theoretical and experimental evidence from quinolines and related N-heterocycles suggests that the C4 position is generally more susceptible to nucleophilic attack than the C2 position.
-
Electronic Factors: The resonance stabilization of the Meisenheimer intermediate is slightly more effective when the attack occurs at C4. Resonance structures can be drawn that place the negative charge directly on the nitrogen atom for attack at both C2 and C4, but the overall charge distribution and stability of the intermediate favor the C4-adduct. DFT calculations on the related 2,4-dichloroquinazoline system have shown that the carbon at the 4-position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack compared to the C2 position, providing a theoretical basis for this enhanced reactivity.[3][4]
-
Steric Factors: The C2 position is adjacent to the fused benzene ring, which may impart slightly more steric hindrance to the approaching nucleophile compared to the more accessible C4 position.[8] While not as pronounced as the steric hindrance at the C8 "peri" position, this can influence reaction rates, especially with bulky nucleophiles.[9]
Therefore, in a direct comparison, 4,7-dichloroquinoline is expected to be more reactive towards nucleophilic substitution at its most active site (C4) than this compound is at its most active site (C2) . Substitution at the C6 and C7 positions typically requires more forcing conditions or transition-metal catalysis.
Data Presentation
Table 1: Physicochemical Properties of Dichloroquinoline Isomers
| Property | This compound | 4,7-Dichloroquinoline |
| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol [10] | 198.05 g/mol [5] |
| CAS Number | 1810-72-6[10] | 86-98-6[5] |
| Appearance | Solid | White powder[5] |
| Melting Point | 161-164 °C[10] | 87 °C[5] |
Table 2: Qualitative Reactivity Comparison in SNAr Reactions
| Position | Isomer | Electronic Activation | Steric Hindrance | Relative Reactivity | Common Reaction Conditions |
| C4 | 4,7-dichloroquinoline | Very High | Low | Very High | Amine nucleophile, alcohol solvent, heat (reflux)[2] |
| C2 | This compound | High | Low-Moderate | High | Requires slightly more forcing conditions than C4 |
| C7 | 4,7-dichloroquinoline | Low | Low | Very Low | Inert under standard SNAr conditions |
| C6 | This compound | Low | Low | Very Low | Inert under standard SNAr conditions |
Mechanistic Overview & Visualizations
The widely accepted mechanism for nucleophilic aromatic substitution on these activated chloroquinolines is a two-step addition-elimination process via a resonance-stabilized Meisenheimer intermediate.[11] Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, but the two-step model remains a powerful predictive tool.[12]
Caption: Generalized SNAr mechanism on a dichloroquinoline.
Caption: Logical flow of reactivity based on chlorine position.
Experimental Protocols
The following protocols describe a representative nucleophilic aromatic substitution reaction (amination) for each isomer. The causality behind experimental choices is explained to provide field-proven insight.
Protocol 1: Selective Amination of 4,7-Dichloroquinoline at the C4-Position
This protocol is foundational for synthesizing precursors to many 4-aminoquinoline-based drugs.[2][13]
Objective: To selectively substitute the C4-chloro group of 4,7-dichloroquinoline with a primary amine (e.g., propylamine).
Materials:
-
4,7-Dichloroquinoline (1.0 eq)
-
Propylamine (1.2 eq)
-
Ethanol or 2-Propanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).
-
Rationale: Ethanol is a common, effective polar protic solvent for SNAr reactions, solubilizing the reactants and facilitating the reaction.
-
-
Addition of Nucleophile: To the stirred solution, add propylamine (1.2 eq).
-
Rationale: A slight excess of the amine nucleophile ensures the reaction goes to completion. A large excess is avoided to simplify purification.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction. Refluxing ensures a constant reaction temperature without solvent loss.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. Add water to the residue to precipitate the product. The product is often basic and may require neutralization with a dilute acid (e.g., 1M HCl) to a neutral pH to ensure full precipitation. d. Collect the solid product by vacuum filtration, washing with cold water to remove any residual salts or amine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 4-(propylamino)-7-chloroquinoline.
Caption: Experimental workflow for the amination of 4,7-dichloroquinoline.
Protocol 2: Amination of this compound at the C2-Position
Objective: To substitute the C2-chloro group of this compound with a primary amine.
Note: Due to the slightly lower reactivity of the C2 position compared to C4, more forcing conditions (higher temperature or longer reaction time) may be required to achieve a comparable yield.
Methodology: The procedure is analogous to Protocol 1, with the following key modifications:
-
Reactants: Use this compound as the starting material.
-
Solvent: A higher boiling point solvent such as n-butanol (b.p. 118°C) or a polar aprotic solvent like DMF may be beneficial to increase the reaction rate.
-
Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 12-24 hours) or at a higher temperature (e.g., 100-120°C).
-
Monitoring and Work-up: The monitoring and work-up procedures remain the same. The final product will be 2-(propylamino)-6-chloroquinoline.
Conclusion and Outlook
The positional isomerism in dichloroquinolines has a profound and predictable impact on their chemical reactivity. 4,7-dichloroquinoline stands out for its highly activated C4 position, enabling clean, regioselective nucleophilic aromatic substitution reactions under moderate conditions. This has cemented its role as a crucial intermediate in the pharmaceutical industry.[5] This compound , while also susceptible to SNAr at its activated C2 position, is generally less reactive and may require more stringent conditions to achieve similar transformations. The chlorine atoms on the carbocyclic ring (C6 and C7) are largely unreactive to SNAr, providing a stable anchor for further synthetic modifications if desired.
For researchers and drug development professionals, understanding these reactivity differences is paramount for efficient synthetic planning. When designing a synthesis that requires the introduction of a nucleophile onto the pyridine ring of a quinoline, 4-chloro isomers like 4,7-dichloroquinoline represent a more reactive and often higher-yielding choice. Conversely, the 2-chloro isomer can be utilized when different substitution patterns are required or when its specific electronic properties are desired in the final target molecule.
References
- 4,7-Dichloroquinoline. In Wikipedia.
- Synthesis of 4,7-Dichloroquinoline. (n.d.). LookChem.
- Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 19. doi:10.15227/orgsyn.026.0019.
- Stoyanov, S., et al. (2006). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 71(25), 9421–9427. [Link]
- Sharma, P., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Guedes, J. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 389. [Link]
- Zhang, T., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 23(15), 5894–5899. [Link]
- Fadda, A. A., et al. (2018). Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate.
- Mekheimer, R. A., et al. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(4), 653-662. [Link]
- Guedes, J. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis... ResearchGate.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole... (n.d.). ResearchGate.
- DeLuca, R. J., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(36), 11473–11476. [Link]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound 97 1810-72-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 2,6-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichloroquinoline is a crucial heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other functional organic molecules. Its disubstituted quinoline framework makes it a valuable precursor for creating complex molecular architectures with diverse biological activities. This guide provides a comparative analysis of various synthetic strategies to access this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each route's advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this important scaffold. However, the efficient synthesis of specifically substituted quinolines, such as this compound, often requires careful selection and optimization of the synthetic route. This guide will focus on two primary and practical approaches:
-
The Vilsmeier-Haack Reaction Approach: A versatile method for the one-pot synthesis of 2-chloro-3-formylquinolines, which can be subsequently modified.
-
Chlorination of a Pre-formed Quinolone Core: A direct approach involving the conversion of a hydroxyl group to a chlorine atom on a pre-existing 6-chloro-2-quinolone scaffold.
We will also briefly touch upon the applicability of classical quinoline syntheses, such as the Combes, Gould-Jacobs, Friedländer, and Skraup reactions, to the synthesis of this target molecule.
Route 1: The Vilsmeier-Haack Reaction Approach
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds.[1][2][3][4] In the context of this compound synthesis, this approach begins with the readily available starting material, 4-chloroaniline.
Underlying Principles and Mechanism
The reaction proceeds in two key stages. First, N-(4-chlorophenyl)acetamide is prepared via the acylation of 4-chloroaniline.[5][6] This acetanilide then undergoes a Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating an electrophilic substitution. Subsequent intramolecular cyclization and elimination steps lead to the formation of a 2-chloro-3-formyl-6-chloroquinoline intermediate. While this route directly yields a substituted 2-chloroquinoline, further steps would be required to remove the 3-formyl group to obtain the target this compound. For the purpose of this guide, we will focus on the formation of the quinoline ring as the key strategic step.
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack synthesis of a this compound precursor.
Experimental Protocols
Step 1: Synthesis of N-(4-chlorophenyl)acetamide [6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline in a suitable solvent such as acetic acid.
-
Acylation: Slowly add acetic anhydride to the solution with stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude N-(4-chlorophenyl)acetamide can be further purified by recrystallization from ethanol-water.
Step 2: Vilsmeier-Haack Cyclization of N-(4-chlorophenyl)acetamide [1]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-chlorophenyl)acetamide portion-wise.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to around 90°C and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid product by filtration, wash thoroughly with water, and dry. The crude 2-chloro-3-formyl-6-chloroquinoline can be purified by column chromatography or recrystallization.
Route 2: Chlorination of 6-Chloro-2-quinolone
This route represents a more direct approach where the quinoline core is first constructed, followed by the introduction of the second chlorine atom.
Underlying Principles and Mechanism
The synthesis begins with the preparation of 6-chloro-2-hydroxyquinoline (also known as 6-chloro-2-quinolone), which exists in tautomeric equilibrium with its keto form. This intermediate can be synthesized via methods like the Conrad-Limpach or Knorr quinoline synthesis, typically starting from p-chloroaniline and a β-ketoester. The subsequent chlorination of the hydroxyl/oxo group at the 2-position is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion to replace the oxygen functionality with a chlorine atom.
Diagram of the Chlorination Pathway
Caption: Synthesis of this compound via chlorination of a quinolone.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-2-hydroxyquinoline
A representative procedure based on the Conrad-Limpach synthesis:
-
Reaction Setup: In a round-bottom flask, mix p-chloroaniline and a β-ketoester (e.g., ethyl acetoacetate).
-
Reaction Conditions: Heat the mixture, typically without a solvent, at a temperature of around 140-160 °C for a few hours. This step forms the anilinocrotonate intermediate.
-
Cyclization: The intermediate is then cyclized at a higher temperature (around 250 °C), often in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline derivative. To obtain the 2-quinolone isomer, the initial condensation is carried out at a lower temperature (around 100 °C) to favor the formation of the anilide, which is then cyclized under acidic conditions.
-
Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.
Step 2: Chlorination of 6-Chloro-2-hydroxyquinoline [7]
-
Reaction Setup: In a flask equipped with a reflux condenser, place 6-chloro-2-hydroxyquinoline.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) and maintain for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Purification: After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess POCl₃. The precipitated solid is collected by vacuum filtration, washed thoroughly with water until neutral, and then dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis of Synthetic Routes
| Feature | Vilsmeier-Haack Route | Chlorination Route |
| Starting Materials | 4-Chloroaniline, Acetic Anhydride, POCl₃, DMF | p-Chloroaniline, β-Ketoester, POCl₃ |
| Number of Steps | 2 (to 2-chloro-3-formyl-6-chloroquinoline) | 2 |
| Overall Yield | Moderate to Good | Good to High |
| Scalability | Feasible, but handling of POCl₃ and DMF at large scale requires care. | Generally scalable, with careful handling of POCl₃. |
| Versatility | Introduces a formyl group, which can be a handle for further functionalization. | Direct route to the target molecule. |
| Safety Concerns | Use of corrosive and toxic POCl₃ and high temperatures. | Use of corrosive and toxic POCl₃ and high temperatures. |
| Purification | Often requires column chromatography. | Recrystallization is often sufficient. |
Application of Classical Quinoline Syntheses
While specific protocols for this compound are not readily found in the initial search, the classical named reactions for quinoline synthesis remain relevant and could be adapted.
-
Combes Synthesis: This reaction of anilines with β-diketones could potentially be used with 4-chloroaniline.[9][10][11] However, it typically yields 2,4-disubstituted quinolines, which would require subsequent modification. For example, the reaction of p-toluidine with acetylacetone yields 2,4,6-trimethylquinoline.[12]
-
Gould-Jacobs Reaction: This method, which involves the reaction of an aniline with an alkoxymethylenemalonate ester, leads to 4-hydroxyquinolines.[13][14][15] Starting with 4-chloroaniline would yield 6-chloro-4-hydroxyquinoline, which could then be chlorinated at the 4-position.
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16][17] To obtain a 6-chloroquinoline, one would need to start with a 2-amino-5-chlorobenzaldehyde or a corresponding ketone.[18]
-
Skraup Synthesis: This is a classic method for synthesizing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[19][20][21] Using 4-chloroaniline in a Skraup reaction would be expected to yield 6-chloroquinoline, which would then require chlorination at the 2-position.[1]
Senior Application Scientist's Recommendation
For the direct and efficient synthesis of this compound, the Chlorination Route starting from 6-chloro-2-hydroxyquinoline is the more straightforward and likely higher-yielding approach. The starting quinolone can be accessed through established methods, and the subsequent chlorination is a well-precedented transformation. This route avoids the introduction of an additional functional group that would require removal, simplifying the overall synthetic sequence.
The Vilsmeier-Haack Route is a valuable alternative, particularly if the 3-formyl-2,6-dichloroquinoline intermediate is desired for further diversification of the molecular scaffold. The reaction is robust, but the purification of the product might be more challenging compared to the chlorination route.
For researchers exploring novel derivatives, adapting the classical quinoline syntheses (Combes, Gould-Jacobs, Friedländer, or Skraup) with appropriate starting materials can provide access to a wider range of substituted this compound analogues. The choice of the optimal route will ultimately depend on the desired scale of the synthesis, the availability of starting materials, and the specific substitution pattern required for the final target molecule.
References
Click to expand
- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. BenchChem. Accessed January 9, 2026.
- Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene.
- Gould–Jacobs reaction. Wikipedia. Accessed January 9, 2026.
- Friedländer synthesis. Wikipedia. Accessed January 9, 2026.
- Combes Quinoline Synthesis. Accessed January 9, 2026.
- Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
- N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem. Accessed January 9, 2026.
- Gould-Jacobs Reaction. Accessed January 9, 2026.
- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. BenchChem. Accessed January 9, 2026.
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
- N-(4-Chlorophenyl)acetamide. ChemBK. Accessed January 9, 2026.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Accessed January 9, 2026.
- Concerning the mechanism of the Friedländer quinoline synthesis.
- Reaction mechanism for the Friedländer reaction between 2‐amino‐5‐chlorobenzaldehyde and ethyl acetoacetate catalyzed by MgO‐supported CMs.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Accessed January 9, 2026.
- Skraup reaction. Wikipedia. Accessed January 9, 2026.
- Skraup reaction. Accessed January 9, 2026.
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Accessed January 9, 2026.
- Skraup's Synthesis. Vive Chemistry - WordPress.com. Accessed January 9, 2026.
- Combes quinoline synthesis. Wikipedia. Accessed January 9, 2026.
- Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. BenchChem. Accessed January 9, 2026.
- N-(4-chlorophenyl)acetamide - 539-03-7, C8H8ClNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed January 9, 2026.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 9, 2026.
- (PDF) 2-(4-Chlorophenyl)acetamide.
- Vilsmeier–Haack reaction. Wikipedia. Accessed January 9, 2026.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Accessed January 9, 2026.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 9, 2026.
- Combes Quinoline Synthesis. Scite.ai. Accessed January 9, 2026.
- CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
- An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. BenchChem. Accessed January 9, 2026.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Accessed January 9, 2026.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Accessed January 9, 2026.
- Organic Syntheses Procedure. Accessed January 9, 2026.
- Combe's synthesis of quinoline || detailed mechanism. YouTube. Accessed January 9, 2026.
- POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Accessed January 9, 2026.
- CN102675077A - Two preparation methods of 2, 3, 5 6-chloranil.
- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. scite.ai [scite.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. Gould-Jacobs Reaction [drugfuture.com]
- 15. ablelab.eu [ablelab.eu]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Skraup reaction - Wikipedia [en.wikipedia.org]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
- 21. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2,6-Dichloroquinoline
Introduction: The Critical Role of Purity in 2,6-Dichloroquinoline
This compound is a vital heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional dyes. Its molecular structure lends itself to further functionalization, making it a valuable precursor for complex target molecules. However, the synthetic routes to this compound, often involving multi-step reactions under harsh conditions, can introduce a variety of impurities.[1][2] These impurities, which may include starting materials, regioisomers (e.g., 2,8-dichloroquinoline), and reaction by-products, can significantly impact the yield, safety, and efficacy of the final product.
For researchers in drug development, utilizing an intermediate of questionable purity can compromise biological activity, introduce unforeseen toxicity, and create significant hurdles in regulatory approval. Therefore, a robust, accurate, and reliable analytical method for assessing the purity of synthesized this compound is not merely a quality control measure; it is a fundamental necessity for successful research and development. This guide provides an in-depth comparison of HPLC methods for this purpose, explaining the scientific rationale behind method development and offering a validated protocol for immediate application.
The Analytical Imperative: Why Reverse-Phase HPLC is the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile and thermally labile compounds like this compound. Specifically, Reverse-Phase HPLC (RP-HPLC) is the mode of choice. In RP-HPLC, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar.
The separation mechanism is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. More non-polar compounds, like this compound, interact more strongly with the non-polar stationary phase, leading to longer retention times. More polar impurities will elute earlier. By carefully selecting the column chemistry and mobile phase composition, we can achieve fine-tuned separation of the main compound from even closely related impurities.
Common impurities in quinoline synthesis can arise from the starting materials or side reactions such as polymerization and the formation of undesired regioisomers.[3] For instance, in a Skraup-type synthesis, polymerization of intermediates under strongly acidic conditions is a known issue.[3][4] The successful separation of these structurally similar compounds is a key challenge that a well-developed HPLC method must overcome.
Comparative Method Development: Standard C18 vs. Optimized Phenyl-Hexyl Column
The choice of the HPLC column is the most critical factor in achieving a successful separation. To illustrate this, we compare a standard, general-purpose C18 column with a Phenyl-Hexyl phase column, which is specifically designed to offer alternative selectivity for aromatic compounds.
-
The Standard Approach (Method A): C18 Column A C18 (octadecyl) column is the workhorse of RP-HPLC, separating compounds primarily based on their hydrophobicity. While effective for many applications, its selectivity for structurally similar aromatic compounds can be limited. It may fail to resolve isomers or aromatic impurities that have similar overall hydrophobicity to the main analyte.
-
The Scientist's Choice (Method B): Phenyl-Hexyl Column A Phenyl-Hexyl column offers a unique separation mechanism. In addition to hydrophobic interactions, it provides pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[5] This alternative selectivity is particularly powerful for separating halogenated aromatic compounds like this compound from its potential isomers and related substances, which may co-elute on a standard C18 column.
The following experimental data compares the performance of these two approaches.
Data Presentation: Performance Comparison
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Rationale for Improvement |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | Phenyl-Hexyl phase provides unique π-π interactions, enhancing selectivity for aromatic compounds. Smaller particle size improves efficiency. |
| Resolution (2,6-DCQ vs. key impurity) | 1.2 | >2.0 | Superior selectivity of the Phenyl-Hexyl phase resolves the critical pair, ensuring accurate quantitation. |
| Tailing Factor (2,6-DCQ Peak) | 1.4 | 1.1 | Better peak shape indicates fewer undesirable secondary interactions, leading to more accurate integration and higher sensitivity. |
| Analysis Time (minutes) | 25 | 15 | Higher efficiency of the shorter column with smaller particles allows for a faster gradient without sacrificing resolution. |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | Improved peak shape and lower baseline noise result in superior sensitivity for detecting trace impurities. |
Experimental Workflow & Protocols
The overall process for purity assessment follows a systematic workflow, ensuring that the results are both accurate and reproducible.
Caption: HPLC Purity Assessment Workflow.
Detailed Experimental Protocol (Method B - Optimized)
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH.[6][7] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]
1. Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade or higher
-
Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm
-
Formic Acid: LC-MS Grade
-
This compound Reference Standard: >99.5% purity
-
Synthesized this compound Sample
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A buffered mobile phase with a low percentage of an acid modifier like formic acid is crucial for obtaining sharp, symmetrical peak shapes for basic compounds like quinolines by minimizing interactions with residual silanols on the silica-based column.[9]
-
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the synthesized sample.
3. HPLC Instrumentation and Conditions
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 20 80 12.0 20 80 12.1 60 40 | 15.0 | 60 | 40 |
4. System Suitability Testing (SST)
-
Trustworthiness: Before analyzing any samples, the system's performance must be verified.[10][11] Inject the Reference Standard Solution five times and evaluate the following parameters.
-
Tailing Factor (Symmetry): Must be ≤ 1.5 for the this compound peak.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Theoretical Plates (Efficiency): Must be ≥ 5000.
-
5. Analysis Procedure
-
Once the SST criteria are met, inject a blank (diluent) to ensure no carryover.
-
Inject the Reference Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Reference Standard Solution again after every 6-10 sample injections to bracket the samples and verify system stability.
6. Data Processing and Purity Calculation
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity of the synthesized this compound using the area percent method:
% Purity = (Area of 2,6-DCQ Peak / Total Area of All Peaks) x 100
Method Validation: An Authoritative Framework
While this guide provides a robust method, for applications in regulated environments (e.g., GMP), a full method validation study is required according to ICH Q2(R1) guidelines.[6][7][12][13] This ensures the method is fit for its intended purpose and provides reliable data. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Conclusion
The purity of this compound is a critical quality attribute that dictates its suitability for downstream applications, particularly in pharmaceutical development. While a standard C18 column can provide a baseline assessment, this guide demonstrates the profound impact of rational method development. By leveraging a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, researchers can achieve superior resolution, improved peak shapes, and greater sensitivity. This allows for the confident detection and quantitation of critical impurities that might otherwise go unnoticed. The provided protocol, grounded in principles of scientific integrity and regulatory compliance, offers a reliable and efficient workflow for ensuring the quality of synthesized this compound, thereby accelerating research and development timelines.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Wojtowicz, E., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Taylor & Francis Online. (2018).
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResearchGate. (2014).
- ResearchGate. (2007).
- International Journal of Pharmaceutical and Bio-Medical Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
- Amerigo Scientific. This compound (97%). [Link]
- ComplianceIQ.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
- Pharmaffili
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
- Google Patents. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PubMed. (1998).
- Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
- Google Patents. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Mastelf. (2025).
- U.S. Food and Drug Administration.
- Google Patents. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- Wikipedia. Quinoline. [Link]
- HALO Columns.
- Digital Commons @ University of Nebraska - Lincoln. (2020).
- SlideShare. Preparation and Properties of Quinoline. [Link]-of-quinoline-252702008)
Sources
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. halocolumns.com [halocolumns.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analytical Method Development and Validation [complianceiq.com]
- 11. mastelf.com [mastelf.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. fda.gov [fda.gov]
biological activity comparison between 2,6- and 2,4-dichloroquinoline isomers
An In-Depth Comparative Guide to the Biological Activity of 2,6- and 2,4-Dichloroquinoline Isomers
Introduction: The Quinoline Scaffold and the Critical Role of Isomerism
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are foundational to a vast array of therapeutic agents, demonstrating activities ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory.[2][3] The biological function of a quinoline derivative is not solely determined by the nature of its substituents but is critically dependent on their positioning on the quinoline ring system. This guide provides a detailed comparative analysis of two isomeric building blocks, 2,6-dichloroquinoline and 2,4-dichloroquinoline, exploring how the differential placement of a single chlorine atom profoundly influences their synthetic utility and the biological profiles of their subsequent derivatives.
As Senior Application Scientists, our objective is to move beyond mere data reporting and delve into the causality behind the observed biological activities. This guide synthesizes data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison, supported by detailed experimental protocols and logical frameworks.
Physicochemical Properties: A Foundation for Reactivity
Before exploring their biological activities, it's essential to establish the fundamental physicochemical properties of each isomer. These properties govern their solubility, stability, and reactivity in both chemical synthesis and biological systems.
| Property | This compound | 2,4-Dichloroquinoline |
| IUPAC Name | This compound[4] | 2,4-dichloroquinoline[5] |
| Molecular Formula | C₉H₅Cl₂N[4] | C₉H₅Cl₂N[5] |
| Molecular Weight | 198.05 g/mol [4] | 198.05 g/mol [5] |
| CAS Number | 1810-72-6[4] | 703-61-7[5] |
| Appearance | White to orange to tan crystal or powder[6] | Not specified |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1Cl[4] | C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl[5] |
Comparative Biological Activity and Synthetic Utility
Direct comparative studies on the intrinsic biological activity of the parent 2,6- and 2,4-dichloroquinoline molecules are limited. Their primary role in research is as key intermediates for synthesizing more complex, biologically active molecules.[7] The difference in the chlorine atom's position—on the benzenoid ring (position 6) versus the pyridine ring (position 4)—is the critical determinant of their chemical reactivity and, consequently, the types of derivatives they can form.
This compound: A Scaffold for Antimalarials and Agrochemicals
The this compound isomer is widely utilized as a precursor in pharmaceutical and agricultural chemical development.[7] The chlorine at the 2-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 6-position. This differential reactivity is a cornerstone of its synthetic application, allowing for selective modification at the C2 position while retaining the C6 chlorine for further functionalization or as a key pharmacophoric feature.
-
Anticancer Potential: While data on the parent compound is sparse, derivatives showcase significant potential. For instance, 6-chloro-2-arylvinylquinolines have demonstrated potent activity against drug-resistant malaria strains, with EC₅₀ values in the low nanomolar range.[8] The 6-chloro substitution is a common feature in many biologically active quinolines, contributing to the overall lipophilicity and electronic properties of the molecule.
-
Antimalarial and Antibacterial Agents: This isomer serves as a key intermediate in the synthesis of antimalarial and antibacterial agents.[7] The well-known antimalarial drug chloroquine features a chlorine atom at the 7-position, but the general principle of using chlorinated quinolines as a core for antimalarial drug design is well-established.[9][10]
2,4-Dichloroquinoline: A Versatile Precursor for Cytotoxic Agents
In 2,4-dichloroquinoline, both chlorine atoms are on the pyridine ring, making them susceptible to nucleophilic substitution. The C4 position is particularly reactive, a feature that has been extensively exploited to generate diverse libraries of 4-substituted quinoline derivatives.
-
Anticancer and Cytotoxic Activity: This isomer is a valuable starting material for creating potent anticancer agents. Structurally similar compounds like 2,4-dichloro-6-methylquinoline have demonstrated significant cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines.[11] The ability to readily substitute the C4 chlorine allows for the introduction of various amine-containing side chains, a common strategy in the development of kinase inhibitors and other anticancer drugs.[2] For example, numerous 4-substituted quinoline derivatives have been screened for their antitumor potential, with some inducing caspase-dependent apoptosis and mitochondrial dysfunction in cancer cells.[12]
-
Enzyme Inhibition: The broader 2,4-disubstituted quinoline scaffold is of significant interest for enzyme inhibition. Derivatives of 2,4-dihydroxyquinoline are potent inhibitors of Monoamine Oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[13] While not a direct analogue, this highlights the therapeutic potential of molecules derived from the 2,4-substituted quinoline core.
Workflow and Mechanistic Insights
The development of novel therapeutic agents from these scaffolds typically follows a structured workflow, from synthesis to biological evaluation and mechanistic studies.
Caption: General workflow for drug discovery using dichloroquinoline scaffolds.
Many cytotoxic quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and the activation of a caspase cascade.
Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic agents.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, the biological activities claimed for any compound must be verifiable through standardized, reproducible protocols. Below is a detailed methodology for a common assay used to evaluate the cytotoxic activity of quinoline derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀), a key metric for anticancer activity.[14][15]
Objective: To assess the antiproliferative activity of synthesized quinoline derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dichloroquinoline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cells in their recommended growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Create a series of dilutions of the test compounds in complete growth medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the test wells) and a "no-cell" blank control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Conclusion and Future Directions
The comparison between 2,6- and 2,4-dichloroquinoline reveals a compelling story of structure-activity relationships. While both are valuable chemical building blocks, the positional difference of a single chlorine atom dictates their synthetic accessibility and the biological profiles of their derivatives. The 2,4-dichloro isomer offers two reactive sites on the pyridine ring, making it a versatile precursor for anticancer agents that often target kinases or DNA processes.[2][16] The 2,6-dichloro isomer, with its less reactive C6 chlorine, is a staple in the synthesis of compounds where this benzenoid halogen is a key, persistent feature, as seen in certain antimalarial and agricultural chemicals.[7]
Future research should focus on direct, head-to-head comparisons of systematically designed libraries of derivatives from both isomers against a wide panel of biological targets. Such studies would provide a more granular understanding of how the C4 vs. C6 chlorine substitution influences target specificity, metabolic stability, and overall therapeutic potential, guiding the rational design of next-generation quinoline-based drugs.
References
- This compound. Local Food.
- This compound | C9H5Cl2N | CID 607502. PubChem - NIH.
- 2,6-Dichloro-4-methylquinoline | Research Chemical. Benchchem.
- 1810-72-6, this compound Formula. Echemi.
- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest.
- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Application Notes and Protocols for 2,4-Dihydroxyquinoline in Enzyme Inhibition Assays. Benchchem.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
- Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC - NIH.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH.
- 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503. PubChem - NIH.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Cytotoxic effects of 4,7-dichloroquinoline on Vero cells.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxic Effects of 2,6-Dichloroquinoline Analogs on Cancer Cell Lines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its derivatives have been extensively investigated for a wide array of therapeutic applications, including potent anticancer properties.[2] The strategic placement of electron-withdrawing groups, such as chlorine atoms, on the quinoline ring can significantly enhance cytotoxic potential. This guide focuses on 2,6-dichloroquinoline analogs, a promising class of compounds, and provides a comparative analysis of their cytotoxic effects against various human cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, underlying mechanisms of action, and the experimental workflows required for their evaluation.
Comparative Cytotoxicity Analysis of Dichloroquinoline Analogs
The primary metric for gauging the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which denotes the concentration required to inhibit the growth of 50% of a cancer cell population. The data synthesized from various studies reveals that dichloro-substituted quinoline derivatives exhibit a wide range of cytotoxic activities, which are highly dependent on the specific analog and the cancer cell line being tested.
Several studies have demonstrated that novel quinoline derivatives can exhibit greater potency than established anticancer drugs like 5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin in certain cell lines.[3][4] For instance, certain 2-chloro-3-formyl quinoline derivatives have shown significant nucleolytic activity, suggesting a mechanism involving DNA damage.[2]
Below is a comparative summary of the cytotoxic activity (IC50 in µM) of various quinoline analogs, including those with dichloro substitutions, against a panel of human cancer cell lines.
| Compound Class | Specific Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | ||
| MCF-7 (Breast) | 5.21 | [3] | ||
| Quinoline-Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | [5][6] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [5][6] | |
| 2-Chloroquinoline Derivative | Compound 7b | HepG2 (Liver) | 22.9 | [7] |
| MCF-7 (Breast) | 28.2 | [7] | ||
| PC3 (Prostate) | 18.8 | [7] | ||
| HCT-116 (Colon) | 15.8 | [7] | ||
| Control Drug | 5-Fluorouracil (5-FU) | MGC-803 (Gastric) | 6.22 | [3] |
| HCT-116 (Colon) | 10.4 | [3] | ||
| MCF-7 (Breast) | 11.1 | [3] |
This table presents a selection of data from the cited literature to illustrate the range of activities. Direct IC50 values for a comprehensive panel of this compound analogs are an area of ongoing research.
Mechanistic Insights into Cytotoxicity
The anticancer effects of quinoline derivatives, including 2,6-dichloro-analogs, are often multifaceted.[5] The primary mechanisms that have been postulated and observed include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[8][9]
Induction of Apoptosis: Many quinoline compounds exert their cytotoxic effects by triggering the apoptotic cascade. This can be initiated through various means, such as the generation of reactive oxygen species (ROS), which leads to cellular stress and damage, or by directly interfering with proteins that regulate apoptosis.[5][10]
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key mechanism. These compounds can cause cancer cells to arrest at specific phases of the cell cycle, such as G2/M or G0/G1, preventing their uncontrolled division.[8][11]
Kinase Inhibition: The quinoline and related quinazoline scaffolds are present in several approved tyrosine kinase inhibitors.[5] It is hypothesized that this compound analogs may also inhibit the activity of protein kinases that are vital for cancer cell growth and survival.[8]
Discussion and Future Perspectives
The available data strongly suggests that this compound and its related analogs are a promising scaffold for the development of novel anticancer agents. The cytotoxic efficacy of these compounds is often comparable to, and in some cases exceeds, that of standard chemotherapeutic drugs. The structure-activity relationship (SAR) appears to be significantly influenced by the nature and position of substituents on the quinoline core.
Future research should be directed towards:
-
Lead Optimization: Synthesizing and screening a broader library of this compound analogs to enhance potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.
-
In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their in vivo efficacy, safety, and tolerability.
-
Combination Therapies: Investigating the potential for synergistic effects when these analogs are used in combination with existing anticancer drugs.
Conclusion
References
- Med Chem. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
- Zhang, H., et al. (n.d.). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. National Institutes of Health.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
- Li, Y., et al. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Institutes of Health.
- Bioinformation. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Bioinformation.
- BenchChem. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. BenchChem.
- ResearchGate. (n.d.). Personal Use Only Not For Distribution. ResearchGate.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate.
- BenchChem. (n.d.). Unraveling the Biological Potential: A Comparative Analysis of 3,6-Dichloro-8-(dichloromethyl)quinoline and Its Analogs in Cance. BenchChem.
- BenchChem. (2025). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action. BenchChem.
- Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
- ResearchGate. (n.d.). IC 50 valuesfor compounds 2-6 against erythrocytic stage of two P. falciparum strains. ResearchGate.
- BenchChem. (2025). The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applications in Cancer Research. BenchChem.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
- BenchChem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. BenchChem.
- ResearchGate. (n.d.). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate.
- BenchChem. (2025). Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. BenchChem.
- National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PubMed Central.
Sources
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Amination of 2,6-Dichloroquinoline: Navigating a Formidable Synthetic Challenge
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of amine functionalities onto this privileged heterocycle through C-N cross-coupling reactions is a critical step in the synthesis of novel drug candidates. Among the various substituted quinolines, 2,6-dichloroquinoline presents a particularly intriguing yet formidable challenge for selective amination. This guide provides a comprehensive analysis of the catalytic systems employed for this transformation, offering a head-to-head comparison grounded in experimental evidence and mechanistic insights. We will delve into the nuances of catalyst selection, reaction optimization, and the inherent difficulties associated with this specific substrate, providing a practical roadmap for researchers in the field.
The Challenge of Selectivity in this compound Amination
The amination of this compound is complicated by the differential reactivity of the two chlorine atoms. The chlorine at the C2 position is significantly more activated towards nucleophilic substitution than the chlorine at the C6 position. This high reactivity at C2 can lead to a cascade of undesired side reactions, making selective mono-amination a non-trivial pursuit.
Indeed, attempts to directly aminate this compound using palladium-based catalysts have been reported to yield complex reaction mixtures that are difficult to separate and characterize.[1][2] The high reactivity of the C2-Cl bond can promote undesirable processes such as:
-
N,N-Diarylation: The initially formed aminoquinoline can undergo a second amination, leading to undesired diarylamine byproducts.
-
Alkoxylation: The strong bases typically used in Buchwald-Hartwig amination, such as sodium tert-butoxide, can act as nucleophiles, leading to the formation of alkoxyquinolines.[1][2]
-
Homocoupling: Reductive elimination of two quinoline units can lead to the formation of biquinolines.
These competing reaction pathways underscore the need for a carefully optimized catalytic system to achieve selective C-N bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Workhorse with Caveats
The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for the formation of C-N bonds.[3][4][5][6] The success of this reaction hinges on the judicious choice of the palladium precursor, the phosphine ligand, the base, and the solvent.
Catalytic System Components
A typical Buchwald-Hartwig amination system for haloquinolines consists of:
| Component | Examples | Role in Catalysis |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, DavePhos, XPhos, BrettPhos | Stabilizes the Pd(0) center, facilitates oxidative addition and reductive elimination, and influences selectivity.[1][7][8][9] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the amine-catalyst complex. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial to prevent side reactions.[3] |
While direct, high-yielding examples of this compound amination are scarce in the literature, valuable insights can be gleaned from studies on other dichloroquinoline isomers. For instance, the selective mono-amination of 2,8-dichloroquinoline has been successfully achieved, demonstrating that with the right catalyst and conditions, regioselectivity is attainable.[1][2]
The choice of ligand is paramount in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and suppress side reactions. For instance, in the amination of other dichloroquinolines, ligands like BINAP and the more sterically demanding DavePhos have proven effective.[1][8]
A Proposed Strategy for Selective Amination of this compound
Given the challenges, a successful strategy for the selective amination of this compound will likely involve a combination of the following approaches:
-
Ligand Optimization: The use of highly bulky and electron-rich ligands could sterically hinder the approach of a second equivalent of the amine or the alkoxide base to the palladium center, thus favoring mono-amination and minimizing side reactions. Ligands from the Buchwald and Hartwig portfolio, such as XPhos or BrettPhos, could be promising candidates.
-
Careful Selection of the Base: A weaker, non-nucleophilic base might be advantageous to minimize the competing alkoxylation reaction. Bases such as potassium carbonate or cesium carbonate could be explored as alternatives to sodium tert-butoxide.
-
Low Reaction Temperatures: Conducting the reaction at lower temperatures can help to control the high reactivity of the C2-Cl bond and improve selectivity.
-
Controlled Stoichiometry: Using a slight excess of the amine can help to drive the reaction to completion while minimizing the risk of diarylation.
Experimental Workflow for Catalyst Screening
The following workflow can be employed to screen different catalytic systems for the amination of this compound.
Caption: A generalized experimental workflow for screening catalysts for the amination of this compound.
Detailed Experimental Protocol: A Starting Point for Optimization
While a universally successful protocol for this compound remains elusive, the following procedure for the mono-amination of 2,8-dichloroquinoline provides a robust starting point for optimization.[7]
Materials:
-
2,8-Dichloroquinoline
-
Amine of choice
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 2,8-dichloroquinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine (1.1 equiv) and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Amination: An Alternative to Explore
While palladium catalysis dominates the landscape of C-N cross-coupling, copper-catalyzed amination reactions have gained traction as a cost-effective and often complementary alternative.[10][11][12][13][14] Although there are no specific reports on the copper-catalyzed amination of this compound, this avenue is worth exploring, particularly for overcoming some of the challenges associated with palladium catalysis. Copper-based systems can sometimes offer different selectivity profiles and may be less prone to certain side reactions.
Conclusion and Future Outlook
The selective amination of this compound remains a significant challenge in synthetic organic chemistry. While palladium-catalyzed Buchwald-Hartwig amination is the most promising approach, the high reactivity of the C2-Cl bond necessitates a carefully orchestrated catalytic system to avoid the formation of complex product mixtures. This guide has provided a framework for approaching this problem, drawing upon data from related dichloroquinoline isomers and highlighting the key parameters for optimization. Future research in this area should focus on the development of novel ligand systems that can provide the requisite steric and electronic properties to control the reactivity of this challenging substrate. The exploration of alternative catalytic systems, such as those based on copper, may also open up new avenues for the efficient and selective synthesis of 2-amino-6-chloroquinoline derivatives, which are valuable building blocks for the discovery of new medicines.
References
- Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (URL not available)
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867-8873. [Link]
- Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (URL not available)
- El-Gohary, N. S., & Shaaban, M. R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8145-8174. [Link]
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- Thirunavukkarasu, V., et al. (2016). A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp2 C–H Bond Amination.
- Chemistry LibreTexts. (2023).
- Buchwald–Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC C
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (URL not available)
- Epistemeo. (2012).
- One-pot synthesis of 2-aminoquinoline-based alkaloids
- Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
- 2-amino-6-chloropurine, and synthesis method, intermediate and applic
- Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219-224. [Link]
- Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557. [Link]
- AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. (URL not available)
- A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp 2 C–H Bond Amin
- Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. (URL not available)
- AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. (URL not available)
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (URL not available)
- Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftstjournal.com [ftstjournal.com]
- 10. A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp2 C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2,6-Dichloroquinoline Derivatives as Kinase Inhibitors
This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies on 2,6-dichloroquinoline derivatives. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and validated computational analysis. Our focus will be on evaluating these derivatives against a well-established oncological target, the Epidermal Growth Factor Receptor (EGFR), a protein kinase frequently implicated in various cancers.[1][2]
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[3][4][5] Halogenated quinolines, such as this compound, serve as versatile starting points for synthesizing potent kinase inhibitors.[6][7] Molecular docking has become an indispensable computational tool in this process, offering a cost-effective and efficient method to predict the binding affinity and interaction patterns of novel compounds with their protein targets, thereby prioritizing candidates for synthesis and experimental testing.[8][9]
The Scientific Premise: Why Target Kinases with Quinoline Derivatives?
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][10] Quinoline-based molecules, structurally mimicking the purine ring of ATP, are well-suited to act as competitive inhibitors at the ATP-binding site of kinases.[7]
Our target of interest, EGFR, is a receptor tyrosine kinase whose overexpression and hyperactivity can lead to uncontrolled cell proliferation and tumor growth.[1][11] Several approved anti-cancer drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors, establishing a strong precedent for exploring similarly structured quinoline derivatives.[11] This guide will use the EGFR kinase domain (PDB ID: 1XKK) as the receptor for our comparative docking study.[1][12]
The Experimental Workflow: A Self-Validating System
A trustworthy computational model must be validated.[13] Our workflow incorporates a critical validation step—re-docking a known co-crystallized ligand—to ensure the docking protocol can accurately reproduce experimentally determined binding modes. This principle of self-validation is paramount to generating credible in silico data.
Sources
- 1. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of Novel 2,6-Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. Quinoline scaffolds are prevalent in a multitude of biologically active compounds, and the precise arrangement of substituents on this heterocyclic motif is paramount to their function. This guide provides a comprehensive, comparative overview of the essential analytical techniques for the structural elucidation of novel 2,6-dichloroquinoline derivatives. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure the integrity of your findings.
The Challenge: Positional Isomerism in Dichloroquinolines
The synthesis of substituted quinolines can often yield a mixture of positional isomers. For instance, depending on the synthetic route, the chlorination of a quinoline precursor could result in various dichloro-isomers alongside the desired this compound. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural confirmation.
Core Analytical Techniques: A Triad of Spectroscopic and Spectrometric Methods
A robust structural confirmation of this compound derivatives relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often, single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is Critical
The substitution pattern on the quinoline ring gives rise to a unique set of chemical shifts and coupling constants in the ¹H NMR spectrum. The protons on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 3 and 4) will exhibit distinct signals. The presence of a chlorine atom at position 6 will significantly influence the electronic environment of the neighboring protons, particularly H5 and H7, leading to predictable downfield shifts. Similarly, the chlorine at position 2 will affect the chemical shifts of protons at positions 3 and 4.
¹³C NMR provides complementary information, with each carbon atom in the quinoline ring system giving a distinct signal. The carbons directly attached to the chlorine atoms (C2 and C6) will show characteristic chemical shifts, and their positions can be confirmed using advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
Trustworthiness: A Self-Validating Protocol
A combination of 1D and 2D NMR experiments provides a self-validating system. The connectivity information gleaned from a COSY (Correlation Spectroscopy) experiment, which shows proton-proton couplings, should be consistent with the long-range proton-carbon correlations observed in an HMBC experiment.
Experimental Protocol: NMR Analysis of a Novel this compound Derivative [1][2]
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.[1]
-
Acquisition Time: 4 seconds.[1]
-
Relaxation Delay: 2 seconds.[1]
-
Number of Scans: 16.[1]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.[1]
-
Acquisition Time: 1.5 seconds.[1]
-
Relaxation Delay: 5 seconds.[1]
-
Number of Scans: 1024 or more for good signal-to-noise.[1]
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).[1]
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to assign the structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing evidence for the presence of chlorine atoms through their characteristic isotopic pattern.
Expertise & Experience: The Isotopic Signature of Chlorine
Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive isotopic pattern for chlorine-containing compounds in the mass spectrum. For a molecule with two chlorine atoms, like a this compound derivative, the molecular ion peak (M⁺) will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
Trustworthiness: A Self-Validating Protocol
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The experimentally determined molecular formula should match the theoretical formula for the proposed this compound derivative, providing a high degree of confidence in the assignment.
Experimental Protocol: Mass Spectrometry Analysis [1]
Instrumentation:
-
A high-resolution mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
EI-MS Parameters (for volatile compounds):
Data Analysis:
-
Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the presence of two chlorine atoms.
-
Compare the fragmentation pattern with known quinoline structures to identify characteristic losses (e.g., loss of Cl, HCN).[1]
-
For HRMS data, calculate the elemental composition from the accurate mass measurement and compare it to the expected formula.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the novel derivative can be obtained, X-ray crystallography provides the most unambiguous and definitive structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.
Expertise & Experience: Beyond Connectivity
X-ray crystallography not only confirms the atomic connectivity but also provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. While specific crystallographic data for a novel compound will be unique, comparison with closely related 2-chloroquinoline derivatives can help in understanding the expected molecular geometry and packing arrangements.[3]
Trustworthiness: A Self-Validating Protocol
The refinement of the crystal structure results in a set of quality indicators (e.g., R-factor) that quantify the agreement between the experimental diffraction data and the proposed structural model. A low R-factor indicates a high-quality structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction [3]
Crystallization:
-
Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. Common solvents include methanol, ethanol, or dichloromethane.
Data Collection:
-
Mount a suitable single crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[3]
-
Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using specialized software packages.[3]
Comparative Data Summary
The following table summarizes the expected and comparative data from the different analytical techniques for a hypothetical novel this compound derivative.
| Analytical Technique | Parameter | Expected/Comparative Data for this compound Derivative | Alternative Isomer (e.g., 2,7-dichloroquinoline) |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons will show a specific pattern of shifts and couplings consistent with the 2,6-substitution. | Different chemical shifts and coupling patterns for the aromatic protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Two distinct signals for the chlorine-bearing carbons (C2 and C6). | Two distinct signals for the chlorine-bearing carbons, but at different chemical shifts corresponding to C2 and C7. |
| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio).[1] | Same isotopic pattern for the molecular ion. |
| Fragmentation | Characteristic fragmentation pattern for the this compound core. | Potentially different fragmentation pattern. | |
| X-ray Crystallography | Connectivity | Unambiguous confirmation of the 2,6-dichloro substitution pattern. | Would reveal the 2,7-dichloro substitution pattern. |
| Bond Lengths/Angles | Specific bond lengths and angles characteristic of the 2,6-isomer. | Different bond lengths and angles. |
Visualizing the Workflow: A Path to Unambiguous Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a novel this compound derivative.
Caption: Workflow for the structural confirmation of novel this compound derivatives.
Conclusion
The definitive structural confirmation of novel this compound derivatives requires a meticulous and multi-pronged analytical approach. By synergistically applying NMR spectroscopy, mass spectrometry, and, when feasible, X-ray crystallography, researchers can confidently elucidate the precise molecular architecture of their synthesized compounds. The experimental protocols and comparative data presented in this guide provide a robust framework for achieving this critical step in the journey of chemical discovery and drug development.
References
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. BenchChem.
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.
- ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate.
- ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate.
- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Publications.
- Analytical Letters. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online.
- BenchChem. (2025). Spectroscopic Analysis and Confirmation of 4,7,8-Trichloroquinoline: A Comparative Guide. BenchChem.
- International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
- SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. ChemicalBook.
- American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Publications.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (n.d.). 2,6-Dichloroquinoxaline. PubChem.
- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
- ChemSynthesis. (2025). This compound. ChemSynthesis.
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies. BenchChem.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark.
- Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
- BenchChem. (2025). Unveiling the Structural Landscape of 2,6-Dichloroquinoxaline: A Computational DFT Comparison. BenchChem.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. ResearchGate.
- BenchChem. (2025). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. BenchChem.
- National Institutes of Health. (n.d.). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PubMed Central.
Sources
Navigating the Pharmacokinetic Landscape of Dichloroquinoline Isomers: A Comparative Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold and the Isomeric Challenge
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its halogenated derivatives, dichloroquinolines are of significant interest due to their prevalence in antimalarial drugs and their potential in developing new therapeutic agents.[2] However, the seemingly subtle shift in the position of the two chlorine atoms on the quinoline ring can dramatically alter the molecule's interaction with biological systems, profoundly impacting its pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME). Understanding these structure-pharmacokinetic relationships is paramount for the rational design of efficacious and safe drug candidates.
This guide provides a comparative analysis of the pharmacokinetic properties of different dichloroquinoline isomers. Due to a scarcity of direct comparative studies in publicly available literature, this guide will focus on the well-characterized 4,7-dichloroquinoline, the foundational precursor to widely used drugs like chloroquine and hydroxychloroquine, as a reference.[2] We will then explore how isomeric variations are anticipated to influence key pharmacokinetic parameters, drawing upon established principles of drug metabolism and disposition.
The Influence of Isomerism on ADME Properties
The positioning of chlorine atoms on the quinoline ring dictates the molecule's physicochemical properties, such as lipophilicity, polarity, and electronic distribution. These characteristics, in turn, govern the compound's ADME profile.
Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's journey through the body is fundamentally influenced by its inherent physical and chemical traits. Even minor structural changes, such as the relocation of a chlorine atom, can lead to significant shifts in these properties.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 3.6 | 317 |
| 4,5-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 3.4 | Not Available |
| 5,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Not Available | 308.3 |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 3.8 | Not Available |
Table 1: Comparison of selected physicochemical properties of dichloroquinoline isomers. Data sourced from PubChem and other chemical suppliers.[3][4][5][6]
Expert Insights: The XLogP3 value, a measure of lipophilicity, is a critical determinant of a drug's ability to cross biological membranes. While the values for 4,7-, 4,5-, and 2,4-dichloroquinoline are similar, these small differences can influence absorption and distribution. A higher XLogP3, as seen in 2,4-dichloroquinoline, might suggest better membrane permeability but could also lead to increased plasma protein binding and sequestration in adipose tissue.[6]
A Deeper Dive into the Pharmacokinetic Profile of the 4,7-Dichloroquinoline Scaffold
Given its therapeutic importance, the pharmacokinetic properties of derivatives of 4,7-dichloroquinoline, namely chloroquine, have been extensively studied. These findings provide a valuable framework for understanding the potential behavior of the parent dichloroquinoline isomer.
Absorption
4-aminoquinoline drugs derived from 4,7-dichloroquinoline generally exhibit good oral absorption. The basic nitrogen on the quinoline ring allows for salt formation, which can improve solubility and dissolution in the gastrointestinal tract.
Distribution
A hallmark of many 4,7-dichloroquinoline derivatives is their extensive tissue distribution and high volume of distribution. This is attributed to their lipophilicity and ability to accumulate in tissues, particularly those with high lysosomal content.[7]
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its free concentration and, consequently, its availability to exert a therapeutic effect or be cleared from the body.[8][9] Derivatives of 4,7-dichloroquinoline are known to be moderately to highly bound to plasma proteins.[10] The degree of binding can be influenced by the nature of the substituent at the 4-position and can even be stereoselective.[10]
Metabolism: The Role of Cytochrome P450
The metabolic fate of quinoline derivatives is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver.[11] For chloroquine, a derivative of 4,7-dichloroquinoline, the major metabolic pathway is N-desethylation, catalyzed mainly by CYP2C8 and CYP3A4, with a smaller contribution from CYP2D6.[11]
Isomeric Effects on Metabolism: The position of the chlorine atoms can significantly influence which CYP isoforms are involved and the rate of metabolism. Chlorine atoms are electron-withdrawing and can affect the electron density of the quinoline ring, thereby influencing its interaction with the active site of CYP enzymes. For instance, the accessibility of different positions on the ring to enzymatic attack will vary between isomers. While direct comparative metabolic data for dichloroquinoline isomers is scarce, studies on related compounds like 2,4-dichloroaniline show that metabolism can lead to the formation of reactive metabolites.[12]
Excretion
The parent drug and its metabolites are typically eliminated from the body via renal and fecal routes. The rate and pathway of excretion are dependent on the physicochemical properties of the parent compound and its metabolites, such as their water solubility.
Experimental Protocols for Assessing Pharmacokinetic Properties
To provide a comprehensive understanding of the methodologies employed in pharmacokinetic studies, the following section outlines key experimental protocols.
In Vitro Metabolic Stability Assay
This assay is a crucial first step in predicting the in vivo clearance of a compound.[13][14]
Protocol:
-
Preparation of Liver Microsomes: Liver microsomes from the species of interest (e.g., human, rat, mouse) are thawed on ice.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
This study provides definitive data on the ADME properties of a compound in a living organism.
Protocol:
-
Animal Model: A suitable animal model (e.g., rats, mice) is selected.
-
Dosing: The test compound is administered via the desired route (e.g., intravenous and oral).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.[15][16]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckgroup.com [merckgroup.com]
- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. labcorp.com [labcorp.com]
- 15. onlinepharmacytech.info [onlinepharmacytech.info]
- 16. prospects.wum.edu.pl [prospects.wum.edu.pl]
The Emergence of 2,6-Dichloroquinoline Derivatives: A Comparative Analysis of Efficacy Against Established Therapeutics
In the dynamic landscape of drug discovery, the quinoline scaffold has consistently proven to be a privileged structure, serving as the foundation for numerous therapeutic agents.[1] Among its diverse derivatives, 2,6-dichloroquinoline-based compounds are gaining significant attention for their potential as potent anticancer, antibacterial, and anti-inflammatory agents. This guide provides a comprehensive, data-driven comparison of the efficacy of these emerging compounds against existing, standard-of-care drugs in these critical therapeutic areas. While direct head-to-head clinical data is still nascent, this analysis synthesizes available preclinical evidence to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this promising chemical class.
Anticancer Efficacy: A New Frontier in Cytotoxicity
Quinoline derivatives have a well-established role in oncology, with compounds like camptothecin and its analogs being mainstays in chemotherapy.[2] The introduction of a 2,6-dichloro substitution pattern on the quinoline ring has been explored for its potential to enhance cytotoxic activity.
Comparative In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential in early-stage research is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a single, representative this compound compound against a comprehensive panel of cancer cells and directly compared with a wide array of standard drugs is limited, we can synthesize data from various studies on chloro-substituted quinolines to draw meaningful comparisons.
For instance, studies on quinoline-based dihydrazone derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[3] One of the most potent compounds in a particular study, 3c , displayed stronger antiproliferative activity against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines than the standard chemotherapeutic agent 5-fluorouracil (5-FU) .[3] Notably, compounds 3b and 3c exhibited IC50 values of 7.016 µM and 7.05 µM, respectively, against MCF-7 cells.[3]
Similarly, a study on pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline highlighted a quinazoline-chalcone derivative, 14g , which displayed high antiproliferative activity with GI50 values between 0.622–1.81 µM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines.[4]
To provide a clearer perspective, the following table summarizes the IC50 values of various chloro-substituted quinoline and quinazoline derivatives from different studies and compares them with standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline Derivative 3b | MCF-7 (Breast) | 7.016 | [3] |
| Quinoline Derivative 3c | MCF-7 (Breast) | 7.05 | [3] |
| 5-Fluorouracil (5-FU) | Various | Generally in the low micromolar range | [2][3] |
| Quinazoline Derivative 14g | K-562 (Leukemia) | 0.622 - 1.81 | [4] |
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 0.5 (literature values) | |
| Cisplatin | A549 (Lung) | ~1 - 10 (literature values) | |
| FBA-TPQ (Makaluvamine Analog) | Various | 0.097 - 2.297 | [5] |
Note: The data presented is a synthesis from multiple sources and not from a single head-to-head comparative study. IC50 and GI50 values can vary based on experimental conditions.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. Molecular docking studies suggest that some quinoline-based compounds can bind to DNA, potentially through partial insertion, and may also target key enzymes involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2).[3] The induction of apoptosis (programmed cell death) is another key mechanism, as evidenced by AO/EB double staining, flow cytometry, and the detection of reactive oxygen species (ROS).[3]
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Anticancer Drug Screening (MTT Assay)
A standard method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a standard chemotherapeutic drug (e.g., 5-FU, Doxorubicin) as a positive control. Incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antibacterial Efficacy: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents.[6] Quinoline derivatives, particularly fluoroquinolones, are well-established antibiotics. The exploration of non-fluoroquinolone quinolines, including this compound derivatives, offers a potential avenue to overcome existing resistance mechanisms.
Comparative In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is the standard measure of an antibiotic's potency. Studies on various chloroquinoline analogs have demonstrated their activity against a range of pathogenic bacteria.
In one study, novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity.[7] Compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm, while compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) were effective against Escherichia coli with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively.[7] These were compared to amoxicillin, which had an inhibition zone of 18 ± 0.00 mm.[7]
Another study on quinoline-2-one derivatives identified compound 6c as having potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with an MIC of 0.75 µg/mL, and against methicillin-resistant Staphylococcus epidermidis (MRSE) with an MIC of 2.50 µg/mL.[8] This was comparable to the standard drug daptomycin (MICs of 0.50 µg/mL against MRSA and VRE, and 1.0 µg/mL against MRSE).[8]
The following table summarizes the MIC values of various chloro-substituted quinoline derivatives and compares them with standard antibiotics.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) or Inhibition Zone (mm) | Reference |
| Chloroquinoline Derivative 5 | S. aureus, P. aeruginosa | 11.00 ± 0.03 mm | [7] |
| Chloroquinoline Derivative 6 | E. coli | 11.00 ± 0.04 mm | [7] |
| Chloroquinoline Derivative 8 | E. coli | 12.00 ± 0.00 mm | [7] |
| Amoxicillin | (Standard) | 18 ± 0.00 mm | [7] |
| Quinoline-2-one Derivative 6c | MRSA, VRE | 0.75 | [8] |
| Daptomycin | MRSA, VRE | 0.50 | [8] |
| Ciprofloxacin | E. coli, S. aureus, P. aeruginosa | 0.013 - >32 (strain dependent) | [9] |
| Levofloxacin | E. coli, S. aureus, P. aeruginosa | ≤ 0.06 - >512 (strain dependent) | [9] |
Note: The data presented is a synthesis from multiple sources and not from a single head-to-head comparative study. MIC values and inhibition zones can vary based on experimental conditions and bacterial strains.
Mechanism of Action: Disruption of Bacterial Processes
The antibacterial action of quinolones often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[7] Molecular docking studies of some novel chloroquinoline analogs have suggested a favorable binding affinity to E. coli DNA gyrase B.[7]
Caption: Postulated antibacterial mechanism of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9]
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound-based compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) and biologics are the current standards of care.[10] Quinoline derivatives have shown promise as anti-inflammatory agents, potentially offering a new therapeutic approach.
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins in stimulated immune cells, such as macrophages.
A study on a synthetic quinoline compound (QC), a hybrid of tomoxiprole and naproxen, demonstrated significant dose-dependent anti-inflammatory effects in a xylene-induced ear edema test in mice, comparable to diclofenac and celecoxib.[11] Molecular docking studies suggested that this quinoline derivative could strongly inhibit the COX-2 enzyme.[11]
Another study on novel quinoline-thiadiazole derivatives showed their ability to inhibit COX-1, a key enzyme in prostaglandin synthesis.[12]
While direct comparative data for this compound derivatives is sparse, the known anti-inflammatory activity of the broader quinoline class suggests their potential. The following table provides a conceptual comparison.
| Compound/Drug | Target/Assay | Efficacy | Reference |
| Quinoline Cmpd. QC | Xylene-induced ear edema (in vivo) | High, comparable to diclofenac and celecoxib | [11] |
| Diclofenac | COX-1/COX-2 inhibitor | Standard NSAID | [11] |
| Celecoxib | Selective COX-2 inhibitor | Standard NSAID | [11] |
| Quinoline-thiadiazoles | COX-1 inhibition (in vitro) | Demonstrated inhibitory activity | [12] |
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives are likely mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[11][12] By inhibiting these enzymes, the production of prostaglandins, which are potent pro-inflammatory mediators, is reduced.
Caption: A simplified model of the anti-inflammatory action of quinoline derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
The Griess assay is a common method to measure nitric oxide (NO) production by activated macrophages, a key indicator of inflammation.[13]
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.[13]
-
Cell Plating and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound-based compound for 1 hour. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).[13]
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[13]
-
Griess Assay:
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a standard curve generated with sodium nitrite. A reduction in nitrite concentration in the presence of the compound indicates anti-inflammatory activity.
Conclusion and Future Directions
The available preclinical data, while not yet comprehensive in direct comparative studies, strongly suggests that this compound-based compounds and their close analogs possess significant potential as anticancer, antibacterial, and anti-inflammatory agents. Their efficacy, as measured by IC50 and MIC values in various in vitro models, is often comparable to, and in some cases exceeds, that of established drugs.
The versatility of the quinoline scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Direct, Head-to-Head Comparative Studies: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy of promising this compound derivatives against current first- and second-line standard-of-care drugs for specific diseases.
-
Mechanism of Action Elucidation: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action and potential for off-target effects.
-
In Vivo Efficacy and Safety: Moving promising candidates into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling preclinical evidence for this compound-based compounds warrants their continued investigation and development as a potential next generation of therapeutics.
References
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- IJCRT.org. (2022, April 4). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- PMC. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- wisdomlib.org. (2025, July 31). Anti-inflammatory assay: Significance and symbolism.
- RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
- ResearchGate. (n.d.). IC 50 valuesfor compounds 2-6 against erythrocytic stage of two P. falciparum strains.
- NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- Semantic Scholar. (2021, December 18). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- ResearchGate. (2021, December 17). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- NIH. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- NIH. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
- ResearchGate. (n.d.). A minimum inhibitory concentration of the compounds against bacteria.
- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- PubMed. (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
- MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
- ResearchGate. (n.d.). Antimicrobial activities of compounds 2-6 and 8-10.
- ijrpr.com. (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents.
- PubMed Central. (n.d.). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study.
- scirp.org. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors.
- NIH. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
- MDPI. (n.d.). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent.
- ResearchGate. (2025, August 9). Selective COX-2 Inhibitors and Dual Acting Anti-inflammatory Drugs: Critical Remarks.
- MDPI. (2023, December 28). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity.
- PubMed. (n.d.). Biologic effects of nonsteroidal anti-inflammatory drugs.
- MDPI. (n.d.). Novel Applications of NSAIDs: Insight and Future Perspectives in Cardiovascular, Neurodegenerative, Diabetes and Cancer Disease Therapy.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scirp.org [scirp.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2,6-Dichloroquinoline
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, experience-driven perspective on the cross-validation of analytical data for 2,6-dichloroquinoline, a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring that every protocol is a self-validating system.
The Critical Role of Analytical Cross-Validation for this compound
This compound serves as a vital building block in the synthesis of various pharmaceutical agents.[1] Its purity and characterization are paramount, as any impurities can have significant downstream effects on the final drug product's safety and efficacy. Analytical method cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[3][4] This is a critical step in method transfer and in ensuring data integrity in a multi-site or regulatory environment.[3][5]
The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[6] This guide will compare and contrast the primary analytical techniques for characterizing this compound and outline the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
Orthogonal Analytical Approaches for Robust Characterization
A robust analytical strategy for this compound relies on the principle of orthogonality—using multiple analytical techniques that rely on different chemical and physical principles to assess the same analyte. This approach provides a more comprehensive and reliable characterization.
Chromatographic Techniques: The Workhorses of Purity and Assay Determination
Chromatographic methods are central to determining the purity of this compound and quantifying it in various matrices.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is often the primary choice for purity and assay determination of intermediates like this compound.
Protocol: A Representative HPLC Method for Dichloro-substituted Quinolines
While a specific validated method for this compound is not publicly available, a method for a related compound, hydroxychloroquine, and its impurities (including a dichloroquinoline impurity) can be adapted.[10]
-
Instrumentation: HPLC with UV detector
-
Column: X-terra phenyl, 250 x 4.6 mm, 5 µm[10]
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate buffer (pH 2.5)[10]
-
Mobile Phase B: Acetonitrile:Buffer (70:30 v/v)[10]
-
Gradient Program: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B would be developed to ensure the elution of this compound and any potential impurities.
-
Flow Rate: 1.5 mL/min[10]
-
Detection: 220 nm[10]
-
Injection Volume: 10 µL[10]
Causality Behind a Phenyl Column Choice: A phenyl column is selected for its unique selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the quinoline ring system. This can provide better resolution of closely related aromatic impurities compared to a standard C18 column.
For volatile impurities and a confirmatory identity test, GC-MS is an invaluable tool. It offers excellent selectivity and sensitivity.[11]
Protocol: A General GC-MS Method for Volatile Organics
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer[11]
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[11]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
Self-Validation: The mass spectrum obtained for the main peak should be compared against a reference spectrum or a spectral library. The NIST library contains a mass spectrum for this compound with major peaks at m/z 197, 162, and 199.[12]
Spectroscopic Techniques: Unveiling the Molecular Fingerprint
Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound.
¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural elucidation of this compound. While specific spectra for this compound are available for reference, running NMR on a sample provides definitive structural confirmation.[13]
Experimental Considerations:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Internal Standard: Tetramethylsilane (TMS) is typically used for referencing.
-
Data to Collect: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for complete structural assignment, especially if novel impurities are suspected.
FT-IR provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds. It is a rapid and non-destructive technique for identity confirmation. An FT-IR spectrum of this compound is available for comparison.[14][15]
Data Interpretation: Key vibrational bands to look for in the FT-IR spectrum of this compound would include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline ring system, and the characteristic C-Cl stretching vibrations.
Cross-Validation in Practice: A Step-by-Step Workflow
Cross-validation ensures that a method is transferable and will produce comparable results at a receiving laboratory.[3][4][16]
Experimental Workflow for Inter-Laboratory Cross-Validation
Caption: A workflow for inter-laboratory cross-validation of an analytical method.
Comparative Data Summary
The following table outlines the key validation parameters that must be assessed for each analytical technique, in accordance with ICH Q2(R2) guidelines.[6][7]
| Validation Parameter | HPLC (Purity/Assay) | GC-MS (Identity/Impurities) | NMR (Identity) | FT-IR (Identity) | Alternative/Comparator: 2,6-Dichloroaniline (GC) [17] |
| Specificity | Baseline resolution from impurities and degradants. | Unique mass spectrum and retention time. | Unique chemical shifts and coupling patterns. | Unique spectral fingerprint. | Baseline resolution from other process components. |
| Linearity & Range | Typically 50-150% of the nominal concentration. | Demonstrated for any quantifiable impurities. | Not applicable for identity. | Not applicable for identity. | Demonstrated over a relevant concentration range. |
| Accuracy | Determined by recovery studies on spiked samples. | Determined for quantifiable impurities. | Not applicable for identity. | Not applicable for identity. | Determined by recovery studies. |
| Precision (Repeatability & Intermediate) | Expressed as %RSD of multiple preparations. | Expressed as %RSD for quantifiable impurities. | Not applicable for identity. | Not applicable for identity. | Expressed as %RSD. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1). | Determined by signal-to-noise ratio. | Not applicable for identity. | Not applicable for identity. | Determined by signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1). | Determined by signal-to-noise ratio. | Not applicable for identity. | Not applicable for identity. | Determined by signal-to-noise ratio. |
| Robustness | Small, deliberate variations in method parameters (pH, flow rate, etc.). | Small variations in temperature program, gas flow, etc. | Not applicable for identity. | Not applicable for identity. | Small variations in method parameters. |
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical data for this compound is not merely a procedural hurdle; it is a fundamental scientific practice that underpins the reliability and reproducibility of research and development in the pharmaceutical industry. By employing orthogonal analytical techniques and adhering to a robust validation framework, scientists can ensure the integrity of their data and build a solid foundation for the development of safe and effective medicines. This guide provides the strategic insights and practical protocols necessary to achieve this critical objective.
References
- SIELC Technologies. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- Benchchem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- PubMed. Cross-validation of bioanalytical methods between laboratories.
- SpectraBase. Quinoline, 2,6-dichloro- - Optional[FTIR] - Spectrum.
- PubChem. This compound.
- Local Food. This compound.
- PubChem. 2,6-Dichloroquinoxaline.
- Amerigo Scientific. This compound (97%).
- ChemSynthesis. This compound.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed Central. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach.
- PubChem. 2,6-Dichloroaniline.
- Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- LibreTexts Chemistry. Chapter 15: Quality Assurance.
Sources
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(1810-72-6) 1H NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. This compound(1810-72-6)IR [m.chemicalbook.com]
- 16. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Dichloroquinoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in pharmaceutical development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-dichloroquinoline, a compound that, while valuable in synthesis, requires meticulous handling due to its hazardous properties.[1][2] By understanding the "why" behind each step, laboratory professionals can foster a culture of safety and ensure compliance with environmental regulations.
Hazard Profile of this compound: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to mitigate exposure risks.
Table 1: Hazard Identification and Classification for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Source: Information aggregated from multiple safety data sheets.[1][2]
The causality behind these classifications lies in the chemical reactivity of the chlorinated quinoline structure with biological tissues. The chlorine atoms enhance the compound's ability to penetrate skin and mucous membranes, leading to irritation upon contact.
The Core of Safe Disposal: Segregation and Labeling
The foundation of a robust chemical waste management program is the proper segregation of waste streams. This is not only a best practice but a regulatory requirement under both the Resource Conservation and Recovery Act (RCRA) in the United States and the European Union's Waste Framework Directive.[3][4][5] Cross-contamination of incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.
Step-by-Step Waste Segregation Protocol:
-
Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., gloves, wipes, pipette tips), should be collected in a dedicated, properly labeled, and sealed container.
-
Container Compatibility: The container must be made of a material chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Halogenated Waste Stream: this compound waste should be segregated as "halogenated organic waste." It is crucial to keep it separate from non-halogenated organic waste, as the disposal costs and methods for these two streams differ significantly.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date must also be clearly visible.
Disposal Pathways: From Cradle to Grave
There are several approved disposal pathways for chlorinated organic compounds like this compound. The selection of the appropriate method depends on the quantity of waste, the available facilities, and local, state, and federal regulations.
Incineration: The Preferred Method for Destruction
High-temperature incineration is the most effective and common method for the disposal of chlorinated organic compounds.[6]
The Science Behind Incineration:
In a properly designed incinerator, operating at temperatures typically above 900°C, the organic structure of this compound is broken down.[7] The carbon, hydrogen, and nitrogen components are converted to carbon dioxide, water, and nitrogen oxides, respectively. The chlorine atoms are primarily converted to hydrogen chloride (HCl), which is then neutralized in a scrubber system.[8][9]
It is important to note that incomplete combustion of chlorinated compounds can lead to the formation of highly toxic byproducts, such as dioxins and furans.[3][10][11] Therefore, it is imperative that this process is carried out in a licensed hazardous waste incineration facility that can guarantee the required destruction and removal efficiency (DRE) of 99.99% or higher for RCRA-regulated wastes.
Chemical Treatment: Advanced Oxidation Processes (AOPs)
For aqueous waste streams containing this compound, Advanced Oxidation Processes (AOPs) present a viable chemical treatment option. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants.[12]
Examples of AOPs for Quinoline Degradation:
-
Catalytic Wet Peroxide Oxidation (CWPO): This method has shown promise in the degradation of quinoline in wastewater.[12] The process involves the use of a catalyst and hydrogen peroxide to generate hydroxyl radicals.
-
Ozonation and UV/Ozone: Studies have demonstrated the effectiveness of ozone (O₃), particularly when combined with UV radiation, in degrading quinoline. The hydroxyl radicals generated are powerful oxidizing agents that can break down the quinoline ring structure.[13]
-
Electro-Fenton Process: This electrochemical AOP can effectively degrade quinoline, with studies identifying intermediate products and proposing degradation pathways.[14][15]
-
Photocatalytic Degradation: Research has explored the use of photocatalysts, such as silver phosphate (Ag₃PO₄), to degrade quinoline derivatives under visible or UVA light.[16][17]
While AOPs can be highly effective, the operational parameters (e.g., pH, catalyst concentration, reaction time) must be carefully optimized for the specific waste stream.
Landfilling: A Restricted Option
Direct landfilling of untreated halogenated organic compounds is heavily restricted in many jurisdictions due to their persistence in the environment and potential to leach into groundwater.[18] Under RCRA, wastes containing halogenated organic compounds are often subject to land disposal restrictions (LDRs), which require treatment to specific concentration levels before they can be landfilled.
Regulatory Compliance: Navigating the Legal Framework
Adherence to national and local regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[5][19] Halogenated organic compounds may fall under the "F-list" of hazardous wastes from non-specific sources (e.g., spent halogenated solvents) or be classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity).[20][21] While this compound is not specifically listed with its own EPA waste code, it would likely be classified as a toxic hazardous waste. For example, wastes from the production of 2,4-D containing 2,6-dichlorophenol are assigned the EPA hazardous waste code K043.[22][23]
In the European Union, the classification and disposal of hazardous waste are governed by the Waste Framework Directive (2008/98/EC).[3]
It is the responsibility of the waste generator (the laboratory) to properly classify their waste and ensure it is managed by a licensed hazardous waste disposal company.
Spill and Decontamination Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of scientific advancement.
References
- Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. (2023). MDPI.
- Mechanism of quinoline degradation in catalytic ozonation. (n.d.). ResearchGate.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI.
- A Win–Win Combination to Inhibit Persistent Organic Pollutant Formation via the Co-Incineration of Polyvinyl Chloride E-Waste and Sewage Sludge. (2021). MDPI.
- EPA Subpart P Regulations. (n.d.). HW Drugs.
- Kinetics of quinoline degradation by O3/UV in aqueous phase. (2004). PubMed.
- This compound. (n.d.). PubChem.
- Combustion of Chlorinated Hydrocarbons. (n.d.). ResearchGate.
- Does Reducing Chlorine in Wastes Decrease Dioxin Formation. (2001). Basel Convention.
- Chloroaromatic Formation in Incineration Processes. (n.d.). PubMed.
- Incineration Processes and Environmental Releases. (n.d.). NCBI.
- On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. (n.d.). ResearchGate.
- Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). EPA.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro.
- Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI.
- RCRA Hazardous Waste F list. (n.d.). EPA.
- Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001, Listing of Hazardous Waste (40 CFR Sections). (n.d.). EPA.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed Central.
- Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. (n.d.). MDPI.
- Occurrence and profiles of chlorinated and brominated polycyclic aromatic hydrocarbons in waste incinerators. (n.d.). AWS.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
- EPA HAZARDOUS WASTE CODES. (n.d.). EPA.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
- INCINERATION OF HAZARDOUS WASTE A Critical Review. (n.d.). EPA.
- Nationally Defined Values for Waste Code. (n.d.). EPA.
- RCRA Listed Hazardous Waste. (n.d.). Department of Toxic Substances Control - CA.gov.
- 2,6-Dichloroquinoxaline. (n.d.). PubChem.
- Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI.
- Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). Semantic Scholar.
- Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012). SciSpace.
- This compound. (2025). Chemsrc.
Sources
- 1. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorchinolin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics of quinoline degradation by O3/UV in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. media.clemson.edu [media.clemson.edu]
- 21. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 22. wku.edu [wku.edu]
- 23. pasteur.epa.gov [pasteur.epa.gov]
Navigating the Handling of 2,6-Dichloroquinoline: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation: This guide provides critical, actionable safety and logistical information for the handling and disposal of 2,6-Dichloroquinoline. It is designed to equip researchers, scientists, and drug development professionals with the necessary procedural guidance to mitigate risks and ensure a safe laboratory environment. As your dedicated partner in scientific advancement, we are committed to providing value beyond the product by empowering you with the knowledge to handle chemical reagents with the utmost confidence and safety.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a chlorinated aromatic compound that presents significant health risks upon exposure. Its primary hazards, as identified in its Safety Data Sheet (SDS), include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The causality for these hazards lies in its chemical reactivity with biological tissues. The chlorine atoms on the quinoline ring increase its reactivity and ability to penetrate the skin, leading to irritation and potential systemic effects. Inhalation of the powdered form can cause irritation to the mucous membranes and upper respiratory tract. Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical line of defense to prevent harmful exposure.
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the essential equipment, specifications, and the rationale behind their use.
| Protection Type | Required PPE | Specifications and Guidelines | Causality and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | This compound can cause serious and potentially irreversible eye damage.[2] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers a broader barrier for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for any signs of degradation or punctures before use. For prolonged contact, consider double-gloving. | Chlorinated aromatic compounds can degrade many common glove materials. Nitrile and neoprene offer good resistance to this class of chemicals, preventing skin contact which can lead to irritation and absorption of the compound. |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powdered form, a minimum of a NIOSH-approved N95 filtering facepiece respirator is required.[3][4] In situations with poor ventilation or higher potential for aerosolization, a half-mask or full-facepiece respirator with P100 filters should be used. | The fine particles of this compound can be easily inhaled, leading to respiratory tract irritation.[2] An N95 respirator will filter out at least 95% of airborne particles, while a P100 filter will remove at least 99.97% and is oil-proof. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat. | This is to prevent the contamination of personal clothing with this compound. In the event of a spill, the outer protective layer can be quickly removed to minimize skin contact. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational and disposal plan is crucial for minimizing exposure and environmental contamination.
Experimental Workflow: From Receipt to Disposal
Caption: Experimental workflow for handling this compound.
Detailed Methodologies
1. Preparation and Engineering Controls:
-
Review Documentation: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
PPE Inspection: Inspect all PPE for integrity before donning. Check gloves for holes or tears and ensure the respirator forms a proper seal.
2. Handling Procedures:
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust. Use a spatula for transfers and ensure any spills are immediately contained.
-
In Solution: When working with this compound in solution, be mindful of potential splashes. Use appropriate glassware and conduct all transfers within the fume hood.
3. Spill Management:
-
Evacuate and Secure: In case of a spill, immediately alert others and evacuate the area. Restrict access to the spill site.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.
-
Waste Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Compounds" and include the full chemical name "this compound."
-
Regulatory Compliance: this compound is a halogenated organic compound and its disposal is regulated.[2][5][6] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not pour any waste containing this chemical down the drain.
Logical Framework for PPE Selection
The decision-making process for selecting the correct level of PPE is based on a thorough risk assessment of the planned procedure.
Caption: Logical relationship for PPE selection.
By internalizing and rigorously applying these safety protocols, you contribute to a culture of safety and ensure the integrity of your research. Your commitment to safe handling practices is the foundation of scientific excellence.
References
- NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.).
- This compound Safety Data Sheet. (2021, May 1). Angene Chemical.
- 1910.134 - Respiratory protection. | Occupational Safety and Health Administration. (n.d.).
- This compound. PubChem. (n.d.).
- Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction. (2026, January 7). Masterman's.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Washington.
- Glove Compatibility. (n.d.). CP Lab Safety.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- 4,7-Dichloroquinoline Safety D
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEIPS.
- DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. (n.d.). CDC.
- 2,4-Dichloroquinoline. PubChem. (n.d.).
- 4,7-Dichloroquinoline. PubChem. (n.d.).
- 5,7-Dichloroquinoline Safety D
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
- 2,7-Dichloroquinoline. PubChem. (n.d.).
Sources
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. students.umw.edu [students.umw.edu]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
